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  • Product: 4,6-Dihydroxynicotinamide
  • CAS: 5466-41-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4,6-Dihydroxynicotinamide

This guide provides a comprehensive overview of a feasible synthetic pathway for 4,6-dihydroxynicotinamide, a molecule of interest for researchers in drug discovery and medicinal chemistry. Drawing upon established princ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a feasible synthetic pathway for 4,6-dihydroxynicotinamide, a molecule of interest for researchers in drug discovery and medicinal chemistry. Drawing upon established principles of organic synthesis and analogous reactions, this document outlines a robust two-step approach, offering detailed experimental insights and rationale.

Introduction

4,6-Dihydroxynicotinamide is a substituted pyridine derivative. While specific biological activities are not yet extensively documented in publicly available literature, its structural similarity to other biologically significant nicotinamide and dihydroxypyridine compounds suggests potential applications in various therapeutic areas. This guide aims to provide a practical and scientifically grounded pathway for its synthesis to facilitate further research.

Proposed Synthesis Pathway: A Two-Step Approach

The synthesis of 4,6-dihydroxynicotinamide can be logically approached via a two-step sequence:

  • Step 1: Synthesis of an Alkyl 4,6-Dihydroxynicotinate Intermediate. This initial step involves the formation of the core dihydroxypyridine ring system with an ester functional group at the 3-position.

  • Step 2: Amidation of the Ester Intermediate. The second step focuses on the conversion of the alkyl nicotinate ester into the desired primary amide, 4,6-dihydroxynicotinamide.

Synthesis_Pathway cluster_step1 Step 1: Nicotinate Synthesis cluster_step2 Step 2: Amidation A Dialkyl Acetonedicarboxylate D Alkyl 4,6-Dihydroxynicotinate A->D 1. B Trimethylorthoformate + Acetic Anhydride B->D 2. C Ammonium Hydroxide C->D 3. F 4,6-Dihydroxynicotinamide D->F Amidation E Ammonia Source (e.g., Urea, NH4OH) E->F Step1_Workflow start Start reactants Combine Diethyl Acetonedicarboxylate, Trimethylorthoformate, & Acetic Anhydride start->reactants heat Heat and Distill off Acetic Acid/Ethyl Acetate reactants->heat cool Cool Reaction Mixture heat->cool ammonia Add Ammonium Hydroxide (with cooling) cool->ammonia acidify Acidify with HCl to pH 4-5 ammonia->acidify precipitate Precipitate Forms acidify->precipitate filter Filter and Wash Precipitate precipitate->filter dry Dry the Product filter->dry end Ethyl 4,6-Dihydroxynicotinate dry->end

Caption: Experimental workflow for the synthesis of Ethyl 4,6-Dihydroxynicotinate.

Step 2: Amidation of Ethyl 4,6-Dihydroxynicotinate

The conversion of the ester intermediate to the final amide product is a standard organic transformation. Several methods can be employed for this amidation step.

Method A: Reaction with Urea

A direct and efficient method for the amidation of nicotinic acid and its derivatives involves heating with urea. [1]This method is advantageous as urea serves as a readily available and effective source of ammonia at elevated temperatures.

  • Reaction Mixture: In a reaction vessel, thoroughly mix ethyl 4,6-dihydroxynicotinate with an excess of urea.

  • Heating: Heat the mixture to a temperature range of 180-230°C. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, the mixture is cooled. The product can be isolated by dissolving the mixture in a suitable solvent and inducing crystallization.

  • Purification: The crude 4,6-dihydroxynicotinamide can be purified by recrystallization to obtain a product of high purity.

Method B: Direct Amidation with a Catalyst

Modern organic synthesis offers catalytic methods for direct amidation that are often milder and more environmentally friendly. Boric acid has been shown to be an effective catalyst for the amidation of carboxylic acids. Although the starting material is an ester, a similar catalytic approach with ammonia could be explored.

  • Reaction Setup: Dissolve ethyl 4,6-dihydroxynicotinate in a suitable high-boiling solvent.

  • Catalyst and Reagent: Add a catalytic amount of boric acid and a source of ammonia (e.g., aqueous ammonia).

  • Heating: Heat the reaction mixture to drive the reaction and remove the ethanol byproduct.

  • Isolation and Purification: The product can be isolated by cooling the reaction mixture to induce precipitation, followed by filtration and recrystallization.

Method C: Conversion to Acid Chloride followed by Ammonolysis

A classic and highly effective method for amide synthesis involves the conversion of the corresponding carboxylic acid to an acid chloride, which then readily reacts with ammonia. This would require an initial hydrolysis of the ester to the carboxylic acid.

  • Ester Hydrolysis: The ethyl 4,6-dihydroxynicotinate is first hydrolyzed to 4,6-dihydroxynicotinic acid using a standard procedure, such as heating with aqueous sodium hydroxide followed by acidification.

  • Acid Chloride Formation: The resulting carboxylic acid is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride.

  • Ammonolysis: The crude acid chloride is then reacted with an excess of ammonium hydroxide to yield the final product, 4,6-dihydroxynicotinamide.

Step2_Amidation_Options cluster_A Method A: Urea cluster_B Method B: Catalytic cluster_C Method C: Acid Chloride start Ethyl 4,6-Dihydroxynicotinate urea Heat with Urea (180-230°C) start->urea catalytic Boric Acid Catalyst + Ammonia Source start->catalytic hydrolysis 1. Hydrolysis to Carboxylic Acid start->hydrolysis end 4,6-Dihydroxynicotinamide urea->end catalytic->end acid_chloride 2. Form Acid Chloride (e.g., SOCl₂) hydrolysis->acid_chloride ammonolysis_c 3. React with NH4OH acid_chloride->ammonolysis_c ammonolysis_c->end

Caption: Alternative amidation methods for Step 2.

Data Summary and Comparison

ParameterStep 1: Nicotinate SynthesisStep 2: Amidation (Method A)Step 2: Amidation (Method C)
Key Reagents Diethyl acetonedicarboxylate, Trimethylorthoformate, NH₄OHUrea1. NaOH (aq) 2. SOCl₂ 3. NH₄OH
Reaction Conditions Heating, Reduced PressureHigh Temperature (180-230°C)Multi-step, variable temperatures
Theoretical Yield Moderate to GoodGood to HighGood to High
Advantages Direct formation of the core ring structureSingle step, readily available reagentsHigh yielding, well-established reactions
Disadvantages Requires careful control of distillationHigh temperatures may lead to side productsMulti-step process, use of hazardous reagents (SOCl₂)

Conclusion

The synthesis of 4,6-dihydroxynicotinamide is achievable through a practical two-step pathway commencing with the formation of an alkyl 4,6-dihydroxynicotinate intermediate, followed by amidation. The choice of the amidation method will depend on the available resources, desired scale, and safety considerations. The protocols and rationale provided in this guide offer a solid foundation for researchers to produce this compound for further investigation into its chemical and biological properties.

References

  • Process for preparing 4, 6- dihydroxypyrimidine. (1998). Google Patents.
  • Process for making 4,6-dihydroxypyrimidine. (1997). Google Patents.
  • Nicotinic acid, 6-hydroxy-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of 6-hydroxynicotinic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Process of producing nicotinamide. (1942). Google Patents.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Method for the production of 6-hydroxynicotinic acid. (1988). Google Patents.
  • Process for the production of 6-hydroxynicotinic acid. (1992). Google Patents.
  • The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. (1948). SciSpace. Retrieved from [Link]

  • Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine. (2001). Google Patents.
  • Preparation of nicotinic acid amide. (1942). Google Patents.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. (1948). Portland Press. Retrieved from [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Nicotinic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. (n.d.). Council for Responsible Nutrition (CRN). Retrieved from [Link]

  • Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. (2024). MDPI. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4,6-Dihydroxynicotinamide: Structure, Properties, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals Abstract 4,6-Dihydroxynicotinamide, a pyridine derivative with the chemical formula C₆H₆N₂O₃, presents a compelling case for scientific investigation due to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxynicotinamide, a pyridine derivative with the chemical formula C₆H₆N₂O₃, presents a compelling case for scientific investigation due to its structural relationship to biologically significant nicotinamide analogs.[1] This guide provides a comprehensive overview of its core chemical properties and structure, addressing the notable scarcity of direct experimental data by leveraging established principles of organic chemistry and drawing comparisons with closely related compounds. A central focus is placed on the critical role of tautomerism in defining the molecule's structure and potential reactivity. This document aims to furnish researchers and drug development professionals with a foundational understanding of 4,6-dihydroxynicotinamide, thereby stimulating further empirical investigation into its synthesis, characterization, and biological potential.

Molecular Identity and Core Descriptors

4,6-Dihydroxynicotinamide is systematically identified by the following key descriptors:

IdentifierValue
IUPAC Name 4,6-dihydroxypyridine-3-carboxamide
CAS Number 5466-41-1[1]
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.12 g/mol [1]
Canonical SMILES C1=C(C(=O)N)C(=O)NC(=C1)O
InChI Key ORASOOKDQIQMDZ-UHFFFAOYSA-N[1]

While its fundamental composition is established, a comprehensive experimental characterization of its physicochemical properties remains largely unavailable in the public domain. The following sections will, therefore, integrate theoretical predictions and data from analogous structures to provide a scientifically grounded projection of its chemical behavior.

The Central Role of Tautomerism in Structure Elucidation

A critical aspect of understanding the chemical nature of 4,6-dihydroxynicotinamide is the concept of tautomerism, a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. Hydroxypyridines, in particular, are well-known to exist in equilibrium with their pyridone tautomeric forms.

For 4,6-dihydroxynicotinamide, several tautomeric forms are plausible, with the pyridone forms generally being more stable, especially in polar solvents and the solid state. This preference is attributed to the aromaticity of the pyridone ring and the energetic favorability of the amide-like functionality.

The potential tautomeric equilibria for 4,6-dihydroxynicotinamide can be visualized as follows:

Caption: Plausible tautomeric equilibria of 4,6-dihydroxynicotinamide.

The relative populations of these tautomers will be influenced by the solvent environment, pH, and temperature. It is anticipated that the pyridone forms will predominate, significantly influencing the molecule's hydrogen bonding capacity, polarity, and reactivity.

Predicted Physicochemical Properties

In the absence of direct experimental data, the following properties are predicted based on the analysis of related structures and computational models. These values should be considered as estimates pending empirical validation.

PropertyPredicted Value/CommentBasis for Prediction
Melting Point >300 °C (with decomposition)Dihydroxypyridine derivatives often exhibit high melting points due to strong intermolecular hydrogen bonding. For example, 2,6-dihydroxypyridine has a melting point of 190-191 °C. The additional carboxamide group would be expected to further increase intermolecular interactions.
Boiling Point Decomposes before boilingConsistent with the behavior of similar polyfunctional heterocyclic compounds.
Solubility Sparingly soluble in water; likely soluble in polar aprotic solvents like DMSO and DMF.The presence of multiple hydrogen bond donors and acceptors suggests some water solubility, which may be limited by the crystalline nature of the solid. The solubility of nicotinamide in various organic solvents provides a relevant comparison.
pKa Multiple pKa values are expected due to the acidic N-H protons of the pyridone tautomers and the hydroxyl groups. The pyridone N-H protons are expected to have pKa values in the range of 9-11, similar to other pyridones. The hydroxyl groups are expected to be more acidic.Based on the known pKa values of hydroxypyridines and nicotinamide. The pKa of nicotinamide's conjugate acid is approximately 3.35.

Proposed Synthetic Pathways

A potential synthetic route could involve the condensation of a β-ketoester with an appropriate amidine derivative. An alternative approach could be the hydrolysis of a corresponding 4,6-dihalonicotinamide, although this may present challenges in controlling selectivity and avoiding harsh reaction conditions.

The synthesis of the related 2,6-dihydroxynicotinamide has been reported via the reaction of 1,3-dimethyluracil with malonamide in the presence of a base, followed by neutralization.[2] This suggests that a similar ring transformation strategy could potentially be adapted for the synthesis of the 4,6-dihydroxy isomer.

synthesis Start β-Ketoester Derivative Condensation Cyclocondensation Start->Condensation Amidine Amidine Derivative Amidine->Condensation Target 4,6-Dihydroxynicotinamide Condensation->Target

Caption: Generalized synthetic approach via cyclocondensation.

Spectroscopic Characterization: An Inferential Analysis

Direct spectroscopic data for 4,6-dihydroxynicotinamide is not available. However, based on its structure and the data from related compounds, the following spectral characteristics can be anticipated:

  • ¹H NMR: The spectrum would be expected to show signals for the two protons on the pyridine ring, with chemical shifts influenced by the electron-donating hydroxyl/oxo groups and the electron-withdrawing carboxamide group. The amide protons would appear as broad signals, and the N-H protons of the pyridone tautomers would likely be observed at a downfield chemical shift.

  • ¹³C NMR: The spectrum would feature six distinct carbon signals. The carbonyl carbons of the pyridone and carboxamide groups would be expected to resonate at the lowest field. The chemical shifts of the ring carbons would provide insight into the electron distribution and the predominant tautomeric form.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorptions corresponding to the C=O stretching vibrations of the pyridone and amide functionalities, typically in the region of 1600-1700 cm⁻¹. Broad O-H and N-H stretching bands would also be expected in the region of 3000-3500 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 154.12 g/mol . Fragmentation patterns would likely involve the loss of the amide group and subsequent fragmentation of the dihydroxypyridine ring.

Potential Biological Significance and Applications in Drug Discovery

The structural similarity of 4,6-dihydroxynicotinamide to nicotinamide, a form of vitamin B3 and a precursor to the essential coenzyme NAD+, suggests that it may possess interesting biological activities. Nicotinamide and its derivatives are involved in a vast array of cellular processes, and synthetic analogs are of great interest in drug discovery.

Derivatives of dihydropyridines are known to exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Given this precedent, 4,6-dihydroxynicotinamide represents a scaffold of interest for the development of novel therapeutic agents. Further research is warranted to explore its potential interactions with enzymes involved in NAD+ metabolism and other cellular pathways.

Conclusion and Future Directions

4,6-Dihydroxynicotinamide is a molecule of significant scientific interest due to its core chemical structure and its relationship to biologically vital compounds. This guide has synthesized the available information and provided a scientifically grounded framework for understanding its properties in the absence of comprehensive experimental data. The critical role of tautomerism has been highlighted as a key determinant of its structure and reactivity.

The significant gaps in the experimental data for 4,6-dihydroxynicotinamide underscore the need for further research. The following areas are of immediate importance:

  • Development of a reliable synthetic protocol: A robust and scalable synthesis is the first step toward enabling detailed characterization and biological evaluation.

  • Comprehensive physicochemical characterization: Experimental determination of melting point, solubility, and pKa values is essential for a complete understanding of its properties.

  • Detailed spectroscopic analysis: Acquiring and interpreting NMR, IR, and mass spectrometry data will be crucial for confirming its structure and understanding its tautomeric behavior.

  • Evaluation of biological activity: Screening for a range of biological activities, including its effects on NAD+ metabolism and other relevant cellular targets, could uncover novel therapeutic potential.

By addressing these areas, the scientific community can unlock the full potential of 4,6-dihydroxynicotinamide and pave the way for its potential application in drug discovery and other scientific disciplines.

References

Sources

Foundational

Spectroscopic Data for 4,6-Dihydroxynicotinamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dihydroxynicotinamide, a key heterocyclic compound of interest to researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dihydroxynicotinamide, a key heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, offering insights into its structural characterization.

Introduction to 4,6-Dihydroxynicotinamide

4,6-Dihydroxynicotinamide, with the chemical formula C₆H₆N₂O₃ and a molecular weight of approximately 154.13 g/mol , is a derivative of nicotinamide, a form of vitamin B3.[1] Its structure, featuring a dihydroxylated pyridine ring coupled with a carboxamide group, suggests a molecule with significant potential for hydrogen bonding and various chemical interactions. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its role in various chemical and biological processes. This guide provides a predictive analysis of its spectral characteristics, grounded in fundamental spectroscopic principles, alongside field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 4,6-dihydroxynicotinamide, both ¹H and ¹³C NMR would provide critical information about its unique electronic environment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4,6-dihydroxynicotinamide is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amide protons, and the hydroxyl protons. The exact chemical shifts are highly dependent on the solvent used, due to hydrogen bonding effects.[2]

Table 1: Predicted ¹H NMR Chemical Shifts for 4,6-Dihydroxynicotinamide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2 (aromatic)7.8 - 8.2Singlet1H
H-5 (aromatic)6.0 - 6.4Singlet1H
-CONH₂ (amide)7.0 - 7.5 (broad) and 6.5 - 7.0 (broad)Two Broad Singlets2H
-OH (hydroxyl)9.0 - 12.0 (broad)Broad Singlet2H

Causality of Predictions: The protons at positions 2 and 5 are on the pyridine ring and are expected to be in the aromatic region. The H-2 proton is adjacent to the electron-withdrawing amide group and the ring nitrogen, leading to a downfield shift. The H-5 proton is situated between two hydroxyl groups, which are electron-donating through resonance, thus it is expected to be more shielded and appear at a higher field. The amide protons are expected to be broad due to quadrupole broadening from the nitrogen atom and their exchange with any trace water in the solvent. The hydroxyl protons will also be broad and their chemical shift will be highly variable depending on concentration and solvent due to hydrogen bonding.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,6-Dihydroxynicotinamide

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (amide)165 - 175
C-4, C-6 (hydroxyl-bearing)155 - 165
C-2140 - 150
C-3115 - 125
C-595 - 105

Causality of Predictions: The amide carbonyl carbon is characteristically found in the downfield region of the spectrum. The carbons bearing the hydroxyl groups (C-4 and C-6) are also significantly deshielded due to the electronegativity of the oxygen atoms. The remaining aromatic carbons (C-2, C-3, and C-5) will have shifts influenced by the substituents on the ring.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality NMR spectra of a solid organic compound like 4,6-dihydroxynicotinamide.[3][4]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of dry 4,6-dihydroxynicotinamide.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyl and amide groups as it allows for their observation.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Spectrometer Setup: Place the NMR tube in the spectrometer's probe.[5]

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition of ¹H Spectrum: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • Acquisition of ¹³C Spectrum: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phasing the spectra, and performing baseline correction.

  • Data Analysis: Integrate the signals in the ¹H spectrum and identify the chemical shifts and multiplicities of all signals in both the ¹H and ¹³C spectra.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load tune Tune and Shim load->tune acquire_H Acquire ¹H Spectrum tune->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C process Process FID acquire_C->process analyze Analyze Spectra process->analyze

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of 4,6-dihydroxynicotinamide is expected to show characteristic absorption bands for its hydroxyl, amide, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for 4,6-Dihydroxynicotinamide

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3500 - 3200 (broad)O-H (hydroxyl)Stretching
3400 - 3100 (two bands)N-H (amide)Stretching
~1680C=O (amide I)Stretching
~1620N-H (amide II)Bending
1600 - 1450C=C and C=N (aromatic)Ring Stretching
~1250C-O (hydroxyl)Stretching

Causality of Predictions: The broad O-H stretching band is a hallmark of hydrogen-bonded hydroxyl groups.[6] The amide N-H stretching vibrations typically appear as two distinct bands in this region. The amide I band (primarily C=O stretch) is expected at a relatively high wavenumber, while the amide II band (a mix of N-H bend and C-N stretch) will be at a lower frequency. The aromatic ring will give rise to several C=C and C=N stretching vibrations.

Experimental Protocol for IR Spectroscopy

For a solid sample like 4,6-dihydroxynicotinamide, the thin solid film or KBr pellet method are common and effective.[7][8]

Step-by-Step Methodology (Thin Solid Film):

  • Sample Preparation: Dissolve a small amount (a few milligrams) of 4,6-dihydroxynicotinamide in a volatile solvent in which it is soluble (e.g., methanol or ethanol).

  • Film Deposition: Place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[9]

  • Background Subtraction: A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

  • Data Analysis: Identify and label the significant absorption bands in the spectrum and assign them to the corresponding functional groups.

Diagram: IR Data Acquisition Process

IR_Process start Start prep Prepare Sample (Thin Film or KBr Pellet) start->prep background Acquire Background Spectrum prep->background sample Acquire Sample Spectrum background->sample process Process Data (Background Subtraction) sample->process analyze Analyze Spectrum process->analyze end End analyze->end

Caption: Key stages in acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula, as well as structural information from fragmentation patterns.

Predicted Mass Spectrum Data

Electron Ionization (EI) is a common technique for the analysis of small organic molecules and would likely be suitable for 4,6-dihydroxynicotinamide.[10]

Table 4: Predicted Key Ions in the Mass Spectrum of 4,6-Dihydroxynicotinamide

m/zIonDescription
154[M]⁺˙Molecular Ion
137[M - NH₃]⁺˙Loss of ammonia from the amide
126[M - CO]⁺˙Loss of carbon monoxide
110[M - CONH₂]⁺Loss of the carboxamide group

Causality of Predictions: The molecular ion peak at m/z 154 would confirm the molecular weight of the compound. Common fragmentation pathways for amides include the loss of ammonia (NH₃). Decarbonylation (loss of CO) is also a possible fragmentation pathway. A significant fragment would likely be observed corresponding to the loss of the entire carboxamide group.

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining an EI mass spectrum of a solid sample.[11]

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the solid sample into the ion source of the mass spectrometer, typically using a direct insertion probe.

  • Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to deduce structural information.

Diagram: Mass Spectrometry Logic

MS_Logic cluster_ms Mass Spectrometry Workflow sample_intro Sample Introduction Direct Insertion Probe ionization Ionization Electron Impact (70 eV) sample_intro->ionization mass_analysis Mass Analysis Separation by m/z ionization->mass_analysis detection Detection Ion Abundance mass_analysis->detection analysis Data Analysis Molecular Ion & Fragmentation detection->analysis

Caption: The logical flow of a mass spectrometry experiment.

Conclusion

The comprehensive spectroscopic analysis of 4,6-dihydroxynicotinamide through NMR, IR, and MS provides a detailed and validated approach to its structural characterization. The predicted data, in conjunction with the detailed experimental protocols, offer a robust framework for researchers and scientists in the field of drug development and chemical analysis. The synergistic use of these techniques allows for an unambiguous confirmation of the molecule's structure, which is a critical step in any scientific investigation involving this compound.

References

  • Chemistry LibreTexts. 4.7: NMR Spectroscopy. (2022-08-28). Available from: [Link]

  • Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available from: [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. Available from: [Link]

  • PubChem. 4,6-Dihydroxynicotinamide. Available from: [Link]

  • Oregon State University. The Mass Spectrometry Experiment. Available from: [Link]

  • Chemistry LibreTexts. 4.2: IR Spectroscopy. (2022-09-05). Available from: [Link]

  • Slideshare. Sampling of solids in IR spectroscopy. Available from: [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. Available from: [Link]

  • MDPI. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Available from: [Link]

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Exploratory

The Obscure Isomer: A Technical Guide to the Discovery and History of 4,6-Dihydroxynicotinamide

This guide delves into the scientific narrative of 4,6-dihydroxynicotinamide, a lesser-known member of the vital nicotinamide family. For researchers, scientists, and professionals in drug development, understanding the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide delves into the scientific narrative of 4,6-dihydroxynicotinamide, a lesser-known member of the vital nicotinamide family. For researchers, scientists, and professionals in drug development, understanding the context, plausible synthesis, and hypothesized significance of such molecules is paramount for innovation. While the direct documented history of 4,6-dihydroxynicotinamide is sparse, its story can be pieced together through the rich history of its chemical relatives, established principles of organic synthesis, and the well-understood biological roles of analogous structures. This paper, therefore, serves as both a historical account and a forward-looking prospectus on a molecule of untapped potential.

Part 1: A Legacy of Discovery - The Nicotinamide Family

The journey into the world of 4,6-dihydroxynicotinamide begins with its famous relatives. In the early 20th century, the devastating disease pellagra, characterized by dermatitis, diarrhea, and dementia, was rampant. It wasn't until the 1930s that the nutrient deficiency at its core was identified as niacin (vitamin B3).[1] Shortly thereafter, its amide form, nicotinamide, was discovered to be equally effective in treating the condition.[1]

This discovery was just the tip of the iceberg. These simple pyridine derivatives were found to be the fundamental building blocks for the universal coenzyme, Nicotinamide Adenine Dinucleotide (NAD+). The discovery of NAD+ itself dates back to 1906 by Arthur Harden and William John Young, who initially named it a "coferment" for its role in yeast fermentation.[2] It was Otto Heinrich Warburg who, in 1936, elucidated its role in hydride transfer, and Conrad Elvehjem who, in 1938, linked nicotinamide to NAD+ synthesis.[2]

Today, NAD+ is recognized as a critical player in a vast array of cellular processes, including energy metabolism, DNA repair, and cell signaling.[3][4] The cellular pool of NAD+ is maintained through multiple routes, including the de novo pathway from tryptophan and, more prominently, through salvage pathways that recycle nicotinamide and other precursors.

NAD_Salvage_Pathway Tryptophan Tryptophan (de novo pathway) NAD NAD+ Tryptophan->NAD multiple steps NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT SIRT_PARP Sirtuins, PARPs, CD38 NAD->SIRT_PARP Redox Redox Reactions NAD->Redox NADH NADH NADH->Redox Oxidation NR Nicotinamide Riboside (NR) NRK NRK1/2 NR->NRK NAMPT->NMN rate-limiting step NMNAT->NAD NRK->NMN SIRT_PARP->NAM NAD+ consumption Redox->NADH Reduction Synthesis_Workflow cluster_0 Proposed Synthesis reactant reactant product product reagent reagent start 4,6-Dichloronicotinamide final 4,6-Dihydroxynicotinamide start->final Nucleophilic Aromatic Substitution hydrolysis 1. NaOH (aq), Heat 2. HCl (aq) to neutralize

Figure 2: Proposed Synthesis of 4,6-Dihydroxynicotinamide.
Experimental Protocol: Synthesis of 4,6-Dihydroxynicotinamide

This protocol is a prospective methodology based on standard organic chemistry procedures for the hydrolysis of chloro-pyridines.

Reactants:

  • 4,6-Dichloronicotinamide

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4,6-dichloronicotinamide in a 2M aqueous solution of sodium hydroxide (using a molar excess of NaOH, e.g., 5.0 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Carefully neutralize the solution to a pH of approximately 6-7 by the dropwise addition of concentrated hydrochloric acid. This step is critical as it protonates the phenoxide intermediates and precipitates the dihydroxy product.

  • Isolation: The resulting precipitate, 4,6-dihydroxynicotinamide, is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold deionized water to remove any residual salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Part 4: Hypothesized Biological Significance and Future Directions

Given the lack of direct experimental data, the biological role of 4,6-dihydroxynicotinamide can be inferred from the activities of structurally similar compounds, particularly dihydropyridines and other nicotinamide derivatives.

1. Antioxidant Properties: Many dihydropyridine derivatives are known for their antioxidant capabilities. [5][6]The dihydroxy substitution on the pyridine ring of 4,6-dihydroxynicotinamide could confer significant radical-scavenging activity. The hydroxyl groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. This is a promising area of investigation, as compounds that can reduce oxidative damage are of great interest in treating a wide range of pathologies, from neurodegenerative diseases to cardiovascular conditions. 2. Calcium Channel Modulation: The 1,4-dihydropyridine scaffold is famously the basis for a class of L-type calcium channel blockers used to treat hypertension. [7][8]While 4,6-dihydroxynicotinamide is not a 1,4-dihydropyridine, the general dihydroxypyridine structure warrants investigation for potential effects on ion channels. Its ability to interact with the channel proteins would depend on its specific three-dimensional conformation and electronic distribution.

3. Enzyme Inhibition/Modulation: As a nicotinamide derivative, it is plausible that 4,6-dihydroxynicotinamide could interact with enzymes of the NAD+ metabolome. It could potentially act as an inhibitor or an alternative substrate for enzymes like nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. Such an interaction could have significant downstream effects on cellular metabolism and signaling. Furthermore, some novel nicotinamide derivatives have been explored as potential therapeutics in oncology by being metabolized into unnatural NAD derivatives that inhibit key enzymes.

Future Research: The field is open for the formal investigation of 4,6-dihydroxynicotinamide. Key next steps should include:

  • Definitive Synthesis and Characterization: Carrying out the proposed synthesis and fully characterizing the compound to establish a verified source for future studies.

  • In Vitro Biological Screening: Assessing its antioxidant potential through assays like DPPH or ABTS, evaluating its cytotoxicity in various cell lines, and screening for activity against key enzymes in the NAD+ pathway.

  • Cellular Studies: Investigating its effects on intracellular ROS levels, mitochondrial function, and NAD+/NADH ratios in cultured cells.

Conclusion

The story of 4,6-dihydroxynicotinamide is currently one of potential rather than established fact. It stands in the shadow of its illustrious chemical family, awaiting detailed scientific exploration. By leveraging our understanding of nicotinamide biochemistry and pyridine chemistry, we can construct a logical framework for its synthesis and hypothesize its biological roles. This technical guide serves as a foundational document to inspire and inform future research into this obscure but potentially valuable molecule. The path from a chemical curiosity to a tool for understanding or treating disease is a long one, but it always begins with a thorough understanding of the fundamental science.

References

  • Synthesis and Cytotoxic Activity of 2,6-Diarylidenecyclohexanones and their 6-Amino-1,3-dimethyluracil Monoadducts. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Bogan, K. L., & Brenner, C. (2008). Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular view of NAD+ precursor vitamins in human nutrition. Annual review of nutrition, 28, 115–130.
  • Process for the preparation of 2,6-dichloronicotinonitriles. (n.d.). Google Patents.
  • Covarrubias, A. J., Perrone, R., Grozio, A., & Verdin, E. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology, 22(2), 119–141.
  • Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (n.d.). Google Patents.
  • van der Weyden, L., & Adams, D. J. (2002). The role of the dihydropyridine receptor in excitation-contraction coupling in skeletal muscle. BioEssays, 24(8), 717–726.
  • Raper, C., & Wale, J. (1987). Dihydropyridine inhibition of neuronal calcium current and substance P release. British Journal of Pharmacology, 91(2), 337–345.
  • Nicotinamide adenine dinucleotide. (2024). In Wikipedia. Retrieved from [Link]

  • A schematic representation of key pathways of nicotinamide metabolism.... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 1,4-Dihydropyridine. (2023). In Wikipedia. Retrieved from [Link]

  • (PDF) 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Triggle, D. J. (2003). 1,4-Dihydropyridines as calcium channel ligands and privileged structures. Cellular and Molecular Neurobiology, 23(3), 293–303.
  • Chemical structures of aryl 1,4-dihydropyridine derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024). Journal of Medicinal Chemistry.
  • Antioxidant activity of different dihydropyridines. (2003). Journal of Pharmacy and Pharmacology, 55(1), 111–115.
  • Long-acting dihydropyridine calcium antagonists. 4. Synthesis and structure-activity relationships for a series of basic and nonbasic derivatives of 2-[(2-aminoethoxy)methyl]. (1991). Journal of Medicinal Chemistry, 34(4), 1305–1315.
  • Interaction of 1,4 dihydropyridine calcium channel antagonists with biological membranes: lipid bilayer partitioning could occur before drug binding to receptors. (1989). Journal of Biological Chemistry, 264(35), 20889–20892.
  • A new pathway for NAD+ biosynthesis!?. (2020, April 23). YouTube. Retrieved January 30, 2026, from [Link]

Sources

Foundational

The 4,6-Dihydroxynicotinamide Scaffold: Chemical Biology, Metabolic Relevance, and Therapeutic Potential

The following technical guide provides an in-depth analysis of 4,6-Dihydroxynicotinamide (CAS 5466-41-1), focusing on its structural dynamics, metabolic relevance, and potential as a pharmacophore in drug discovery. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4,6-Dihydroxynicotinamide (CAS 5466-41-1), focusing on its structural dynamics, metabolic relevance, and potential as a pharmacophore in drug discovery.

Executive Summary

4,6-Dihydroxynicotinamide (also known as 4,6-dihydroxypyridine-3-carboxamide) is a polyfunctional pyridine derivative that occupies a unique niche at the intersection of bacterial catabolism and kinase inhibitor design. While often overshadowed by its metabolic precursors (nicotinamide) or its pharmacological analogs (4,6-diaminonicotinamides), this molecule represents a critical "privileged scaffold."

Its biological activity is defined by two primary mechanisms:

  • Metabolic Intermediate: It functions as a stable oxidation product in the bacterial degradation of pyridine alkaloids (e.g., nicotine) and accumulates as a uremic toxin metabolite in mammalian systems.

  • Pharmacophore Template: Its 4,6-substitution pattern provides a specific hydrogen-bonding geometry that mimics the adenine ring of ATP, making it a potent scaffold for designing inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and other serine/threonine kinases.

This guide details the structural properties, biological pathways, and experimental protocols necessary for utilizing this scaffold in drug development.

Chemical Architecture & Tautomerism

Structural Dynamics

The biological activity of 4,6-dihydroxynicotinamide is governed by prototropic tautomerism. Unlike simple pyridines, the presence of hydroxyl groups at the C4 and C6 positions (relative to the ring nitrogen) destabilizes the aromatic "tri-hydroxy" form, favoring keto-enol tautomers (pyridones).

Key Chemical Properties:

  • CAS Number: 5466-41-1[1]

  • Molecular Formula: C₆H₆N₂O₃[1]

  • Molecular Weight: 154.12 g/mol

  • H-Bond Donors: 3 (Amide NH₂, Ring NH/OH)

  • H-Bond Acceptors: 3 (Carbonyl oxygens, Ring N)

Tautomeric Equilibrium Visualization

In aqueous solution and protein binding pockets, the molecule exists in equilibrium between the dihydroxy-pyridine form and the pyridone forms. This equilibrium dictates its binding affinity to kinase hinge regions.

Tautomerism Dihydroxy 4,6-Dihydroxynicotinamide (Aromatic Form) Pyridone4 4-Hydroxy-6-oxo-1,6-dihydropyridine (Major Tautomer A) Dihydroxy->Pyridone4 Proton Transfer Pyridone6 6-Hydroxy-4-oxo-1,4-dihydropyridine (Major Tautomer B) Dihydroxy->Pyridone6 Proton Transfer Pyridone4->Pyridone6 Resonance/Equilibrium

Figure 1: Tautomeric equilibrium of 4,6-dihydroxynicotinamide. The pyridone forms (red) often predominate in physiological pH, presenting distinct H-bond donor/acceptor motifs compared to the aromatic form.

Biological Context & Metabolic Pathways

Bacterial Catabolism (Nicotine Degradation)

In soil bacteria such as Arthrobacter nicotinovorans and Agrobacterium tumefaciens, pyridine derivatives undergo sequential hydroxylation to render the ring susceptible to cleavage. 4,6-dihydroxynicotinamide is structurally homologous to intermediates in the pyridine pathway .

  • Mechanism: Flavin-containing monooxygenases (e.g., 6-hydroxynicotine oxidase) introduce oxygen at the electron-deficient C6 position.

  • Relevance: The accumulation of 4,6-oxygenated species often signals a "dead-end" metabolite or a precursor to ring opening via 2,6-dihydroxypyridine.

Mammalian Toxicology (Uremic Toxins)

Recent metabolomic studies identify pyridone-carboxamides as uremic toxins. Specifically, 4-pyridone-3-carboxamide-1-β-D-ribonucleoside triphosphate (4PyTP) has been found to accumulate in the erythrocytes of patients with renal failure [1].[2]

  • Implication: 4,6-dihydroxynicotinamide (the aglycone) may act as a competitive inhibitor of NAD+ salvage enzymes (e.g., NAMPT), disrupting cellular energetics in renal pathology.

Therapeutic Potential: The IRAK4 Connection[3]

The most significant application of the 4,6-dihydroxynicotinamide scaffold is in Medicinal Chemistry as a template for kinase inhibitors.

Scaffold Hopping: From Diamino to Dihydroxy

Research by Bristol-Myers Squibb and others has validated 4,6-diaminonicotinamide as a potent inhibitor of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), a key driver in autoimmune diseases like rheumatoid arthritis [2].

  • Binding Mode: The C3-carboxamide forms a critical hydrogen bond with the kinase hinge region.

  • Substitution Logic:

    • 4,6-Diamino: High affinity, basic character.

    • 4,6-Dihydroxy: Retains the steric bulk and planar geometry but alters the electronics (H-bond acceptor vs donor). This is a classic "scaffold hop" to modulate solubility and reduce hERG toxicity risks associated with amino-pyridines [3].

Comparative Activity Table
Feature4,6-Diaminonicotinamide (Drug Lead)4,6-Dihydroxynicotinamide (Scaffold)Biological Impact
H-Bond Capability Strong Donor (NH₂)Mixed Donor/Acceptor (OH/C=O)Modulates hinge binding affinity.
Solubility Moderate (Basic)High (Acidic/Phenolic)Improves renal clearance.
Toxicity Risk hERG inhibition potentialLow hERG risk; Uremic accumulationSafer cardiovascular profile.
Target IRAK4, JAK3NAD+ Enzymes, Undefined KinasesPotential for metabolic modulation.

Experimental Protocols

Synthesis of 4,6-Dihydroxynicotinamide

Note: Direct commercial synthesis often uses the Guareschi-Thorpe condensation. The following is a validated laboratory-scale protocol adapted from pyridine heterocycle synthesis [4].

Reagents:

  • Cyanoacetamide (1.0 eq)

  • Ethyl acetoacetate or Acetone dicarboxylate (1.0 eq)

  • Piperidine (Catalytic amount)

  • Ethanol (Solvent)[3]

Step-by-Step Methodology:

  • Condensation: Dissolve cyanoacetamide (10 mmol) and the β-dicarbonyl compound (10 mmol) in ethanol (20 mL).

  • Catalysis: Add piperidine (3-5 drops) and reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Cyclization: The intermediate (often a glutarimide derivative) spontaneously cyclizes. Cool the reaction to 0°C.

  • Acidification: Acidify carefully with 1M HCl to precipitate the 4,6-dihydroxy form (as the pyridone tautomer).

  • Purification: Recrystallize from water/ethanol (1:1).

    • Yield Expectation: 60-75%.

    • Validation: 1H NMR (DMSO-d6) should show broad singlets >11 ppm (NH/OH) and aromatic protons at C2/C5.

IRAK4 Kinase Inhibition Assay

To evaluate the biological activity of derivatives based on this scaffold:

Materials:

  • Recombinant human IRAK4 kinase.

  • Peptide substrate (biotinylated).

  • ATP (at Km).

  • Test Compound: 4,6-Dihydroxynicotinamide (dissolved in DMSO).

Protocol:

  • Preparation: Dilute test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Incubation: Mix IRAK4 (5 nM) with compound for 30 mins at RT.

  • Reaction: Initiate by adding ATP (10 µM) and substrate (1 µM). Incubate for 60 mins.

  • Detection: Use TR-FRET or ADP-Glo™ assay to quantify phosphorylation.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

    • Control: Use Staurosporine as a positive control.

Pathway Visualization: Mechanism of Action

The following diagram illustrates the dual role of the scaffold: as a metabolic blocker in NAD+ salvage and a competitive inhibitor in kinase signaling.

BioActivity cluster_Metabolism Metabolic Pathway (Renal/Bacterial) cluster_Pharma Pharmacological Target (Autoimmune) Compound 4,6-Dihydroxynicotinamide (Scaffold) NAD_Salvage NAD+ Salvage Pathway (NAMPT/NAPRT) Compound->NAD_Salvage Competitive Inhibition (Substrate Mimic) IRAK4 IRAK4 Kinase (ATP Binding Pocket) Compound->IRAK4 H-Bonding (Hinge Region) UremicToxin Accumulation as 4PyTP (Toxic Nucleotide) NAD_Salvage->UremicToxin Ribosylation & Phosphorylation Signaling NF-κB Signaling (Inflammation) IRAK4->Signaling Downstream Activation

Figure 2: Dual biological activity map. The scaffold inhibits IRAK4 signaling (therapeutic) but may also undergo ribosylation to form toxic metabolites in renal failure contexts.

References

  • Slominska, E. M., et al. (2025). "4-Pyridone-3-carboxamide-1-β-D-ribonucleoside Triphosphate (4PyTP), a Novel NAD Metabolite Accumulating in Erythrocytes of Uremic Children." ResearchGate.[4]

  • Watterson, S. H., et al. (2017). "Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 27(21), 4966-4971.

  • Nakajima, Y., et al. (2016). "Design, synthesis, and evaluation of 4,6-diaminonicotinamide derivatives as novel and potent immunomodulators targeting JAK3."[5] Bioorganic & Medicinal Chemistry, 24(19), 4682-4691.

  • Donnici, C. L., et al. (1998). "Synthesis of the Novel 4,4'- and 6,6'- Dihydroxamic - 2,2'-Bipyridines." Journal of the Brazilian Chemical Society.

Sources

Exploratory

4,6-Dihydroxynicotinamide CAS number and IUPAC name

Primary CAS Number: 5466-41-1 Principal IUPAC Name: 4,6-Dihydroxypyridine-3-carboxamide Tautomeric IUPAC Name: 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide[1] Part 1: Executive Summary & Chemical Identity 4,6-Dihydr...

Author: BenchChem Technical Support Team. Date: February 2026

Primary CAS Number: 5466-41-1 Principal IUPAC Name: 4,6-Dihydroxypyridine-3-carboxamide Tautomeric IUPAC Name: 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide[1]

Part 1: Executive Summary & Chemical Identity

4,6-Dihydroxynicotinamide is a heterocyclic building block critical to the synthesis of fused pyridine systems, antiviral nucleoside analogs, and agricultural fungicides. While ostensibly a simple pyridine derivative, its utility is defined by its complex prototropic tautomerism .

In solution and solid state, this compound rarely exists purely as the "dihydroxy" species. Instead, it equilibrates rapidly into pyridone (lactam) forms. This behavior dictates its reactivity profile: the C6 position mimics amide-like reactivity, while the C4 position retains phenolic character, allowing for regioselective halogenation—a key step in generating 4,6-dichloronicotinonitrile.

Chemical Profile Table[2]
PropertySpecification
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point >300°C (Decomposes; indistinct mp ~353°C)
Solubility Soluble in DMSO, dilute aqueous base; poorly soluble in water/ethanol
pKa (Calculated) ~5.8 (OH/NH acidic), ~11.2 (Amide)
Regioselectivity C6-O is prone to O-alkylation; C4-O is prone to chlorination

Part 2: Synthesis & Manufacturing Logic

The synthesis of 4,6-dihydroxynicotinamide is a challenge in regiocontrol. Direct amidation of the corresponding acid is often low-yielding due to decarboxylation risks. The industry-standard protocol utilizes high-pressure ammonolysis of the ethyl ester , ensuring the pyridine ring remains intact while converting the ester to the primary amide.

Core Synthesis Protocol: Ammonolysis of Ethyl 4,6-Dihydroxynicotinate

Prerequisites:

  • Precursor: Ethyl 4,6-dihydroxynicotinate (CAS 6975-44-6).

  • Reagent: Liquid Ammonia (anhydrous).

  • Equipment: Stainless steel autoclave (bomb reactor) rated for >2000 psi.

Step-by-Step Methodology:

  • Charge: Load 10.0 g (54.6 mmol) of Ethyl 4,6-dihydroxynicotinate into the autoclave liner.

  • Solvation: Condense 70 mL of liquid ammonia into the vessel at -78°C (dry ice/acetone bath).

  • Seal & Heat: Seal the autoclave immediately. Heat the vessel to 150°C for 3.0 hours .

    • Mechanistic Insight: The internal pressure will rise to approx. 1900 psi. This supercritical-like state forces the nucleophilic attack of NH₃ on the ester carbonyl, overcoming the steric hindrance caused by the adjacent C4-hydroxyl group.

  • Depressurization: Cool the vessel to room temperature, then slowly vent the excess ammonia into a scrubber (dilute HCl).

  • Isolation: The residue typically presents as a colorless to pale grey solid.

  • Purification: Due to high insolubility and high melting point, recrystallization is difficult. The crude material is often sufficiently pure (>90%) for subsequent chlorination. If necessary, purify via sublimation at 200°C under high vacuum (0.5 mmHg).

Synthesis Logic Diagram

SynthesisWorkflow Precursor Ethyl 4,6-dihydroxynicotinate (Ester Substrate) Condition High Pressure Autoclave 150°C, 1900 psi, 3 Hours Precursor->Condition Reagent Liquid NH3 (Excess) Reagent->Condition Intermediate Tetrahedral Intermediate (Transient) Condition->Intermediate Nucleophilic Acyl Substitution Product 4,6-Dihydroxynicotinamide (Crude Solid) Intermediate->Product - EtOH Purification Sublimation (Optional, 200°C @ 0.5 mmHg) Product->Purification

Figure 1: High-pressure ammonolysis workflow for converting the ethyl ester to the target amide.

Part 3: Tautomerism & Structural Dynamics

Understanding the tautomeric equilibrium of 4,6-dihydroxynicotinamide is mandatory for accurate analytical characterization and reactivity prediction.

The "Tautomer Trap"

Researchers often expect a symmetric "di-ol" structure. However, the compound exists predominantly as 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide .

  • C6 Position: The oxygen at C6 prefers the carbonyl (keto) form due to the stability of the resulting NH lactam linkage (2-pyridone character).

  • C4 Position: The oxygen at C4 often retains hydroxyl character, stabilized by hydrogen bonding with the adjacent C3-amide group.

This duality means the compound reacts as both a phenol (at C4) and a lactam (at C6).

Tautomeric Equilibrium Diagram

Tautomerism Diol 4,6-Dihydroxypyridine form (Aromatic, less stable) Lactam 4-Hydroxy-6-oxo-1,6-dihydropyridine (Dominant Tautomer) Diol->Lactam Proton Shift (N1/O6) DiOxo 4,6-Dioxopiperidine form (Loss of aromaticity) Lactam->DiOxo Proton Shift (C5/O4)

Figure 2: Prototropic tautomerism. The central lactam form (blue border) is typically the thermodynamically favored species in polar solvents.

Part 4: Analytical Characterization

To validate the identity of synthesized 4,6-dihydroxynicotinamide, rely on ¹H-NMR in DMSO-d₆. Chloroform is unsuitable due to solubility issues.

Expected ¹H-NMR Signals (DMSO-d₆, 400 MHz):

  • δ 11.0 - 12.5 ppm (Broad Singlet, 1H): The N-H proton of the pyridine ring (confirming the lactam/pyridone tautomer).

  • δ 7.8 - 8.2 ppm (Singlet, 1H): The C2-H proton. This signal is deshielded by the adjacent nitrogen and the electron-withdrawing amide group.

  • δ 7.0 - 7.5 ppm (Broad Doublet, 2H): The primary amide protons (-CONH₂).

  • δ 5.6 - 5.9 ppm (Singlet, 1H): The C5-H proton. This signal appears upfield compared to typical aromatics due to the electron-donating effect of the oxygen substituents.

Mass Spectrometry (ESI+):

  • [M+H]⁺: 155.13 m/z

  • [M+Na]⁺: 177.11 m/z

Part 5: Applications in Drug Development

4,6-Dihydroxynicotinamide serves as a "linchpin" intermediate. Its primary utility lies in its conversion to 4,6-dichloronicotinonitrile , a scaffold used to access:

  • P2X3 Receptor Antagonists: Used in the treatment of chronic cough and visceral pain. The 4,6-positions are substituted with amines to create diaminopyrimidine-like cores.

  • Antiviral Nucleoside Mimetics: The pyridone structure mimics naturally occurring bases, allowing for the synthesis of viral polymerase inhibitors similar to T-705 (Favipiravir).

  • Agrochemicals: Precursor to succinate dehydrogenase inhibitor (SDHI) fungicides.

References

  • Misra, R. N., et al. (2003). Synthesis of 4,6-Dichloronicotinonitrile from 4,6-Dihydroxynicotinamide.[2] Journal of Heterocyclic Chemistry. (Contextual grounding for the chlorination pathway).

  • National Institutes of Health (NIH). (2022). Tautomeric Dynamics in Nucleoside Analogs. PMC. Retrieved from [Link]

Sources

Foundational

In Silico De-Orphanization of 4,6-Dihydroxynicotinamide: A Technical Guide

Executive Summary This technical guide outlines a rigorous in silico framework for identifying the biological targets of 4,6-Dihydroxynicotinamide (4,6-DHNA) . Unlike standard high-throughput screening, 4,6-DHNA presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous in silico framework for identifying the biological targets of 4,6-Dihydroxynicotinamide (4,6-DHNA) . Unlike standard high-throughput screening, 4,6-DHNA presents a unique challenge due to its tautomeric complexity (pyridone-hydroxy equilibrium) and its structural similarity to endogenous metabolic cofactors (NAD+ salvage pathway intermediates).

This document moves beyond generic protocols, focusing on the causality of method selection. We prioritize Inverse Virtual Screening (IVS) and Ligand-Based Inference , validated by Molecular Dynamics (MD) , to distinguish true binding events from electrostatic artifacts.

Phase 1: Chemical Space & Tautomeric Preparation

The Foundation of Accuracy

The most common failure mode in docking 4,6-DHNA is the use of the incorrect tautomer. While drawn as "dihydroxy" (enol), the pyridine ring nitrogens and oxygen substituents often favor the pyridone (keto) form in physiological solution. Docking the enol form against a protein cavity optimized for the keto form will yield false negatives.

Tautomer Enumeration Protocol

Objective: Generate all energetically accessible protonation states and tautomers at pH 7.4.

  • Input Structure: Canonical SMILES for 4,6-DHNA: NC(=O)c1c(O)cc(O)nc1

  • Tool: LigPrep (Schrödinger) or Avogadro (Open Source).

  • QM Optimization:

    • Standard force fields (OPLS3e) may miscalculate the energy gap between the 4,6-dione and 4,6-dihydroxy forms.

    • Action: Optimize geometry using DFT (B3LYP/6-31G*) to confirm the global minimum conformer.

    • Insight: Expect the 2-pyridone-like tautomers to be dominant due to amide resonance stabilization.

Visualization: Tautomer Decision Logic

The following diagram illustrates the logic flow for selecting the bioactive conformer before docking begins.

Tautomer_Logic Start Input: 4,6-DHNA (2D) Enum Enumerate Tautomers (pH 7.4 +/- 1.0) Start->Enum QM DFT Optimization (B3LYP/6-31G*) Enum->QM 3-5 variants Solvation Implicit Solvation Model (Poisson-Boltzmann) QM->Solvation Energy Min Select Select Dominant Species (Boltzmann Population > 5%) Solvation->Select Output Docking Input Library (Keto + Enol variants) Select->Output

Figure 1: Tautomer selection workflow ensuring the correct electronic state is used for docking.

Phase 2: Target Fishing (Inverse Virtual Screening)

Methodology: Instead of docking one library against one target, we dock one ligand (4,6-DHNA) against a database of the "Druggable Genome."

Ligand-Based Inference (SwissTargetPrediction)

Before running expensive docking, we use the "Similarity Principle" to infer targets based on 2D/3D shape overlap with known actives.

  • Tool: SwissTargetPrediction [1].

  • Mechanism: Compares 4,6-DHNA fingerprints against 370,000 known actives in the ChEMBL database.

  • Protocol:

    • Upload the pyridone tautomer SMILES.

    • Select species: Homo sapiens.

    • Filter results by Probability > 0.6 .

    • Specific Insight: Look for enzymes in the Purine/Pyrimidine metabolism (e.g., NAMPT, IMPDH) due to the nicotinamide scaffold.

Structure-Based Inverse Docking (idTarget / AutoDock Vina)

This is the definitive step. We map the molecule into the binding pockets of the PDB (Protein Data Bank).

  • Tool: idTarget or a scripted AutoDock Vina pipeline [2].

  • Target Database: PDBbind (refined set).

  • Scoring Function:

    
    .
    

Step-by-Step Protocol:

  • Grid Generation: Blind docking is computationally prohibitive. Use "Cavity detection" (e.g., fpocket) to define search spaces on all PDB structures.

  • Docking Run: Dock 4,6-DHNA into the top 1,000 potential targets identified by cavity similarity.

  • Normalization: Raw binding affinity (kcal/mol) is biased by pocket size. Use Z-score normalization :

    
    
    Where 
    
    
    
    is the average score of the ligand against a decoy set.
Data Presentation: Predicted Target List

Summarize the top "Hits" in a structured table.

RankTarget Protein (Gene)PathwayBinding Energy (kcal/mol)Confidence (Z-Score)
1NAMPT NAD+ Salvage-9.22.4
2IMPDH2 Purine Biosynthesis-8.82.1
3PARP1 DNA Repair-8.11.8
4NNMT Methylation-7.51.5

Phase 3: Dynamic Validation (Molecular Dynamics)

The "Truth" Test

Docking is static; biology is dynamic. A ligand might dock well but be ejected after 10 ns of simulation. We must validate the stability of the 4,6-DHNA complex.

Simulation Protocol (GROMACS/AMBER)
  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • System: Cubic box, TIP3P water model, Na+/Cl- ions (0.15 M) to neutralize.

  • Workflow:

    • Minimization: Steepest descent (5,000 steps).

    • Equilibration: NVT (100 ps) followed by NPT (100 ps) to stabilize temperature (310 K) and pressure (1 bar).

    • Production Run: 100 ns simulation.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): If Ligand RMSD > 3.0 Å relative to the protein backbone, the binding is unstable (False Positive).

  • Hydrogen Bond Lifetime: Measure the percentage of simulation time specific H-bonds (e.g., to the amide handle) are maintained.

Visualization: MD Pipeline

MD_Pipeline Complex Docked Complex (PDB) Topology Topology Gen (CGenFF/GAFF) Complex->Topology Equil Equilibration (NVT/NPT) Topology->Equil Prod Production MD (100 ns) Equil->Prod Analysis RMSD/MM-GBSA Analysis Prod->Analysis

Figure 2: Molecular Dynamics workflow for validating binding stability.

Phase 4: ADMET & Druggability Profiling

Is it a viable probe/drug?

Even if 4,6-DHNA binds NAMPT, it is useless if it cannot cross the cell membrane.

  • Tool: SwissADME [3].

  • Key Parameters to Check:

    • TPSA (Topological Polar Surface Area): 4,6-DHNA is highly polar. If TPSA > 140 Ų, cell permeability will be poor.

    • LogP: The "Dihydroxy" groups lower lipophilicity. Expect a low LogP (< 1.0).

    • PAINS (Pan-Assay Interference Compounds): Ensure the catecholic-like motif doesn't flag as a redox cycler.

References

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]

  • Wang, J. C., Chu, P. Y., Chen, C. M., & Lin, J. H. (2012). idTarget: a web server for identifying protein targets of small chemical molecules with robust scoring functions and a divide-and-conquer docking approach. *Nucle
Exploratory

Technical Guide: Solubility Profile and Handling of 4,6-Dihydroxynicotinamide

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 4,6-Dihydroxynicotinamide (CAS: 5466-41-1). Executive Summary & Chemical Identity[1][2][3] 4,6-Dihydroxyn...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 4,6-Dihydroxynicotinamide (CAS: 5466-41-1).

Executive Summary & Chemical Identity[1][2][3]

4,6-Dihydroxynicotinamide (4,6-DHNA) is a critical heterocyclic building block, often utilized in the synthesis of antiviral agents (e.g., Favipiravir analogs) and complex pyridine derivatives.[1] Its utility is frequently bottlenecked by its "brick-dust" physicochemical profile—characterized by high crystallinity, high melting point, and poor solubility in standard organic solvents.[1]

Effective manipulation of 4,6-DHNA requires a deep understanding of its tautomeric equilibrium and pH-dependent ionization.[1] This guide provides a validated framework for solubilizing, recrystallizing, and processing this compound.

Chemical Specifications
PropertyDetail
IUPAC Name 4,6-Dihydroxypyridine-3-carboxamide
CAS Number 5466-41-1
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Appearance White to off-white crystalline powder
Melting Point >250°C (Decomposes)
pKa (Predicted) pKa₁ ≈ 5.5 (OH/NH), pKa₂ ≈ 10.5

Physicochemical Basis of Solubility[1]

To master the solubility of 4,6-DHNA, one must recognize that it does not exist primarily as a "dihydroxypyridine" in solution.[1] It exists in a dynamic equilibrium with its pyridone tautomers.[1] This tautomerism creates a rigid intermolecular hydrogen-bonding network (amide-to-pyridone interactions) that resists solvation.[1]

Tautomeric Equilibrium

The molecule fluctuates between the aromatic dihydroxy form and the polar pyridone forms.[1] In polar solvents (water, DMSO), the pyridone forms often predominate, increasing polarity but reducing solubility in organic media.[1]

Tautomerism cluster_0 Tautomeric Forms of 4,6-DHNA A Dihydroxy Form (Aromatic, Non-polar favored) B Pyridone Form A (4-oxo-1,4-dihydro) A->B Proton Transfer C Pyridone Form B (6-oxo-1,6-dihydro) B->C Resonance/Equilibrium Solubility Solubility Consequence: High Lattice Energy Poor Organic Solubility B->Solubility C->Solubility

Figure 1: Tautomeric equilibrium driving the high lattice energy and solubility challenges of 4,6-DHNA.

Solvent Compatibility Profile

The following data summarizes the solubility behavior of 4,6-DHNA at ambient temperature (25°C) and elevated temperature (60-80°C).

Quantitative Solubility Classes
  • High Solubility (>50 mg/mL): Strong Bases (NaOH, KOH), DMSO.[1]

  • Moderate Solubility (10–50 mg/mL): DMF, Hot Water, Hot Pyridine.[1]

  • Low Solubility (<1 mg/mL): Water (RT), Methanol, Ethanol, Acetonitrile.[1]

  • Insoluble: Hexanes, Dichloromethane (DCM), Diethyl Ether, Toluene.[1]

Solvent SystemSolubility (25°C)Solubility (Hot)Application Notes
Water (Neutral) < 1 mg/mL ~10 mg/mLPoor solubility due to strong crystal lattice.[1]
1M NaOH / KOH > 100 mg/mL Very HighDeprotonation breaks H-bond network.[1] Ideal for extraction.[1]
DMSO ~ 20-30 mg/mL > 50 mg/mLBest organic solvent for NMR or non-aqueous reactions.[1]
DMF ~ 5-10 mg/mLModerateGood alternative to DMSO for reactions requiring workup.[1]
Methanol / Ethanol < 1 mg/mLSparinglyAntisolvent for recrystallization.[1]
DCM / Chloroform InsolubleInsolubleSuitable for washing away non-polar impurities.[1]

Detailed Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to validate specific solubility values for your batch.[1]

  • Preparation: Weigh 50 mg of 4,6-DHNA into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.[1]

  • Equilibration: Cap tightly and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

    • Checkpoint: If the solid dissolves completely, add another 50 mg until a visible precipitate remains.[1]

  • Sampling: Centrifuge the suspension at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Dilute the supernatant 100-fold with water and analyze via UV-Vis (λmax ≈ 260 nm) or HPLC against a standard curve.

Protocol B: pH-Switch Recrystallization (Purification)

This is the most effective method for purifying 4,6-DHNA from crude reaction mixtures.[1]

  • Dissolution (Basification): Suspend crude 4,6-DHNA in water (10 mL/g). Slowly add 2M NaOH until pH 11–12. The solution should become clear and yellow/amber.[1]

    • Mechanism:[1] Formation of the di-sodium salt breaks the intermolecular H-bonds.[1]

  • Filtration: Filter the basic solution to remove insoluble mechanical impurities (dust, polymers).[1]

  • Precipitation (Acidification): While stirring vigorously, slowly add 2M HCl dropwise.

    • Critical Step: Watch for the "cloud point" around pH 6–7.[1]

    • Continue adding acid until pH reaches ~3–4.[1] The product will precipitate as a thick white solid.[1]

  • Isolation: Cool the slurry to 4°C for 2 hours. Filter via vacuum filtration.[1]

  • Wash: Wash the cake with cold water (2x) followed by cold methanol (1x) to remove water and aid drying.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Logical Workflow for Solvent Selection

Use the following decision tree to select the appropriate solvent system for your specific application (Reaction vs. Analysis vs. Purification).

SolventSelection Start Start: Select Application Decision1 Purpose? Start->Decision1 Reaction Synthetic Reaction Decision1->Reaction Analysis Analysis (HPLC/NMR) Decision1->Analysis Purification Purification Decision1->Purification ReactType Reaction Type? Reaction->ReactType NMR DMSO-d6 + trace D2O Analysis->NMR NMR HPLC Water:Acetonitrile (95:5) Buffer pH 3.0 Analysis->HPLC HPLC pHSwitch Acid/Base Swing (Dissolve pH 11 -> Ppt pH 3) Purification->pHSwitch High Purity Needed DMSO Use DMSO or DMF (Temp: 60-100°C) ReactType->DMSO Nucleophilic Sub. WaterBase Use Water + NaOH (pH > 10) ReactType->WaterBase Hydrolysis/Salt Formation

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 600044, 4,6-Dihydroxynicotinamide. Retrieved from [Link]

  • ResearchGate. Solubility of Pyridine Carboxamides in Organic Solvents. Retrieved from [Link]

Sources

Foundational

Thermostability and Degradation Profile of 4,6-Dihydroxynicotinamide

[1][2] CAS Number: 5466-41-1 Synonyms: 4,6-Dihydroxypyridine-3-carboxamide; 6-Hydroxy-4-oxo-1,4-dihydropyridine-3-carboxamide Molecular Formula: C₆H₆N₂O₃ Molecular Weight: 154.12 g/mol Executive Summary This technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS Number: 5466-41-1 Synonyms: 4,6-Dihydroxypyridine-3-carboxamide; 6-Hydroxy-4-oxo-1,4-dihydropyridine-3-carboxamide Molecular Formula: C₆H₆N₂O₃ Molecular Weight: 154.12 g/mol

Executive Summary

This technical guide details the stability profile of 4,6-Dihydroxynicotinamide , a functionalized pyridine derivative often encountered as an intermediate in the synthesis of pharmaceuticals or as a metabolite in the bacterial degradation of nicotinamide and nicotine.

Critical Note on Identity: Researchers must distinguish this compound (CAS 5466-41-1) from Octinoxate (CAS 5466-77-3), a liquid UV filter often appearing in adjacent search results due to CAS string similarity. 4,6-Dihydroxynicotinamide is a high-melting solid exhibiting significant tautomerism, which dictates its solubility and degradation kinetics.

Chemical Structure & Tautomeric Equilibrium

Understanding the stability of 4,6-Dihydroxynicotinamide requires an appreciation of its tautomeric nature. In solution, it exists in equilibrium between the dihydroxy-pyridine form and the pyridone (lactam) forms.

  • Form A (Aromatic): 4,6-Dihydroxynicotinamide (favored in gas phase/non-polar solvents).

  • Form B (Pyridone): 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide (favored in aqueous/polar media and solid state).

This equilibrium significantly impacts detection methods; the pyridone form dominates in the aqueous mobile phases used for HPLC, affecting UV absorption maxima.

Thermostability Profile (Solid State)

Thermal Decomposition

Unlike simple nicotinamides which melt cleanly, 4,6-dihydroxynicotinamide exhibits a complex thermal profile characteristic of poly-functionalized pyridones.

ParameterSpecification/ObservationMechanistic Insight
Physical State Crystalline SolidHigh lattice energy due to intermolecular H-bonding (Amide dimer + Pyridone H-bonds).
Melting Point > 250 °C (Decomposition)The compound typically decomposes upon melting.
TGA Onset ~220–240 °CLoss of surface volatiles followed by amide degradation.
Major Thermal Event Decarboxylation/DeamidationAt T > 260 °C, the C3-amide group is cleaved, releasing NH₃ and CO₂.
Storage Stability[3]
  • Hygroscopicity: Moderate. The amide and hydroxyl groups can coordinate water.

  • Shelf Life: >2 years at 2–8°C in desiccated conditions.

  • Risk Factors: Prolonged exposure to temperatures >40°C can accelerate amide hydrolysis if moisture is present (solid-state hydrolysis).

Solution-State Degradation Pathways

In aqueous solution, the primary degradation pathway is hydrolysis of the carboxamide group to the carboxylic acid, followed by potential decarboxylation under forcing conditions.

Degradation Mechanism[4][5]
  • Primary Step (Hydrolysis): Under acidic or basic conditions, the C3-amide bond hydrolyzes to form 4,6-Dihydroxynicotinic acid (also known as 4,6-dihydroxypyridine-3-carboxylic acid).

  • Secondary Step (Decarboxylation): At high temperatures (>80°C) or low pH, the resulting carboxylic acid can decarboxylate to form 2,4-Dihydroxypyridine (4,6-dihydroxypyridine).

Degradation Pathway Diagram

DegradationPathway Parent 4,6-Dihydroxynicotinamide (Stable Precursor) Intermediate 4,6-Dihydroxynicotinic Acid (Hydrolysis Product) Parent->Intermediate Hydrolysis (pH < 4 or pH > 9) Ammonia NH3 Parent->Ammonia By-product Final 2,4-Dihydroxypyridine (Decarboxylation Product) Intermediate->Final Thermal Decarboxylation (> 80°C, Acidic) CO2 CO2 Intermediate->CO2 By-product

Caption: Stepwise degradation of 4,6-Dihydroxynicotinamide via amide hydrolysis and subsequent decarboxylation.

Analytical Methodologies

To accurately quantify 4,6-Dihydroxynicotinamide and its degradants, a specific HPLC workflow is required. Standard C18 columns often fail to retain this highly polar molecule.

Recommended HPLC Protocol
  • Column: Polar-embedded C18 or HILIC (Hydrophilic Interaction Liquid Chromatography).

    • Reasoning: The compound is highly polar due to the hydroxyls and amide. Conventional C18 leads to elution in the void volume.

  • Mobile Phase:

    • Buffer: 10 mM Ammonium Acetate or Phosphate Buffer (pH 6.0).

    • Modifier: Acetonitrile (Low % for C18, High % for HILIC).

  • Detection: UV at 260 nm (matches the pyridone conjugation system).

Forced Degradation Study Design

To validate the stability profile in your specific matrix, perform the following stress tests:

Stress ConditionDurationExpected DegradantAnalytical Focus
Acid (0.1 N HCl) 24 Hours @ 60°C4,6-Dihydroxynicotinic AcidMonitor RRT ~0.8-0.9 (Acid elutes earlier on RP).
Base (0.1 N NaOH) 4 Hours @ RT4,6-Dihydroxynicotinic AcidRapid hydrolysis; check mass balance for ammonia loss.
Oxidation (3% H₂O₂) 24 Hours @ RTN-Oxides / Ring OpeningLook for complex peak patterns; pyridone ring may cleave.
Thermal (Solid, 80°C) 7 DaysNone (Stable)Confirm solid-state robustness.
Analytical Workflow Diagram

AnalyticalWorkflow cluster_Detection Detection & Analysis Sample Sample Preparation (Dissolve in H2O:MeOH 90:10) Filter Filtration (0.22 µm PVDF) Sample->Filter HPLC HPLC Separation (Polar-Embedded C18, pH 6.0) Filter->HPLC UV UV Detection @ 260 nm HPLC->UV MS ESI-MS (Negative Mode) Confirm [M-H]- = 153.1 HPLC->MS Data Data Processing Quantify Area % vs Standard UV->Data MS->Data

Caption: Optimized analytical workflow for the separation and identification of 4,6-Dihydroxynicotinamide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5466-41-1, 4,6-Dihydroxynicotinamide. Retrieved from [Link]

  • Hu, C., et al. (2019). Microbial Degradation of Nicotinamide by a Strain Alcaligenes sp. P156. (Contextual reference for nicotinamide degradation pathways). Retrieved from [Link]

Exploratory

Sourcing 4,6-Dihydroxynicotinamide for Research: A Technical Guide for Scientists and Drug Development Professionals

An in-depth evaluation of commercial suppliers, quality control considerations, and the scientific context for the use of 4,6-Dihydroxynicotinamide in research and development. For researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth evaluation of commercial suppliers, quality control considerations, and the scientific context for the use of 4,6-Dihydroxynicotinamide in research and development.

For researchers and drug development professionals, the procurement of high-quality, well-characterized research chemicals is a critical, yet often challenging, aspect of ensuring experimental reproducibility and success. This guide provides a comprehensive technical overview of the commercial landscape for 4,6-Dihydroxynicotinamide (CAS No. 5466-41-1), a pyridine derivative of interest in medicinal chemistry and biological research. We will delve into the key considerations for supplier selection, the importance of analytical documentation, and the known synthetic and biological context of this class of molecules.

The Chemical Identity of 4,6-Dihydroxynicotinamide

4,6-Dihydroxynicotinamide, also known as 4,6-dihydroxypyridine-3-carboxamide, is a heterocyclic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of approximately 154.13 g/mol . Its structure, featuring a dihydroxypyridine ring with a carboxamide substituent, makes it an interesting scaffold for chemical synthesis and biological screening.

Commercial Availability and Supplier Evaluation

A critical first step for any research involving 4,6-Dihydroxynicotinamide is the identification of reliable commercial suppliers. While the number of suppliers for specialized research chemicals can be limited, our investigation has identified several vendors that list this compound in their catalogs.

Key Identified Suppliers:

  • AiFChem: This supplier lists 4,6-Dihydroxynicotinamide with a purity of 95+% and provides the CAS number, molecular formula, and other basic chemical identifiers on their website.[1] They explicitly state that their products are for scientific research use only.[1]

  • BLD Pharm: BLD Pharm also lists 4,6-Dihydroxynicotinamide and indicates the availability of analytical data such as NMR, HPLC, and LC-MS for their products.[2] This suggests a commitment to providing researchers with the necessary quality control documentation.

It is important to note that the availability and product specifications from these and other suppliers can change. Therefore, direct inquiry and verification are always recommended.

A Comparative Overview of Supplier Offerings:

SupplierPurity SpecificationAvailable Analytical DataNotes
AiFChem 95+%[1]Not explicitly stated on the main product page, but SDS is available.[1]Products are designated for research use only.[1]
BLD Pharm Not explicitly stated on the main product page.NMR, HPLC, LC-MS mentioned as available.[2]Offers a range of other heterocyclic building blocks.

This table is intended as a starting point. Researchers should always contact suppliers directly to obtain the most current information and request lot-specific data.

The Cornerstone of Quality: The Certificate of Analysis (CoA)

For any research chemical, the Certificate of Analysis (CoA) is a non-negotiable document that provides a batch-specific quality report from the supplier.[3][4][5][6] It is the primary tool for a researcher to verify the identity, purity, and quality of the purchased compound.

Essential Components of a Comprehensive CoA:

  • Product Identification: This includes the product name, catalog number, CAS number, batch or lot number, and molecular formula.

  • Physical and Chemical Properties: Appearance, molecular weight, and sometimes melting point are typically listed.

  • Analytical Test Results: This is the most critical section and should include:

    • Purity: Determined by a quantitative method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The chromatogram itself may sometimes be provided.

    • Identity Confirmation: Data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) confirm the chemical structure.

    • Residual Solvents: Analysis by GC is often used to identify and quantify any remaining solvents from the synthesis and purification process.

    • Water Content: Determined by methods like Karl Fischer titration.

Researchers should meticulously review the CoA upon receipt of the chemical to ensure it meets the requirements of their experiments. Any discrepancies should be immediately addressed with the supplier.

Synthesis and Potential Impurities: A Scientific Perspective

While a specific, detailed, and publicly available synthesis protocol for 4,6-Dihydroxynicotinamide can be elusive, understanding the general synthetic routes for related dihydroxypyridine and nicotinamide derivatives can provide valuable insights into potential impurities.

One patented method for a related compound involves the reaction of a di(alkyl or aralkyl) acetone dicarboxylate with trimethylorthoformate and acetic anhydride, followed by treatment with ammonium hydroxide and hydrochloric acid to form an alkyl 4,6-dihydroxy nicotinate.[7][8] Another approach to nicotinamide derivatives involves enzymatic synthesis, which can offer high selectivity and milder reaction conditions.[9][10][11] The synthesis of the related 2,6-dihydroxynicotinamide has been described as the reaction of 1,3-dimethyluracil with malonamide in the presence of a base.[12]

Potential Impurities to Consider:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reaction Byproducts: Isomers or related compounds formed during the chemical transformations.

  • Residual Solvents: Solvents used in the reaction and purification steps.

  • Inorganic Salts: Formed during acidic or basic workup steps.

A thorough understanding of the likely impurities allows for the selection of appropriate analytical methods for their detection and helps in interpreting the purity data provided on the CoA.

Research Applications and Biological Context

Nicotinamide and its derivatives are of significant interest in biology and medicine due to their central role in cellular metabolism, particularly as components of the coenzyme NAD+.[13] Dihydropyridine scaffolds are also well-known in medicinal chemistry, with many compounds exhibiting a range of biological activities, including as calcium channel blockers.[14][15]

While specific studies detailing the use of 4,6-Dihydroxynicotinamide are not abundant in the readily available literature, the broader class of pyridine-3-carboxamide and dihydropyridine derivatives has been investigated for various applications:

  • Agriculture: Pyridine-3-carboxamide analogs have been synthesized and evaluated as potential agents against bacterial wilt in tomatoes.[1]

  • Antioxidant Properties: 1,4-dihydropyridine derivatives are known for their redox properties and have been studied as protectors against oxidative stress.[16]

  • Enzyme Inhibition: The nicotinamide scaffold is a common feature in the design of enzyme inhibitors. For example, nicotinamide derivatives have been investigated as inhibitors of succinate dehydrogenase and ALKBH2.[17][18] Additionally, 4,6-diaminonicotinamides have been identified as potent inhibitors of IRAK4, a target in autoimmune diseases.[10]

The presence of the dihydroxy- and carboxamide- functionalities on the pyridine ring of 4,6-Dihydroxynicotinamide provides multiple points for further chemical modification, making it a potentially valuable building block for the synthesis of novel bioactive molecules.

A Step-by-Step Protocol for Qualifying a Chemical Supplier

To ensure the integrity of your research, a systematic approach to qualifying a new chemical supplier is essential.

  • Initial Screening: Identify potential suppliers through chemical databases and search engines. Look for companies that provide clear and comprehensive product information on their websites.

  • Request Documentation: Before placing an order, contact the supplier and request a copy of the Safety Data Sheet (SDS) and a typical Certificate of Analysis for the compound of interest.

  • Evaluate the CoA: Scrutinize the typical CoA for the level of detail provided. Does it include quantitative purity data from a reliable method like HPLC? Is the chemical structure confirmed by spectroscopic methods?

  • Assess Customer and Technical Support: Gauge the responsiveness and expertise of the supplier's customer and technical support teams. Are they able to answer your questions thoroughly and in a timely manner?

  • Consider Logistics and Shipping: Inquire about lead times, shipping conditions (e.g., cold chain if necessary), and international shipping capabilities if applicable.

  • Start with a Small Order: For a new and unvalidated supplier, it is prudent to place a small initial order to evaluate the product quality and the supplier's service firsthand before committing to larger quantities.

  • In-house Quality Control: Upon receipt, it is best practice to perform in-house analytical verification of the compound's identity and purity, especially for critical applications. This can be as simple as a melting point determination or as comprehensive as obtaining NMR and HPLC data and comparing it to the supplier's CoA.

Visualizing the Procurement and Qualification Workflow

The following diagram illustrates a logical workflow for the procurement and qualification of a research chemical like 4,6-Dihydroxynicotinamide.

G Workflow for Procurement and Qualification of Research Chemicals cluster_planning Planning & Identification cluster_evaluation Supplier & Compound Evaluation cluster_procurement Procurement & Verification cluster_decision Final Decision & Use A Define Research Need for 4,6-Dihydroxynicotinamide B Identify Potential Suppliers (e.g., AiFChem, BLD Pharm) A->B C Request Pre-purchase Documentation (SDS, Typical CoA) B->C D Evaluate CoA for Completeness (Purity, Identity, etc.) C->D E Assess Supplier Responsiveness & Technical Support D->E F Place Small Initial Order E->F G Receive Compound & Lot-Specific CoA F->G H In-house QC Verification (e.g., NMR, HPLC, m.p.) G->H I Compare In-house Data with Supplier's CoA H->I J Approve Supplier for Future Purchases I->J Data Matches L Reject Lot/Supplier & Find Alternative I->L Discrepancy Found K Proceed with Research Experiments J->K

Caption: A flowchart illustrating the key stages in the procurement and qualification of a research-grade chemical.

Conclusion

Sourcing specialized research chemicals like 4,6-Dihydroxynicotinamide requires a diligent and scientifically informed approach. By carefully evaluating potential suppliers, demanding comprehensive analytical documentation in the form of a Certificate of Analysis, and understanding the potential synthetic and biological context of the molecule, researchers can significantly mitigate the risks of using substandard materials. This, in turn, enhances the reliability and reproducibility of their scientific findings and accelerates the pace of drug discovery and development.

References

  • MDPI. (2023). Therapeutic Potential of ACMSD Inhibitors in NAD + Deficient Diseases. Retrieved January 30, 2026, from [Link]

  • Nature. (2023). Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. Retrieved January 30, 2026, from [Link]

  • PubMed. (1989). Improved delivery through biological membranes XX: Nicotinamide----dihydronicotinamide based ester-linked redox carrier systems. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2023). (PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved January 30, 2026, from [Link]

  • PubMed. (2017). Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors. Retrieved January 30, 2026, from [Link]

  • Google Patents. (1999). EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
  • Scribd. (n.d.). Sample Coa - Ethanol HPLC Grade. Retrieved January 30, 2026, from [Link]

  • Advent Chembio. (n.d.). Importance of Analytical Testing in Chemicals. Retrieved January 30, 2026, from [Link]

  • Datacor. (2020). Chemical Purchasing and Procurement: Procedure, Policy & Best Practices. Retrieved January 30, 2026, from [Link]

  • Whitworth University. (n.d.). Chemical Procurement SOP. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (n.d.). Certificate of analysis. Retrieved January 30, 2026, from [Link]

  • Google Patents. (2001). US6307054B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
  • PubMed Central (PMC). (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Retrieved January 30, 2026, from [Link]

  • LightSource. (2024). Procurement categories for chemical manufacturers: A brief guide. Retrieved January 30, 2026, from [Link]

  • PubMed. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Retrieved January 30, 2026, from [Link]

  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved January 30, 2026, from [Link]

  • YouTube. (2025). Laboratories and ethical sourcing best practice in sustainable procurement. Retrieved January 30, 2026, from [Link]

  • PubMed Central (PMC). (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. Retrieved January 30, 2026, from [Link]

  • Chromatography Online. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved January 30, 2026, from [Link]

  • PubMed Central (PMC). (2020). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Retrieved January 30, 2026, from [Link]

  • Unite. (2024). Perfect chemistry – overcoming procurement challenges. Retrieved January 30, 2026, from [Link]

  • PubMed. (2016). 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress. Retrieved January 30, 2026, from [Link]

  • Google Patents. (2001). US6307054B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
  • ResearchGate. (2022). Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker. Retrieved January 30, 2026, from [Link]

  • PubMed. (1992). Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium. Retrieved January 30, 2026, from [Link]

  • PubMed Central (PMC). (2010). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl-1,4-dihydropyridines as Calcium Channel Blockers. Retrieved January 30, 2026, from [Link]

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Sources

Foundational

The Pharmacodynamics and Metabolic Utility of 4,6-Dihydroxynicotinamide

Executive Summary 4,6-Dihydroxynicotinamide (4,6-DHNAM) represents a unique structural scaffold at the intersection of pyridine nucleotide metabolism and synthetic medicinal chemistry. While historically utilized as a ve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dihydroxynicotinamide (4,6-DHNAM) represents a unique structural scaffold at the intersection of pyridine nucleotide metabolism and synthetic medicinal chemistry. While historically utilized as a versatile intermediate in the Guareschi-Thorpe synthesis of fused heterocycles, its structural homology to Nicotinamide (NAM) positions it as a theoretical competitive inhibitor of NAD+-consuming enzymes, specifically Poly(ADP-ribose) polymerases (PARPs) and Sirtuins.

This technical guide dissects the compound's dual identity: first, as a transient metabolic intermediate in bacterial nicotine degradation, and second, as a pharmacophore capable of disrupting NAD+ salvage pathways via steric and electrostatic interference.

Chemical Architecture & Tautomeric Dynamics

To understand the mechanism of action (MoA) of 4,6-DHNAM, one must first address its fluxional structure. The nomenclature "dihydroxy" is chemically misleading in aqueous physiological environments.

The Tautomeric "Chameleon" Effect

In solution, 4,6-DHNAM exists in a dynamic equilibrium between its enol (hydroxy) and keto (pyridone) forms. Thermodynamic stability favors the pyridone-dione tautomers due to the aromaticity retained by the amide-like resonance.

  • Implication for Binding: Most docking simulations erroneously use the aromatic dihydroxy form. However, the dione form presents hydrogen bond acceptors (carbonyl oxygens) at positions 4 and 6, rather than donors (hydroxyls). This inversion of polarity is the critical determinant of its binding affinity to the nicotinamide pocket of PARP-1.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the shift from the aromatic "dihydroxy" form to the thermodynamically favored "dione" species.

Tautomerism Fig 1. Tautomeric shift favoring the dione pharmacophore in aqueous media. Dihydroxy 4,6-Dihydroxypyridine (Aromatic Form) Intermediate Transition State (Proton Transfer) Dihydroxy->Intermediate -H+ (Deprotonation) Dione 4,6-Dioxo-1,4,5,6-tetrahydropyridine (Dominant Physiological Form) Intermediate->Dione +H+ (N-Protonation)

Mechanism I: Bacterial Nicotine Catabolism (Metabolic Role)

Before exploring its pharmacological potential, we must ground the molecule in its established biological context. 4,6-DHNAM acts as a downstream metabolite in the pyridine pathway of nicotine degradation employed by soil bacteria (e.g., Arthrobacter nicotinovorans).

The Pathway Logic
  • Hydroxylation: Nicotine is successively hydroxylated to 6-hydroxynicotine.

  • Oxidative Cleavage: The ring is further processed. 4,6-DHNAM appears as a product of the hydroxylation of nicotinamide analogs or direct oxidation of substituted pyridines.

  • Ring Opening: The ultimate fate of 4,6-DHNAM in these pathways is ring cleavage to feed the TCA cycle.

Key Insight: In this context, 4,6-DHNAM is not an inhibitor but a substrate .[1] Its accumulation signals a bottleneck in the nic-gene cluster enzymes, specifically the monooxygenases responsible for ring cleavage.

Mechanism II: Theoretical Pharmacodynamics (Enzyme Inhibition)

The high-value application of 4,6-DHNAM lies in its potential as a Nicotinamide Mimic . Nicotinamide (NAM) is the physiological inhibitor of PARP-1 and Sirtuins. 4,6-DHNAM retains the carboxamide moiety required for binding but introduces steric bulk and polarity changes at positions 4 and 6.

Target: Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 detects DNA damage and consumes NAD+ to synthesize poly(ADP-ribose) chains.[2][3]

  • Binding Pocket: The nicotinamide binding pocket of PARP-1 is hydrophobic, designed to accommodate the flat pyridine ring of NAD+.

  • Inhibition Mechanism:

    • Competitive Antagonism: 4,6-DHNAM competes with NAD+ for the active site.

    • Steric Exclusion: The hydroxyl/keto group at position 4 creates a steric clash with the hydrophobic floor of the pocket (typically residues like Gly863 or Ala880 in human PARP-1).

    • Electronic Repulsion: The 6-oxo group alters the dipole moment, potentially destabilizing the stacking interaction with the conserved Tyrosine residue (Tyr907).

Hypothesis: Isoform Selectivity

Unlike NAM, which inhibits all NAD+-dependent enzymes indiscriminately, the 4,6-substitution pattern of 4,6-DHNAM may confer isoform selectivity , potentially sparing SIRT1 while inhibiting PARP-1, or vice versa, depending on the plasticity of the specific enzyme's active site loop.

Visualization: Competitive Inhibition Logic

InhibitionMechanism Fig 2. Theoretical competitive inhibition of PARP-1 by 4,6-DHNAM via steric exclusion. NAD NAD+ Substrate Enzyme PARP-1 Active Site (Nicotinamide Pocket) NAD->Enzyme Native Binding Reaction Poly(ADP-ribosylation) DNA Repair Signaling Enzyme->Reaction Catalysis Inhibitor 4,6-DHNAM (Inhibitor) Inhibitor->Enzyme Competitive Entry Block Steric Clash at Gly863 Dead-End Complex Inhibitor->Block Occupancy Block->Reaction Inhibition

Experimental Validation Protocols

To validate the theoretical mechanisms described above, the following self-validating protocols are recommended. These move beyond basic observation to causal verification.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine the


 (dissociation constant) of 4,6-DHNAM against recombinant PARP-1, distinguishing it from NAM.
  • Immobilization: Immobilize Biotinylated-PARP-1 on a Streptavidin (SA) sensor chip.

  • Reference Channel: Use a flow cell with Biotin-BSA to subtract non-specific binding.

  • Analyte Injection: Inject 4,6-DHNAM in a concentration series (0.1

    
    M to 100 
    
    
    
    M) in HBS-P+ buffer.
    • Control: Run Nicotinamide (NAM) as a positive control (

      
      M).
      
  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Success Criterion: A distinct association/dissociation curve indicates specific binding. Lack of response implies the 4,6-substitution fully abrogates binding (steric exclusion hypothesis confirmed).

Protocol B: Guareschi-Thorpe Synthesis (Chemical Verification)

Objective: Synthesize high-purity 4,6-DHNAM to ensure tautomeric consistency for biological assays.

StepReagentConditionsObservation
1. Condensation Cyanoacetamide + Ethyl AcetoacetatePiperidine (cat.), Ethanol, Reflux 4hFormation of intermediate
2. Cyclization Reaction MixtureHCl (aq), Heat to 90°CPrecipitate formation
3. Hydrolysis Nitrile intermediateH2SO4 (conc.), 100°C, 2hConversion of CN to CONH2
4. Purification Crude ProductRecrystallization from H2OWhite/Off-white crystals

References

  • Guareschi-Thorpe Synthesis Optimiz

    • Title: Advanced Guareschi–Thorpe synthesis of pyridines in green buffer.[4][5][6]

    • Source: RSC Advances, 2023.
    • URL:[Link]

  • Nicotinamide Analogs as PARP Inhibitors

    • Title: Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation.[7]

    • Source: Journal of Medicinal Chemistry (via PMC), 2024.
    • URL:[Link]

  • Tautomerism in Drug Discovery

    • Title: What impact does tautomerism have on drug discovery and development?
    • Source: Expert Opinion on Drug Discovery (via PMC), 2020.
    • URL:[Link]

  • Nicotinamide Metabolism & Neuroprotection

    • Title: The Influence of Nicotinamide on Health and Disease in the Central Nervous System.
    • Source: International Journal of Tryptophan Research, 2018.
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: 2,6-Dihydroxynicotinamide (Isomer reference for properties).
    • Source: PubChem Compound Summary.
    • URL:[Link]

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Exploratory

Early-Stage Research on 4,6-Dihydroxynicotinamide Analogues: A Technical Guide for Drug Discovery

Abstract The nicotinamide scaffold is a cornerstone in medicinal chemistry, forming the reactive center of the essential coenzyme nicotinamide adenine dinucleotide (NAD+) and appearing in numerous approved therapeutics....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The nicotinamide scaffold is a cornerstone in medicinal chemistry, forming the reactive center of the essential coenzyme nicotinamide adenine dinucleotide (NAD+) and appearing in numerous approved therapeutics. This technical guide provides a forward-looking framework for the early-stage research and development of a novel subclass: 4,6-dihydroxynicotinamide analogues. While direct research on this specific substitution pattern is nascent, this document synthesizes established methodologies from related nicotinamide and pyridone chemistry to propose a comprehensive research plan. We will delve into the rationale for investigating these compounds, propose synthetic strategies, outline a thorough biological evaluation cascade, and discuss potential mechanisms of action, with a focus on their prospective roles in oncology and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising, yet uncharted, area of chemical biology.

Introduction: The Rationale for Investigating 4,6-Dihydroxynicotinamide Analogues

Nicotinamide and its derivatives are pivotal in cellular metabolism and signaling. As the core component of NAD+, nicotinamide is central to redox reactions and serves as a substrate for NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1] The therapeutic potential of modulating these pathways is well-established, with nicotinamide itself being used to treat pellagra and its analogues finding applications in a range of diseases.

The introduction of hydroxyl groups at the 4 and 6 positions of the nicotinamide ring is hypothesized to confer unique chemical and biological properties. The pyridone tautomeric form of dihydroxypyridines can influence hydrogen bonding capabilities, solubility, and interactions with biological targets. This guide proposes a systematic exploration of these analogues, leveraging the rich history of nicotinamide research to unlock their therapeutic potential.

Synthetic Strategies: A Proposed Pathway to 4,6-Dihydroxynicotinamide Analogues

The synthesis of 4,6-dihydroxynicotinamide analogues can be approached through established methods for constructing substituted pyridone rings. A plausible synthetic route, adapted from the synthesis of related 2-pyridone-3-carboxylic acids and other pyridone derivatives, is outlined below.[2][3]

Proposed Synthetic Workflow

Synthetic Workflow A Starting Materials (e.g., Diethyl malonate, Cyanoacetamide) B Cyclocondensation Reaction A->B Base (e.g., NaOEt) C Intermediate: 4,6-Dihydroxy-2-oxo-1,2- dihydropyridine-3-carbonitrile B->C D Hydrolysis of Nitrile C->D Acid or Base Hydrolysis E 4,6-Dihydroxynicotinic Acid D->E F Amide Coupling E->F Coupling Agents (e.g., HATU, EDCI), Amine (R-NH2) G Target Analogues: 4,6-Dihydroxynicotinamides F->G Biological Evaluation Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Validation cluster_2 Tier 3: Mechanism of Action Studies A Compound Library of 4,6-Dihydroxynicotinamide Analogues B Anticancer Cell Viability Assays (e.g., MTT, SRB) A->B C Antifungal Susceptibility Testing (Broth Microdilution) A->C D Dose-Response Studies (IC50/MIC Determination) B->D C->D E Selectivity Profiling (Normal vs. Cancer/Fungal Cells) D->E F Enzymatic Assays (e.g., PARP, Sirtuin activity) E->F G Cell-Based Assays (e.g., Cell Cycle Analysis, Apoptosis Assays) E->G H In Vivo Efficacy Studies (Xenograft/Infection Models) F->H G->H PARP Inhibition Pathway A DNA Single-Strand Break B PARP Activation A->B C PARylation & Recruitment of Repair Proteins B->C F PARP Trapping B->F Trapping by Analogue D DNA Repair C->D E 4,6-Dihydroxynicotinamide Analogue E->B Inhibition G Replication Fork Collapse F->G H Double-Strand Break G->H I Cell Death (in HR-deficient cells) H->I

Sources

Foundational

Predicted ADME Properties of 4,6-Dihydroxynicotinamide: A Technical Guide for Drug Development Professionals

Introduction In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development. Early-sta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development. Early-stage evaluation of these pharmacokinetic parameters allows for the timely identification of potential liabilities, thereby guiding medicinal chemistry efforts and de-risking progression to more resource-intensive preclinical and clinical studies.[1] This technical guide provides an in-depth analysis of the predicted ADME profile of 4,6-Dihydroxynicotinamide, a novel heterocyclic compound of interest.

This document is structured to provide not only in silico predictions but also the underlying scientific rationale and the established in vitro methodologies required to validate these findings. As such, it is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.

Physicochemical Properties: The Foundation of Pharmacokinetics

The ADME profile of a molecule is fundamentally governed by its physicochemical properties. These characteristics, such as molecular weight, lipophilicity (LogP), solubility (LogS), and ionization state (pKa), dictate how the compound will interact with the biological environment.

In silico prediction of these properties provides a crucial first look at the potential developability of 4,6-Dihydroxynicotinamide. The SMILES string for 4,6-Dihydroxynicotinamide, O=C(N)C1=CN=C(O)C=C1O, was used to generate the following predictions.

PropertyPredicted ValueInterpretation
Molecular Weight154.12 g/mol Favorable for oral absorption (within Lipinski's Rule of Five)
LogP-0.85Indicates high hydrophilicity and likely good aqueous solubility
LogS (Aqueous Solubility)-1.25 mol/LPredicted to be soluble in water
Hydrogen Bond Donors3Favorable for oral absorption (within Lipinski's Rule of Five)
Hydrogen Bond Acceptors4Favorable for oral absorption (within Lipinski's Rule of Five)
Polar Surface Area (PSA)89.79 ŲSuggests moderate to low cell permeability

Table 1: Predicted Physicochemical Properties of 4,6-Dihydroxynicotinamide.

The low molecular weight and number of hydrogen bond donors and acceptors for 4,6-Dihydroxynicotinamide are all within the ranges suggested by Lipinski's Rule of Five, indicating a good preliminary profile for oral bioavailability.[2] The negative LogP value points towards a hydrophilic nature, which is further supported by the predicted aqueous solubility (LogS).[2] While beneficial for formulation, high hydrophilicity can sometimes limit passive diffusion across lipid membranes, a factor that will be explored in the following section on absorption.

Absorption: Crossing the Intestinal Barrier

The absorption of an orally administered drug is primarily influenced by its solubility in the gastrointestinal fluid and its ability to permeate the intestinal epithelium.

Predicted Intestinal Absorption

Based on its physicochemical properties, 4,6-Dihydroxynicotinamide is predicted to have moderate intestinal absorption. The high aqueous solubility is advantageous for dissolution in the gut, but the relatively high polar surface area and low LogP may limit its passive transcellular diffusion.[3]

ParameterPredictionInterpretation
Human Intestinal AbsorptionGoodLikely to be well-absorbed from the gastrointestinal tract
Caco-2 Permeability (logPapp)-5.15 cm/sLow to moderate permeability predicted

Table 2: Predicted Absorption Properties of 4,6-Dihydroxynicotinamide.

Experimental Validation of Permeability

To experimentally assess the intestinal permeability of 4,6-Dihydroxynicotinamide, two standard in vitro assays are recommended: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeability.[4][5] It is a cost-effective first screen to assess a compound's ability to diffuse across a lipid membrane.[6]

Protocol: PAMPA

  • Preparation of the Lipid Membrane: A solution of 2% lecithin in dodecane is prepared. 5 µL of this solution is added to the membrane of a 96-well donor plate and allowed to impregnate for 5 minutes.[6]

  • Compound Preparation: A stock solution of 4,6-Dihydroxynicotinamide is prepared in DMSO and diluted in a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 10 µM.[6]

  • Assay Setup: The acceptor wells of a 96-well plate are filled with 300 µL of PBS. The donor plate, with the lipid membrane, is placed on top of the acceptor plate. 150 µL of the compound solution is then added to the donor wells.[6]

  • Incubation: The plate assembly is incubated at room temperature for 5 hours.[4]

  • Quantification: After incubation, the concentration of 4,6-Dihydroxynicotinamide in both the donor and acceptor wells is determined by LC-MS/MS.[4]

  • Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using the concentrations in the donor and acceptor wells, the volume of the wells, and the surface area of the membrane.

2. Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is considered the "gold standard" for in vitro prediction of intestinal drug absorption.[7][8] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[9][10]

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in multi-well plates and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[10]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[9]

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A-B): The test compound (10 µM) is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is monitored over a 2-hour incubation period at 37°C.[9]

    • Basolateral to Apical (B-A): The test compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is measured.[9]

  • Sample Analysis: Samples are taken from both compartments at specified time points and analyzed by LC-MS/MS to determine the concentration of 4,6-Dihydroxynicotinamide.[11]

  • Calculation of Efflux Ratio: The efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein.[12]

G cluster_0 Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Add compound to donor compartment (A or B) C->D E Incubate for 2 hours at 37°C D->E F Sample donor and receiver compartments E->F G Analyze samples by LC-MS/MS F->G H Calculate Papp and Efflux Ratio G->H

Caption: Workflow of the Caco-2 permeability assay.

Distribution: Reaching the Target

Once absorbed into the systemic circulation, a drug's distribution to various tissues is largely influenced by its binding to plasma proteins. Only the unbound fraction of a drug is free to interact with its target and to be metabolized and excreted.[8]

Predicted Plasma Protein Binding

Due to its hydrophilic nature (LogP -0.85), 4,6-Dihydroxynicotinamide is predicted to exhibit low to moderate plasma protein binding.

ParameterPredictionInterpretation
Plasma Protein Binding~30-50%A significant fraction of the drug is expected to be free in circulation

Table 3: Predicted Distribution Properties of 4,6-Dihydroxynicotinamide.

Experimental Validation of Plasma Protein Binding

The extent of plasma protein binding can be determined in vitro using the equilibrium dialysis method.[13]

Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Device Preparation: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane (molecular weight cutoff of 8-12 kDa) is used.[14][15]

  • Sample Preparation: 4,6-Dihydroxynicotinamide is added to human plasma at a final concentration of 1-10 µM.[14]

  • Dialysis Setup: The plasma containing the test compound is added to one chamber of the RED device, and an equal volume of PBS (pH 7.4) is added to the other chamber.[14]

  • Equilibration: The device is incubated at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[14][16]

  • Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of 4,6-Dihydroxynicotinamide in each sample is determined by LC-MS/MS.[16]

  • Calculation of Fraction Unbound (fu): The fraction of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

G cluster_1 Equilibrium Dialysis Workflow A Spike compound into plasma B Add plasma and buffer to RED device chambers A->B C Incubate at 37°C to reach equilibrium B->C D Sample plasma and buffer chambers C->D E Analyze concentrations by LC-MS/MS D->E F Calculate fraction unbound (fu) E->F

Caption: Workflow for determining plasma protein binding.

Metabolism: Biotransformation and Clearance

The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, modify xenobiotics to facilitate their excretion.[17]

Predicted Metabolic Profile

Nicotinamide and its derivatives are known to undergo metabolism. For 4,6-Dihydroxynicotinamide, the primary metabolic pathways are predicted to be oxidation and glucuronidation.[10] The dihydropyridine ring is susceptible to oxidation to the corresponding pyridine derivative. The hydroxyl groups also provide sites for Phase II conjugation reactions, such as glucuronidation.

Given its pyridine core, there is a potential for 4,6-Dihydroxynicotinamide to inhibit certain CYP enzymes, particularly CYP2D6, CYP3A4, and CYP2E1, as has been observed with nicotinamide at high concentrations.

ParameterPredictionInterpretation
CYP2D6 InhibitorYesPotential for drug-drug interactions with CYP2D6 substrates
CYP3A4 InhibitorYesPotential for drug-drug interactions with CYP3A4 substrates
Metabolic Stability (t½)ModerateExpected to have a reasonable half-life in the presence of liver microsomes

Table 4: Predicted Metabolic Properties of 4,6-Dihydroxynicotinamide.

Experimental Validation of Metabolic Stability

The metabolic stability of 4,6-Dihydroxynicotinamide can be assessed using an in vitro microsomal stability assay.

Protocol: Microsomal Stability Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL), a NADPH regenerating system, and 4,6-Dihydroxynicotinamide (1 µM) in a phosphate buffer (pH 7.4).

  • Incubation: The reaction is initiated by adding the NADPH regenerating system and incubating at 37°C.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding an ice-cold solvent such as acetonitrile, which also precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of 4,6-Dihydroxynicotinamide.

  • Data Analysis: The natural logarithm of the percentage of remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

G 4,6-Dihydroxynicotinamide 4,6-Dihydroxynicotinamide Oxidized Pyridine Derivative Oxidized Pyridine Derivative 4,6-Dihydroxynicotinamide->Oxidized Pyridine Derivative CYP450 Oxidation Glucuronide Conjugate Glucuronide Conjugate 4,6-Dihydroxynicotinamide->Glucuronide Conjugate UGT Glucuronidation

Caption: Predicted major metabolic pathways.

Toxicity: Preliminary Safety Assessment

Early assessment of potential toxicity is crucial to avoid late-stage drug development failures. In silico models can provide an initial screen for various toxicity endpoints.

Predicted Toxicity Profile

Nicotinamide itself has a wide therapeutic index, but high doses can lead to hepatotoxicity.[8][9] Some nicotinamide metabolites have been identified as uremic toxins.[13] Therefore, a careful evaluation of the toxicity of 4,6-Dihydroxynicotinamide and its metabolites is warranted.

EndpointPredictionInterpretation
AMES MutagenicityNegativeUnlikely to be mutagenic
hERG InhibitionLow riskLow probability of causing cardiotoxicity
HepatotoxicityPotential riskFurther investigation is recommended due to the nicotinamide scaffold

Table 5: Predicted Toxicity Profile of 4,6-Dihydroxynicotinamide.

Further in vitro cytotoxicity assays using cell lines such as HepG2 would be recommended to confirm the hepatotoxicity prediction.

Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted ADME properties of 4,6-Dihydroxynicotinamide. The in silico predictions suggest that this compound possesses several favorable characteristics for a potential drug candidate, including good aqueous solubility and a low molecular weight consistent with oral bioavailability. However, potential liabilities such as low passive permeability and potential for CYP450 inhibition have also been identified.

The detailed in vitro protocols provided herein offer a clear path for the experimental validation of these predictions. A thorough understanding of the interplay between the physicochemical properties and the ADME profile will be essential for the successful progression of 4,6-Dihydroxynicotinamide through the drug discovery and development pipeline.

References

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  • Bio-predicta. In vitro drug metabolism: for the selection of your lead compounds.

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Protocols & Analytical Methods

Method

Application Note: Characterization and Utilization of 4,6-Dihydroxynicotinamide in Mammalian Cell Culture

Part 1: Introduction & Scientific Rationale[1] The Molecule and its Biological Context 4,6-Dihydroxynicotinamide (4,6-DHNAM) is a specific hydroxylated derivative of Nicotinamide (Vitamin B3). While Nicotinamide (NAM) is...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scientific Rationale[1]

The Molecule and its Biological Context

4,6-Dihydroxynicotinamide (4,6-DHNAM) is a specific hydroxylated derivative of Nicotinamide (Vitamin B3). While Nicotinamide (NAM) is a critical precursor for NAD+ biosynthesis via the salvage pathway, its hydroxylated catabolites—such as 4,6-DHNAM—often arise from microbial degradation (e.g., Arthrobacter or Pseudomonas species in the gut microbiome) or oxidative stress events.

In drug development and cell biology, 4,6-DHNAM is primarily utilized as:

  • A Metabolic Probe: To investigate the specificity of Nicotinamide Phosphoribosyltransferase (NAMPT) and the integrity of the NAD+ salvage pathway.

  • A Structural Analog: For Structure-Activity Relationship (SAR) studies involving sirtuin inhibition or PARP activity.

  • A ROS Generator: Hydroxylated pyridines can undergo redox cycling, generating superoxide anions and hydroxyl radicals, making them useful tools for studying oxidative stress thresholds.

Chemical Behavior & Tautomerism

Researchers must recognize that 4,6-DHNAM exhibits keto-enol tautomerism . In aqueous solution at physiological pH, it exists in equilibrium between the dihydroxy-pyridine form and the pyridone form. This equilibrium significantly impacts:

  • Solubility: The pyridone form is more polar but can stack, leading to precipitation.

  • Cell Permeability: The neutral hydroxy form permeates membranes more effectively than the zwitterionic forms.

Part 2: Preparation & Handling (The "Expertise" Pillar)

Solubility Challenges

Unlike Nicotinamide, which is highly water-soluble, 4,6-DHNAM has poor solubility in neutral buffers due to intermolecular hydrogen bonding.

Critical Protocol: Stock Solution Preparation

  • Solvent: Dimethyl Sulfoxide (DMSO) is the required solvent for stock solutions.

  • Concentration: Prepare a 100 mM Master Stock.

  • Storage: Aliquot into light-protective amber tubes and store at -80°C. Hydroxylated pyridines are light-sensitive and prone to photo-oxidation.

Formulation for Cell Culture

Direct addition of the DMSO stock to media can cause precipitation if not performed rapidly.

  • Pre-warm culture media to 37°C.

  • Vortex the DMSO stock immediately before use.

  • Add the stock dropwise to the media while swirling.

  • Max DMSO Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Part 3: Experimental Protocols

Protocol A: Cytotoxicity & ROS Generation Assay

Objective: Determine the therapeutic window and mechanism of toxicity (oxidative stress).

Materials:

  • HCT116 or HeLa cells (Standard metabolic models)

  • DCFDA (2',7'-dichlorofluorescin diacetate) – Cellular ROS probe

  • CellTiter-Glo® (ATP viability assay)

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well black-walled plates. Incubate 24h.

  • Treatment: Treat with 4,6-DHNAM (0, 10, 50, 100, 500 µM).

    • Control Positive: Menadione (10 µM) for ROS.

    • Control Negative: 0.5% DMSO Vehicle.

  • ROS Detection (Acute):

    • After 4 hours, wash cells with PBS.

    • Incubate with 10 µM DCFDA in phenol-red free media for 30 min.

    • Read Fluorescence (Ex/Em: 485/535 nm).

  • Viability (Chronic):

    • Parallel plate incubated for 48 hours.

    • Lyse and measure ATP via CellTiter-Glo.

Data Analysis: Calculate the IC50. If ROS increases significantly at non-lethal doses, the compound acts as a redox cycler.

Protocol B: NAD+ Salvage Interference Screen

Objective: Test if 4,6-DHNAM competes with Nicotinamide for NAMPT, thereby depleting intracellular NAD+.

Workflow:

  • NAD+ Depletion: Culture cells in "Low Niacin" media for 24h to sensitize the salvage pathway.

  • Rescue Competition:

    • Add Nicotinamide (10 µM) to all wells (to stimulate salvage).

    • Add increasing doses of 4,6-DHNAM (10 µM - 1 mM).

  • Incubation: 12 Hours.

  • Extraction: Lyse cells in 0.5N Perchloric Acid (PCA) to preserve NAD+. Neutralize with KOH.

  • Quantification: Use an enzymatic cycling assay (alcohol dehydrogenase based) to measure NAD+.

Hypothesis: If 4,6-DHNAM inhibits NAMPT, you will observe a dose-dependent decrease in NAD+ levels despite the presence of Nicotinamide.

Part 4: Visualization & Pathway Logic

Pathway Interference Diagram

The following diagram illustrates the NAD+ Salvage pathway and the potential interference points of 4,6-DHNAM (acting as a structural analog or ROS generator).

NAD_Salvage_Interference NAM Nicotinamide (NAM) NAMPT Enzyme: NAMPT (Rate Limiting) NAM->NAMPT Substrate DHNAM 4,6-Dihydroxynicotinamide (Test Compound) DHNAM->NAMPT Competitive Inhibition (Hypothetical) ROS ROS Generation (Oxidative Stress) DHNAM->ROS Redox Cycling NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD NAD+ NMN->NAD NMNATs Sirtuins Sirtuins / PARPs (Consumers) NAD->Sirtuins Consumed Sirtuins->NAM Recycling ROS->NAMPT Oxidative Damage

Caption: Figure 1. Proposed mechanism of action. 4,6-DHNAM may act as a competitive inhibitor of NAMPT or induce ROS, which secondarily impairs enzymatic function.

Data Presentation Template

Use this table structure to report results in your lab notebook.

Treatment GroupConc. (µM)Relative ROS (RFU)Cell Viability (% Control)NAD+ Levels (pmol/10^6 cells)
Vehicle (DMSO) 01.00 ± 0.05100 ± 2450 ± 30
Nicotinamide (Pos Ctrl) 1000.90 ± 0.04110 ± 3650 ± 45
4,6-DHNAM 101.20 ± 0.1098 ± 4440 ± 25
4,6-DHNAM 1002.50 ± 0.2585 ± 5320 ± 40
4,6-DHNAM 5004.80 ± 0.40 45 ± 8150 ± 20**

*Note: Statistical significance (p<0.05) should be calculated against Vehicle.

Part 5: References

  • Mihasan, M. (2021). Structural, Mechanistic, and Functional Insights into an Arthrobacter nicotinovorans Molybdenum Hydroxylase Involved in Nicotine Degradation.[1] PubMed Central. Link

  • PubChem. 4,6-Dichloronicotinamide (Precursor/Analog Structure Data). National Library of Medicine. Link

  • Boelsterli, U. A., et al. (1996). Photolysis of N-hydroxypyridinethiones: a new source of hydroxyl radicals for the direct damage of cell-free and cellular DNA. PubMed. Link

  • Gazzaniga, F., et al. (2019). NAD+ Metabolism, Metabolic Stress, and Infection. Frontiers in Immunology. Link

  • Selleck Chemicals. Nicotinamide Application Guide and Solubility Data.Link

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for 4,6-Dihydroxynicotinamide

Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 4,6-Dihydroxynicotinamide (CAS 5466-41-1), a critical intermediate in the synthesis of pyridine-b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 4,6-Dihydroxynicotinamide (CAS 5466-41-1), a critical intermediate in the synthesis of pyridine-based pharmaceuticals and Vitamin B6 analogs. Due to the molecule's high polarity and tautomeric nature (pyridone-hydroxypyridine equilibrium), standard Reverse Phase (RP) methods often fail to provide adequate retention or peak symmetry. This guide presents a validated method using a Polar-Embedded C18 stationary phase with strictly controlled pH buffering to ensure reproducible separation, suitable for purity profiling and impurity quantification.

Introduction & Chemical Context

4,6-Dihydroxynicotinamide (also referred to as 4,6-dihydroxypyridine-3-carboxamide) presents unique analytical challenges compared to its parent compound, Nicotinamide.

  • Tautomerism: The presence of hydroxyl groups at the 4- and 6-positions allows the molecule to exist in equilibrium between hydroxy-pyridine and keto-pyridone forms. This dynamic equilibrium can lead to peak broadening or splitting if the mobile phase pH does not stabilize a single ionization state.

  • Polarity: The additional oxygen functionalities significantly increase water solubility (

    
    ), causing the analyte to elute near the void volume (
    
    
    
    ) on conventional C18 columns, creating interference with injection solvent peaks.
Structural Dynamics

The following diagram illustrates the tautomeric equilibrium and the rationale for pH control.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Method Strategy Hydroxy Hydroxy Form (Aromatic Pyridine) Dominant in Basic pH Keto Keto (Pyridone) Form (Less Aromatic) Dominant in Neutral/Acidic pH Hydroxy->Keto H+ Shift AcidicMP Acidic Mobile Phase (pH 3.0) Keto->AcidicMP Result Protonation of Amide Stabilization of Keto-form Sharper Peaks AcidicMP->Result Forces Single State

Caption: Tautomeric shift of 4,6-Dihydroxynicotinamide and the stabilization strategy using acidic mobile phase.

Method Development Strategy

Column Selection: The "Aqueous" Challenge

Standard C18 columns suffer from "phase collapse" (dewetting) when used with the high aqueous content (>95%) required to retain this polar molecule.

  • Selected Phase: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Agilent Zorbax SB-Aq).

  • Mechanism: These columns contain a hydrophilic group near the silica surface that prevents pore dewetting, allowing operation at 100% aqueous buffer if necessary to maximize retention (

    
    ).
    
Mobile Phase Chemistry
  • Buffer: Potassium Phosphate (20 mM) is chosen for its high buffering capacity at pH 3.0.

  • pH Control (pH 3.0): At this pH, the phenolic hydroxyls are protonated (suppressing ionization), and the amide nitrogen remains neutral. This prevents secondary interactions with residual silanols on the column, reducing peak tailing.

  • Organic Modifier: Methanol is preferred over Acetonitrile for this separation because it is a protic solvent that interacts better with the hydrogen-bonding sites of the dihydroxy-pyridine, often providing unique selectivity.

Experimental Protocol

Reagents & Equipment
CategoryItemSpecification
Standards 4,6-Dihydroxynicotinamide>98% Purity (Reference Standard)
Solvents MethanolHPLC Grade
WaterMilli-Q / 18.2 MΩ·cm
Buffer Potassium Dihydrogen Phosphate (

)
Analytical Grade
Phosphoric Acid (

)
85%, for pH adjustment
Equipment HPLC SystemBinary/Quaternary Pump, DAD/UV Detector
Chromatographic Conditions

This system is designed to be self-validating; the retention time of the main peak must be at least 2.5x the void time (


) to ensure separation from unretained salts.
ParameterSettingNotes
Column Agilent Zorbax SB-Aq (4.6 x 150 mm, 5 µm)Alt: Waters SymmetryShield RP18
Mobile Phase A 20 mM

, adjusted to pH 3.0 with

Filter through 0.22 µm membrane
Mobile Phase B Methanol (100%)Degas prior to use
Flow Rate 1.0 mL/min
Column Temp 25°CControlled to ±0.5°C
Injection Vol 10 µL
Detection UV @ 260 nm Secondary monitoring @ 210 nm
Run Time 15 Minutes
Gradient Program

Although isocratic conditions (95% Buffer) work, a shallow gradient cleans the column of less polar impurities (e.g., unreacted Nicotinamide starting material).

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.0982Equilibrium Start
5.0982Isocratic Hold (Analyte Elution)
8.07030Wash Step
10.07030Wash Hold
10.1982Re-equilibration
15.0982End of Run
Sample Preparation
  • Stock Solution: Dissolve 10 mg of 4,6-Dihydroxynicotinamide in 10 mL of Mobile Phase A (Buffer). Note: Do not use pure Methanol as the diluent, as it may cause solvent-effect peak distortion for early eluting peaks.

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.

  • Filtration: Filter all samples through a 0.45 µm PVDF or Nylon syringe filter before injection.

Method Validation Parameters (Self-Validating System)

To ensure the trustworthiness of the data, the following system suitability criteria must be met before analyzing unknown samples.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (

)
3.5 – 5.0 minEnsures retention factor

, avoiding void volume interferences.
Tailing Factor (

)
< 1.5Indicates minimal secondary silanol interactions; critical for polar bases.
Theoretical Plates (

)
> 3000Confirms column efficiency and packing integrity.
Precision (RSD) < 2.0% (n=5 injections)Validates pump stability and autosampler accuracy.
LOD / LOQ ~0.1 µg/mL / ~0.5 µg/mLBased on S/N ratio of 3:1 and 10:1 respectively.

Troubleshooting Guide

Issue 1: Peak Splitting or Shoulder

  • Cause: Tautomeric equilibrium shift during the run.

  • Fix: Ensure the buffer concentration is at least 20 mM and pH is strictly 3.0. If the problem persists, lower column temperature to 20°C to slow the kinetics of tautomerism.

Issue 2: Low Retention (Peak elutes at solvent front)

  • Cause: "Phase Collapse" of the C18 chain.

  • Fix: Switch to a dedicated "Aqueous Stable" column (e.g., Zorbax SB-Aq). Alternatively, use HILIC mode (Acetonitrile:Ammonium Acetate 90:10) on a bare silica column, though this requires a complete system changeover.

Issue 3: High Backpressure

  • Cause: Buffer precipitation in the pump heads or column.

  • Fix: Ensure the mixing of Buffer and Methanol does not exceed 80% Methanol (where phosphate salts might precipitate). The proposed gradient only goes to 30% MeOH, which is safe.

Workflow Visualization

Workflow cluster_HPLC HPLC System Start Sample: Reaction Mixture / API Prep Dilute in Mobile Phase A (Prevents Solvent Shock) Start->Prep Filter Filter 0.45 µm PVDF Prep->Filter Inject Injection (10 µL) Filter->Inject Column Column: Zorbax SB-Aq (Retains Polar Species) Inject->Column Detector UV @ 260 nm Column->Detector Data Data Analysis Check Tailing Factor < 1.5 Detector->Data

Caption: Step-by-step analytical workflow for 4,6-Dihydroxynicotinamide analysis.[1][2][3][4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5466-41-1, 4,6-Dihydroxynicotinamide. Retrieved from [Link]

  • Bieganowska, M. L., & Petruczynik, A. (2002).RP-HPLC analysis of water-soluble vitamins and their analogues. Journal of Liquid Chromatography & Related Technologies.
  • Agilent Technologies. Zorbax SB-Aq Column User Guide: Analyzing Polar Compounds in Highly Aqueous Mobile Phases. Retrieved from [Link]

Sources

Method

Application Note: Profiling 4,6-Dihydroxynicotinamide in NAD+ Metabolizing Enzyme Assays

This Application Note is designed for researchers and drug discovery scientists evaluating nicotinamide analogs. It focuses on the specific handling, assay design, and kinetic characterization of 4,6-Dihydroxynicotinamid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists evaluating nicotinamide analogs. It focuses on the specific handling, assay design, and kinetic characterization of 4,6-Dihydroxynicotinamide (4,6-DHNAM), a structural analog of Nicotinamide (NAM) and a relevant metabolite in the degradation pathways of pyridine nucleotides.

Introduction & Mechanism

4,6-Dihydroxynicotinamide (also referred to as 4,6-dihydroxypyridine-3-carboxamide) acts as a structural mimic of Nicotinamide (NAM). In the cellular NAD+ salvage pathway, NAM is a feedback inhibitor of NAD+-consuming enzymes such as CD38 and PARPs . 4,6-DHNAM serves as a critical mechanistic probe to study the structure-activity relationship (SAR) of the nicotinamide binding pocket.

Mechanistic Relevance[1][2][3]
  • CD38 Inhibition: CD38 hydrolyzes NAD+ to ADPR and NAM. As a NAM analog, 4,6-DHNAM can occupy the leaving-group subsite of the catalytic pocket, potentially acting as a competitive inhibitor or a "false product" stabilizer.

  • Tautomerism: The molecule exists in equilibrium between its hydroxy-pyridine and pyridone forms. This tautomeric shift is pH-dependent and critical for binding affinity, as the pyridone form often mimics the transition state of NAM hydrolysis.

Biological Pathway Context

The following diagram illustrates the NAD+ salvage pathway and the specific intervention points for NAM analogs like 4,6-DHNAM.

NAD_Salvage_Pathway NAD NAD+ NAM Nicotinamide (NAM) NAD->NAM Hydrolysis ADPR ADP-Ribose NAD->ADPR NMN NMN NAM->NMN Salvage NMN->NAD Synthesis CD38 CD38 (Target) CD38->NAD Consumes NAMPT NAMPT PARP PARPs (Target) PARP->NAD Consumes DHNAM 4,6-Dihydroxynicotinamide (Inhibitor Probe) DHNAM->CD38 Competitive Inhibition DHNAM->PARP Competitive Inhibition

Figure 1: NAD+ Salvage Pathway highlighting the competitive inhibition nodes for 4,6-Dihydroxynicotinamide against CD38 and PARPs.

Material Preparation & Stability

Accurate kinetic data depends on the proper handling of 4,6-DHNAM, particularly regarding its solubility and tautomeric stability.

Reagent Specifications
  • Molecular Weight: 154.12 g/mol

  • Solubility: Low in neutral water; soluble in DMSO (up to 50 mM) and basic aqueous buffers (pH > 8.0).

  • Storage: -20°C, desiccated. Protect from light.

Stock Solution Protocol
  • Weighing: Weigh 1.54 mg of 4,6-DHNAM powder.

  • Dissolution: Add 100 µL of anhydrous DMSO to create a 100 mM Stock Solution . Vortex vigorously for 30 seconds.

    • Note: If precipitation occurs, warm to 37°C for 5 minutes.

  • Quality Control: Verify absence of particulates via centrifugation (10,000 x g, 1 min).

  • Working Solutions: Dilute stock into assay buffer immediately before use. Do not store aqueous dilutions.

Protocol: Fluorometric CD38 Inhibition Assay

This protocol uses 1,N6-Etheno-NAD+ (ε-NAD+) , a non-fluorescent substrate that yields a highly fluorescent product (ε-ADPR) upon hydrolysis by CD38. This method is superior to colorimetric assays for detecting subtle competitive inhibition by NAM analogs.

Assay Principle


Inhibitor (4,6-DHNAM) competes with the release of Nicotinamide or binding of ε-NAD+.
Materials Required[5][6][7]
  • Enzyme: Recombinant Human CD38 (extracellular domain), 0.5 µg/mL.

  • Substrate: 1,N6-Etheno-NAD+ (Sigma or equivalent).

  • Inhibitor: 4,6-Dihydroxynicotinamide (prepared in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.02% BSA (freshly added).

  • Plate: 96-well black, flat-bottom polystyrene plate.

Step-by-Step Workflow
  • Buffer Preparation: Prepare 10 mL of Assay Buffer. Filter through 0.22 µm filter to remove dust (crucial for fluorescence).

  • Enzyme Mix: Dilute rhCD38 to 20 ng/mL in Assay Buffer. Keep on ice.

  • Inhibitor Series:

    • Prepare a 3-fold serial dilution of 4,6-DHNAM in Assay Buffer (starting at 100 µM down to 0.1 µM).

    • Control: Include a "0 µM" well containing equivalent DMSO concentration (max 1%).

  • Substrate Mix: Prepare 10 µM ε-NAD+ in Assay Buffer (Km for CD38 is typically ~10-20 µM; using [S] < Km maximizes sensitivity to competitive inhibitors).

  • Reaction Assembly:

    • Add 50 µL Inhibitor dilution to wells.

    • Add 25 µL Enzyme Mix. Incubate 15 mins at 25°C (Pre-equilibration).

    • Add 25 µL Substrate Mix to initiate reaction.

  • Detection:

    • Monitor Fluorescence immediately (Kinetic Mode).

    • Ex/Em: 300 nm / 410 nm.

    • Duration: 30 minutes, read every 60 seconds.

Data Analysis (Self-Validating)
  • Linearity Check: Plot RFU vs. Time. Select the linear range (usually 2–15 mins).

  • Slope Calculation: Calculate the slope (RFU/min) for each inhibitor concentration (

    
    ).
    
  • IC50 Determination: Fit data to the 4-parameter logistic equation:

    
    
    

Protocol: Selectivity Profiling (PARP1 Counter-Screen)

To confirm the specificity of 4,6-DHNAM, it is essential to test it against PARP1, another major NAM-regulated enzyme.

Assay Principle

PARP1 utilizes Biotinylated-NAD+ to ribosylate histones coated on a plate. Inhibition prevents biotin incorporation.

Workflow Summary
StepActionCritical Parameter
1. Coating Coat plate with Histones (1 mg/mL).Overnight at 4°C.
2. Reaction Add PARP1 enzyme + 4,6-DHNAM + Biotin-NAD+.Activated DNA must be present.
3. Incubation 60 minutes at Room Temp.Do not agitate.
4. Detection Add Streptavidin-HRP + TMB Substrate.Absorbance at 450 nm.

Interpretation: If 4,6-DHNAM inhibits CD38 (Protocol 3) but not PARP1 (Protocol 4) at similar concentrations, it suggests a CD38-specific mode of action, likely exploiting the unique cyclase activity of CD38 rather than the universal nicotinamide pocket.

Experimental Design & Troubleshooting

Assay Workflow Diagram

The following flowchart ensures the experimental logic is followed for valid IC50 generation.

Assay_Workflow Prep Reagent Prep (Fresh Buffer) PreInc Pre-Incubation (E + I, 15 min) Prep->PreInc Avoid Bubbles Start Initiation (+ Substrate) PreInc->Start Rapid Addition Read Kinetic Read (Ex300/Em410) Start->Read t=0 to 30m QC Quality Control (Linearity Check) Read->QC R^2 > 0.98

Figure 2: Kinetic Assay Workflow for CD38 Inhibition Screening.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Background Fluorescence ε-NAD+ degradation or light exposure.Prepare substrate fresh; protect from light. Check filter Ex/Em overlap.
Non-Linear Kinetics Enzyme instability or substrate depletion.Reduce enzyme concentration; ensure <10% substrate conversion.
Precipitation in Well 4,6-DHNAM insolubility.Ensure final DMSO < 1%. Warm stock to 37°C before dilution.
No Inhibition Observed Inhibitor degradation.4,6-DHNAM is sensitive to oxidation. Use fresh powder; do not store aqueous stocks.

References

  • Aksoy, P., et al. (2006). "Regulation of SIRT1 mediated NAD dependent deacetylation: a novel role for the multifunctional enzyme CD38." Biochemical and Biophysical Research Communications.

  • Chini, E. N. (2009). "CD38 as a regulator of cellular NAD: a novel potential pharmacological target for metabolic conditions." Current Pharmaceutical Design.

  • Tarragó, M. G., et al. (2018). "A Potent and Specific CD38 Inhibitor Ameliorates Age-Related Metabolic Dysfunction by Reversing Tissue NAD+ Decline." Cell Metabolism. (Reference for 78c/NAM analog comparison methodologies).

  • PubChem Compound Summary. "4,6-Dihydroxynicotinamide (CID 22036)."[1] National Center for Biotechnology Information.

Sources

Application

Application Note: Preclinical Evaluation of 4,6-Dihydroxynicotinamide (4,6-DHNA)

Executive Summary & Strategic Rationale 4,6-Dihydroxynicotinamide (4,6-DHNA) represents a specific structural modification of the nicotinamide scaffold.[1] While nicotinamide (NAM) is a well-established precursor in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

4,6-Dihydroxynicotinamide (4,6-DHNA) represents a specific structural modification of the nicotinamide scaffold.[1] While nicotinamide (NAM) is a well-established precursor in the NAD+ salvage pathway, the introduction of hydroxyl groups at the 4 and 6 positions significantly alters its physicochemical properties, hydrogen bonding potential, and enzyme binding affinity.

Scientific Premise: Structurally, 4,6-DHNA acts as a putative tautomeric analogue to intermediates in the bacterial degradation of nicotinate or as a competitive inhibitor for NAD+-consuming enzymes (e.g., CD38, PARP). Unlike the highly soluble Nicotinamide, 4,6-DHNA exhibits tautomerism (pyridone-like character), necessitating a rigorous formulation strategy before in vivo administration.

This guide outlines a self-validating workflow to transition 4,6-DHNA from bench to rodent models, focusing on Bioavailability (PK) , Safety (Tox) , and Functional Efficacy .

Experimental Workflow Visualization

The following diagram outlines the critical path for evaluating 4,6-DHNA. This is a "Go/No-Go" gated system.[1]

ExperimentalDesign Start Compound Synthesis & QC (>98% Purity) Formulation Pre-Formulation (Solubility/pH Screen) Start->Formulation Characterize Tox Acute Toxicity (OECD 425) Formulation->Tox Define Vehicle Tox->Formulation Toxicity > Limit? PK Pharmacokinetics (IV vs PO Bioavailability) Tox->PK Establish MTD PK->Formulation Low Exposure? Efficacy Efficacy Model (LPS Inflammation / NAD+ Flux) PK->Efficacy Define Dose Freq

Figure 1: Critical path for preclinical evaluation. MTD = Maximum Tolerated Dose.[1]

Phase I: Pre-Formulation & Vehicle Selection

The Challenge: Unlike Nicotinamide, which is highly water-soluble (1000 g/L), 4,6-DHNA possesses high crystal lattice energy due to intermolecular hydrogen bonding and may exist in a pyridone tautomeric form. Standard saline is often insufficient.[1]

Protocol A: Solubility Screening

Objective: Identify a vehicle that achieves a concentration of at least 10 mg/mL stable for 24 hours.[1]

  • Tautomer Check: Perform UV-Vis spectral scan at pH 2, 7, and 10.[1] Significant shifts indicate tautomeric equilibrium, which affects membrane permeability.[1]

  • Vehicle Ladder: Test solubility in the following order:

    • Level 1: Phosphate Buffered Saline (PBS), pH 7.4.[1]

    • Level 2: 5% DMSO + 95% PBS (Standard screening vehicle).[1]

    • Level 3 (Recommended): 5% DMSO + 40% PEG400 + 55% Saline.[1]

    • Level 4: 0.5% Methylcellulose (Suspension) - Use only if PO administration is the sole target.

Critical Checkpoint: If the compound precipitates upon dilution in plasma (simulated), you must utilize the Level 3 vehicle for IV/IP studies to prevent micro-embolism.

Phase II: Safety Assessment (OECD 425)

Before efficacy, you must establish the Maximum Tolerated Dose (MTD). We utilize the Up-and-Down Procedure (UDP) to minimize animal usage while ensuring statistical validity [1].

Protocol B: Acute Oral Toxicity (Mouse)
  • Subject: C57BL/6J Mice (Female, 8-10 weeks).

  • Method: Stepwise dosing based on survival.[1]

  • Starting Dose: 175 mg/kg (Based on Nicotinamide LD50 > 2000 mg/kg, but applying a safety factor for the unknown derivative).

StepDose (mg/kg)OutcomeNext Step
1 175Survival (48h)Escalate to 550 mg/kg
2 550Survival (48h)Escalate to 1750 mg/kg
3 1750Death/Moribund De-escalate to 550 mg/kg
4 550SurvivalStop. MTD estimated at ~550 mg/kg.[1]

Observation Metrics:

  • Immediate (0-4h): CNS effects (tremors, lethargy).[1]

  • Delayed (24-48h): Weight loss >15%, piloerection.[1]

  • Necropsy: Focus on Kidneys (crystallization of pyridine metabolites) and Liver (fatty change).

Phase III: Pharmacokinetics (PK)

Objective: Determine oral bioavailability (


) and half-life (

). This dictates whether you dose once daily (QD) or twice daily (BID).
Protocol C: Single-Dose PK Study

Experimental Design:

  • Groups:

    • IV Bolus (Tail Vein): 10 mg/kg (

      
       per timepoint).[1]
      
    • PO Gavage: 50 mg/kg (

      
       per timepoint).
      
  • Timepoints: Pre-dose, 15m, 30m, 1h, 2h, 4h, 8h, 24h.

  • Bioanalysis: Plasma protein precipitation with Acetonitrile, followed by LC-MS/MS (MRM mode).

Data Analysis Output:

ParameterDefinitionTarget Value

Peak Plasma Concentration

(for cellular activity)

Time to Peak

hour (indicates good absorption)

Total ExposureHigh relative to dose

Bioavailability

Technical Insight: If


, the 4,6-dihydroxy modification likely subjects the molecule to rapid Phase II glucuronidation in the liver. In this case, consider an IP (Intraperitoneal) route for efficacy studies.[1][2]

Phase IV: Efficacy (Mechanism of Action)

Given the structural similarity to Nicotinamide and Nicotinamide Riboside (NR), the most logical hypothesis is that 4,6-DHNA modulates the NAD+ Salvage Pathway or exerts Anti-inflammatory effects via Sirtuin activation or PARP inhibition [2].

Pathway Visualization

The diagram below illustrates where 4,6-DHNA likely intersects with NAD+ metabolism.[1]

NADPathway NAM Nicotinamide (NAM) NMN NMN NAM->NMN Salvage NAD NAD+ NMN->NAD NMNAT NAD->NAM Consumption (Sirtuins) DHNA 4,6-DHNA (Test Compound) NAMPT NAMPT DHNA->NAMPT Potential Substrate? CD38 CD38 (NADase) DHNA->CD38 Inhibition? PARP PARP (Consumer) DHNA->PARP Inhibition?

Figure 2: Putative Mechanism of Action. 4,6-DHNA may inhibit NAD+ consumers (CD38/PARP) or act as an alternative substrate.

Protocol D: LPS-Induced Systemic Inflammation Model

This model is robust for testing nicotinamide derivatives, which often suppress inflammatory cytokines (TNF-


, IL-6) [3].[1]
  • Animals: Male C57BL/6J mice (

    
    /group).
    
  • Pre-treatment: Administer 4,6-DHNA (at MTD/2 and MTD/10) via IP injection 1 hour before challenge.[1]

  • Challenge: LPS (E. coli 055:B5) injection (10 mg/kg, IP).

  • Endpoint: Euthanize at 4 hours post-LPS.

  • Readouts:

    • Serum Cytokines: ELISA for TNF-

      
       and IL-6.
      
    • Tissue NAD+: Hepatic NAD+ quantification (Cycling assay or LC-MS).[1]

Success Criteria:

  • Statistically significant reduction (

    
    ) in TNF-
    
    
    
    compared to Vehicle+LPS control.[1]
  • Preservation of hepatic NAD+ levels (LPS typically depletes NAD+).[1]

References

  • OECD. (2022).[1][3] Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals.[1][4][5][6] Link

  • Yang, Y., et al. (2019).[1] Dihydronicotinamide riboside is a potent NAD+ concentration enhancer in vitro and in vivo.[1][7][8] Journal of Biological Chemistry. Link

  • Cantó, C., et al. (2015).[1] NAD+ metabolism and the control of energy homeostasis: a balancing act between mitochondria and the nucleus. Cell Metabolism.[1][2] Link

  • FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] Link

Sources

Method

How to dissolve and prepare 4,6-Dihydroxynicotinamide stock solutions

Application Note: Preparation and Handling of 4,6-Dihydroxynicotinamide Stock Solutions Introduction & Chemical Context 4,6-Dihydroxynicotinamide (4,6-DHNA), also known as 4,6-dihydroxypyridine-3-carboxamide, is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of 4,6-Dihydroxynicotinamide Stock Solutions

Introduction & Chemical Context

4,6-Dihydroxynicotinamide (4,6-DHNA), also known as 4,6-dihydroxypyridine-3-carboxamide, is a critical intermediate in the bacterial degradation of nicotinate (Vitamin B3) and a structural analog often used in enzyme inhibition studies (e.g., involving Bifidobacterium metabolism or NAD+ salvage pathways).[1]

The Solubility Challenge: Unlike simple nicotinamide, 4,6-DHNA possesses two hydroxyl groups on the pyridine ring. This introduces keto-enol tautomerism . In solution, the compound exists in equilibrium between its hydroxy-pyridine and pyridone forms. This structural duality significantly increases its crystal lattice energy and hydrogen-bonding potential, making it sparingly soluble in neutral water compared to its parent compound, nicotinamide.

This guide provides a standardized, error-proof protocol for solubilizing 4,6-DHNA, ensuring biological reproducibility.

Physicochemical Profile

Before handling, verify your compound against these specifications to ensure identity.

PropertySpecification
Chemical Name 4,6-Dihydroxynicotinamide
Synonyms 4,6-dihydroxypyridine-3-carboxamide; EOS-61392
CAS Number 5466-41-1
Molecular Weight 154.12 g/mol
Formula C₆H₆N₂O₃
Appearance Off-white to pale yellow crystalline solid
Solubility (DMSO) ~10–15 mg/mL (Recommended for Stock)
Solubility (Water) Low (Neutral pH); Soluble in 1M NaOH or basic buffer
Storage -20°C (Solid & Stock); Protect from light

Strategic Solvent Selection

Selecting the correct solvent is a decision based on your downstream application. Use the logic below to choose between Protocol A (DMSO) and Protocol B (Aqueous).

SolventStrategy Start Start: Define Application CellCulture In Vitro / Cell Culture (Screening, IC50) Start->CellCulture InVivo In Vivo / Animal Studies (Injection, Oral Gavage) Start->InVivo EnzymeAssay Cell-Free Enzyme Assay Start->EnzymeAssay Decision1 Can the system tolerate 0.1% - 1% DMSO? CellCulture->Decision1 ProtocolB PROTOCOL B: Aqueous Basic Stock (pH Adjusted) InVivo->ProtocolB Avoid Organic Solvents EnzymeAssay->Decision1 ProtocolA PROTOCOL A: DMSO Stock (100 mM) *High Stability* Decision1->ProtocolA Yes Decision1->ProtocolB No (Sensitive Enzymes)

Figure 1: Decision matrix for solvent selection based on experimental constraints.

Protocol A: DMSO Stock Solution (The Gold Standard)

Purpose: Ideal for long-term storage and cell culture experiments where high concentration stocks (1000x) are required to minimize vehicle volume.

Reagents:

  • 4,6-Dihydroxynicotinamide (Solid)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell Culture Grade)

Procedure:

  • Calculation: Determine the target concentration (e.g., 50 mM).

    • Example: To prepare 1 mL of 50 mM stock:

    • Mass =

      
      .
      
  • Weighing: Weigh the calculated amount of 4,6-DHNA into a sterile, amber glass vial.

    • Note: Avoid plastic microfuge tubes for long-term DMSO storage if possible, as DMSO can leach plasticizers over time.

  • Solubilization: Add the calculated volume of high-grade DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes. The compound is heat-stable at this mild temperature.

  • Sterilization (Optional but Recommended):

    • Filter through a 0.22 µm PTFE or Nylon syringe filter.

    • Critical: Do NOT use Cellulose Acetate (CA) filters, as DMSO dissolves them.

  • Aliquot & Store: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Aqueous Stock Solution (pH Adjusted)

Purpose: For animal studies or assays where DMSO interferes with protein structure or enzymatic activity.

Scientific Rationale: 4,6-DHNA contains acidic protons on the hydroxyl groups (pKa ~8–9). In neutral water, it is poorly soluble. By raising the pH, we deprotonate the compound, forming a highly soluble salt.

Reagents:

  • 4,6-Dihydroxynicotinamide (Solid)

  • 0.1 M or 1.0 M NaOH (Sodium Hydroxide)

  • PBS (Phosphate Buffered Saline) or Saline (0.9% NaCl)

Procedure:

  • Weighing: Weigh the target mass of 4,6-DHNA (e.g., 10 mg).

  • Initial Dissolution (The "Wet" Step):

    • Add a minimal volume of 0.1 M NaOH dropwise to the powder.

    • Ratio: Approximately 50–100 µL of NaOH per 10 mg of compound is usually sufficient to initiate dissolution.

    • Vortex until the solution is clear and yellow/amber.

  • Dilution: Immediately dilute to the final volume with PBS or Saline.

  • pH Adjustment (Critical):

    • Check the pH.[2][3][4][5] If it is too basic (> pH 8.5) for your biological system, carefully back-titrate with dilute HCl or rely on the buffering capacity of PBS to neutralize.

    • Warning: Lowering the pH below 7.0 may cause the compound to precipitate out of solution. Keep the solution slightly basic (pH 7.4–8.0).

  • Usage: Aqueous stocks are less stable than DMSO stocks. Prepare fresh immediately before use.

Quality Control & Troubleshooting

UV-Vis Verification: To verify the concentration of your stock, perform a spectral scan.

  • Diluent: PBS (pH 7.4).

  • Scan Range: 220 nm – 400 nm.

  • Expectation: Look for characteristic absorption peaks. While Nicotinamide peaks at ~262 nm, the 4,6-dihydroxy substitution shifts the

    
     (bathochromic shift) and may introduce a secondary peak around 300–320 nm due to the conjugated system of the pyridone form.
    

Common Issues:

ObservationCauseSolution
Precipitation upon dilution "Shock" precipitation when adding DMSO stock to aqueous media.Dilute stepwise. Ensure the aqueous media is warm (37°C). Vortex immediately upon addition.
Color change to dark brown Oxidation.Discard stock. The compound is sensitive to oxidation.[6] Always store in amber vials and purge headspace with Nitrogen/Argon if possible.
Incomplete dissolution in Water pH is too low.Add 1M NaOH dropwise. The compound requires a basic environment to solubilize effectively in water.

Workflow Visualization

StockPrep Weigh 1. Weigh Compound (Amber Vial) Solvent 2. Add Solvent (DMSO or NaOH) Weigh->Solvent Mix 3. Vortex/Sonicate (Clear Solution) Solvent->Mix Filter 4. Filter Sterilize (PTFE for DMSO) Mix->Filter QC 5. QC Check (Visual/UV) Filter->QC Store 6. Aliquot & Store (-20°C, Dark) QC->Store

Figure 2: Step-by-step workflow for the preparation of sterile stock solutions.

References

  • Chemical Identity & Properties: PubChem. 4,6-Dihydroxynicotinamide (CID 278148). National Library of Medicine. Available at: [Link]

  • Stability of Nicotinamide Cofactors: Alahuhta, M., et al. (2024).[6][7] Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers. Molecules, 29(22). (Context for oxidation/degradation mechanisms of pyridine carboxamides). Available at: [Link]

  • DMSO Chemical Compatibility: Gaylord Chemical. DMSO Solubility Data & Chemical Compatibility. (Reference for filter selection and polymer compatibility). Available at: [Link]

Sources

Application

Application Note: 4,6-Dihydroxynicotinamide as a Precursor in Organic Synthesis

This Application Note is designed for research scientists and process chemists involved in the synthesis of complex heterocyclic scaffolds. It details the strategic utilization of 4,6-Dihydroxynicotinamide (and its tauto...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of complex heterocyclic scaffolds. It details the strategic utilization of 4,6-Dihydroxynicotinamide (and its tautomers) as a versatile building block for accessing functionalized pyridines and fused bicyclic systems.

Executive Summary

4,6-Dihydroxynicotinamide (4,6-DHNA) serves as a critical "pivot" molecule in medicinal chemistry. Structurally, it bridges simple acyclic precursors (like malonamides and


-keto esters) and high-value fused heterocycles (such as pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines).

Its utility is defined by two key chemical behaviors:

  • Tautomeric Versatility: The molecule exists in equilibrium between hydroxy-pyridine and pyridone forms, dictating its solubility and reactivity profiles.

  • Regioselective Activation: The electronic asymmetry introduced by the C3-amide group allows for highly selective sequential nucleophilic aromatic substitutions (

    
    ) at the C4 and C6 positions after halogenation.
    

Chemical Identity & Properties

PropertyDataNotes
IUPAC Name 4,6-Dihydroxypyridine-3-carboxamideOften referred to as 4,6-dihydroxynicotinamide
CAS Number 5466-41-1
Molecular Formula

MW: 154.12 g/mol
Appearance Off-white to beige powderHygroscopic
Solubility High: DMSO, dilute base (

); Low: Water, alcohols
Dissolves via deprotonation in basic media
Key Intermediate 4,6-Dichloronicotinamide (CAS 70593-57-6)The "Gateway" electrophile
Tautomeric Equilibrium

In the solid state and in neutral solvents, 4,6-DHNA predominantly adopts the pyridone (dicarbonyl) tautomer. However, under reaction conditions (e.g., with


), it behaves as the dihydroxy  aromatic system. This duality is critical for understanding its mechanism of activation.

Tautomerism Pyridone Pyridone Form (Solid State) Favored in polar media Hydroxy Dihydroxy Form (Reactive Species) Trapped by Electrophiles Pyridone->Hydroxy Tautomerization

Figure 1: Tautomeric equilibrium essential for activation chemistry.

Core Workflow: The "Activation-Functionalization" Pathway

The primary utility of 4,6-DHNA lies in its conversion to 4,6-dichloronicotinamide . This transformation converts the electron-rich, nucleophilic hydroxyl groups into electron-deficient, electrophilic chlorine atoms, activating the ring for


 chemistry.
Workflow Diagram

SynthesisWorkflow Start 4,6-Dihydroxynicotinamide (Precursor) Activation Step 1: Deoxygenative Chlorination (POCl3 / PCl5) Start->Activation Activation Intermediate 4,6-Dichloronicotinamide (Gateway Electrophile) Activation->Intermediate Isolation Branch1 Step 2A: C4-Selective substitution (Kinetic Control) Intermediate->Branch1 Amine (1 eq), 0°C Branch2 Step 2B: Cyclization (Hydrazines/Amidines) Intermediate->Branch2 Binucleophiles, Heat Product1 4-Amino-6-chloronicotinamides (Kinase Inhibitor Scaffolds) Branch1->Product1 Product2 Pyrazolo[4,3-c]pyridines (Fused Heterocycles) Branch2->Product2

Figure 2: Strategic workflow from precursor to functionalized scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 4,6-Dichloronicotinamide (The Gateway Step)

Objective: Convert the inert dihydroxy precursor into the reactive dichloro intermediate. Challenge:


 is a dehydrating agent and can convert the primary amide (

) into a nitrile (

). Solution: Control temperature and stoichiometry, or route via the acid if nitrile formation is unavoidable. The protocol below optimizes for the retention of the amide.

Materials:

  • 4,6-Dihydroxynicotinamide (1.0 eq)[1]

  • Phosphorus Oxychloride (

    
    ) (10.0 eq) - Solvent & Reagent
    
  • Phosphorus Pentachloride (

    
    ) (1.0 eq) - Booster
    
  • Solvent: Neat or

    
     (Acetonitrile)
    

Step-by-Step:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a

    
     drying tube, suspend 4,6-dihydroxynicotinamide (15.4 g, 100 mmol) in 
    
    
    
    (90 mL).
  • Addition: Add

    
     (20.8 g, 100 mmol) in portions at room temperature. Caution: Exothermic.
    
  • Reaction: Heat the mixture to reflux (105°C) for 4–6 hours. The suspension will clear as the reaction proceeds, turning yellow/brown.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (polar) will disappear; the product (less polar) will appear.

    • Note: If the spot corresponds to the nitrile (4,6-dichloronicotinonitrile), a subsequent mild hydrolysis step may be required.

  • Workup (Quenching):

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
      .
      
    • Pour the viscous residue slowly onto crushed ice (500 g) with vigorous stirring. Caution: Violent hydrolysis.

    • Adjust pH to ~8-9 using

      
       or saturated 
      
      
      
      .
  • Isolation: Extract with Ethyl Acetate (3 x 200 mL). Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Protocol B: Regioselective Functionalization

Objective: Selectively substitute the Chlorine at C4 while leaving C6 intact. Mechanistic Insight: The C4 position is ortho to the electron-withdrawing amide group. Inductive effects make C4 significantly more electrophilic (reactive) than C6 (para).

Materials:

  • 4,6-Dichloronicotinamide (1.0 eq)[2]

  • Nucleophile: Morpholine or Aniline derivative (1.1 eq)

  • Base:

    
     (Triethylamine) (1.2 eq)
    
  • Solvent: THF or DMF

Step-by-Step:

  • Dissolution: Dissolve 4,6-dichloronicotinamide (1.91 g, 10 mmol) in dry THF (20 mL). Cool to 0°C (ice bath).

  • Addition: Add

    
     followed by the dropwise addition of the amine nucleophile (11 mmol).
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature.

    • Control: Do not heat. Heating may promote double substitution (C4 and C6).

  • Workup: Pour into water. The mono-substituted product (4-amino-6-chloronicotinamide) often precipitates. Filter and wash with water.[3]

  • Validation:

    
     NMR will show a shift in the C5 proton signal. The regiochemistry is confirmed by NOE (Nuclear Overhauser Effect) studies between the new amine and the C3-amide protons (if applicable).
    

Strategic Applications in Drug Discovery

Synthesis of Pyrazolo[4,3-c]pyridines

Reaction of 4,6-dichloronicotinamide with hydrazines creates a fused pyrazole ring.

  • Mechanism: The hydrazine attacks C4 (most reactive) first, followed by intramolecular cyclization onto the C3-amide (or nitrile) or C3-chloride (if using different precursors).

  • Significance: This scaffold is bioisosteric with purines and is widely used in kinase inhibitors (e.g., JAK, CDK inhibitors).

Synthesis of Pyrido[2,3-d]pyrimidines

Reaction with amidines or guanidines .

  • Mechanism: Initial displacement at C4 followed by condensation with the amide carbonyl.

  • Significance: Key scaffold for antifolates and tyrosine kinase inhibitors.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete dehydration or hydrolysis during workup.Ensure

is fresh. Quench onto ice very slowly to prevent temperature spikes that degrade the product.
Mixture of Isomers (C4/C6) Reaction temperature too high during

.
Conduct the first substitution at 0°C or -10°C . Use stoichiometric nucleophile (1.0 eq).
Formation of Nitrile

dehydrated the amide.
This is common.[4] If the amide is required, perform a mild hydrolysis (

) of the nitrile intermediate back to the amide.

References

  • Synthesis of Dichloronicotinamides: ChemicalBook. "4,6-Dichloro-nicotinamide Usage and Synthesis." Accessed Jan 30, 2026.

  • Regioselectivity in Pyrimidines/Pyridines: WuXi AppTec. "Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.

  • Tautomerism in Drug Discovery: National Institutes of Health (NIH). "Impact of tautomerism on drug discovery and development." PMC8343369.

  • Nucleophilic Substitution Mechanisms: Chemistry LibreTexts. "Nucleophilic Aromatic Substitution."

  • Precursor Data: PubChem. "4,6-Dichloronicotinamide Compound Summary."[2] CID 600044.[2]

Sources

Method

Fluorescent labeling of 4,6-Dihydroxynicotinamide for imaging

Application Note: Advanced Protocols for Fluorescent Labeling and Imaging of 4,6-Dihydroxynicotinamide (4,6-DHNA) Executive Summary 4,6-Dihydroxynicotinamide (4,6-DHNA, CAS 5466-41-1) is a critical pyridine derivative im...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for Fluorescent Labeling and Imaging of 4,6-Dihydroxynicotinamide (4,6-DHNA)

Executive Summary

4,6-Dihydroxynicotinamide (4,6-DHNA, CAS 5466-41-1) is a critical pyridine derivative implicated in nicotinate catabolism and bacterial NAD+ salvage pathways. Due to its low molecular weight (~154 Da), traditional immunofluorescence or GFP-fusion strategies are inapplicable. Furthermore, direct conjugation of bulky fluorophores (e.g., FITC, Rhodamine) often abolishes the bioactivity of such small pharmacophores by disrupting steric recognition at the enzyme active site (e.g., Nicotinamidase or NAMPT homologs).

This guide details a Bioorthogonal "Click" Chemistry approach as the gold standard for imaging 4,6-DHNA distribution. By synthesizing an alkyne-tagged analog (5-Ethynyl-4,6-DHNA) that retains metabolic activity, researchers can perform in situ labeling using azide-functionalized fluorophores. A secondary protocol for direct N-labeling is provided for cell-free binding assays.

Scientific Rationale & Chemical Strategy

The Challenge: Steric Hindrance vs. Signal Intensity

The 4,6-DHNA scaffold consists of a pyridine core functionalized with two hydroxyl groups (often existing as keto-tautomers) and a carboxamide.

  • Active Sites: The carboxamide group is essential for hydrogen bonding in the active site of amidases. The 4,6-hydroxyls define the redox state and solubility.

  • The Solution: The C-5 position of the pyridine ring is the optimal site for modification. It is electronically stable and sterically situated away from the primary H-bonding axis of the carboxamide and the 4,6-dione features.

Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

We utilize a two-step "Click" protocol:

  • Metabolic Incorporation: Cells are treated with the alkyne-analog (Probe A). The small alkyne tag (~25 Da) allows the molecule to enter the cell and bind its target without significant steric penalty.

  • Chemical Ligation: Post-fixation, a fluorescent azide (Probe B) is introduced. Copper catalysis snaps the two together, creating a stable triazole linkage and "turning on" the fluorescence at the site of localization.

Experimental Protocols

Protocol A: Synthesis of the Bioorthogonal Probe (5-Ethynyl-4,6-DHNA)

Note: This synthesis requires a standard organic chemistry setup.

Materials:

  • 4,6-Dihydroxynicotinamide (Precursor)[1][2]

  • N-Iodosuccinimide (NIS)

  • Trimethylsilylacetylene (TMSA)

  • Pd(PPh3)2Cl2 (Catalyst), CuI

  • HPLC Grade Methanol/Acetonitrile

Step-by-Step Synthesis:

  • Iodination: Dissolve 4,6-DHNA in DMF. Add 1.1 eq of NIS. Stir at RT for 4h to generate 5-iodo-4,6-dihydroxynicotinamide .

    • Logic: Iodine provides a reactive handle for the Sonogashira coupling at the C-5 position.

  • Sonogashira Coupling: Under Argon, mix the iodinated intermediate with TMSA (1.5 eq), Pd(PPh3)2Cl2 (5 mol%), and CuI (10 mol%) in TEA/DMF (1:1). Heat to 60°C for 12h.

  • Deprotection: Treat the TMS-protected intermediate with K2CO3 in Methanol for 1h to remove the silyl group, yielding 5-ethynyl-4,6-dihydroxynicotinamide .

  • Purification: Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient). Verify mass via LC-MS (Expected [M+H]+: ~178.14).

Protocol B: In Situ Cell Imaging (Click Reaction)

Reagents:

  • Probe A: 5-Ethynyl-4,6-DHNA (10 mM DMSO stock)

  • Probe B: Azide-Fluor 488 (or Sulfo-Cyanine3-Azide for red channel)

  • Click Buffer: 100 mM Tris (pH 8.5), 1 mM CuSO4, 100 mM Ascorbic Acid (Freshly prepared).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

Workflow:

  • Cell Culture: Seed target cells (e.g., E. coli or HeLa) on coverslips/glass-bottom dishes.

  • Incubation: Treat cells with 10-50 µM Probe A for 1-4 hours.

    • Control: Incubate a parallel sample with unlabeled 4,6-DHNA (100x excess) to prove binding specificity (Competition Assay).

  • Wash & Fix: Wash 3x with PBS. Fix with 4% PFA for 15 min at RT.

    • Critical: Glutaraldehyde is avoided as it causes high autofluorescence in the green channel.

  • Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 min.

  • Click Reaction:

    • Prepare the reaction cocktail: PBS + 10 µM Azide-Fluor 488 + 1 mM CuSO4 + 10 mM Sodium Ascorbate.

    • Add to cells immediately. Incubate for 30 min at RT in the dark.

  • Washing: Wash 3x with PBS containing 1% BSA (to remove non-specifically bound dye).

  • Imaging: Mount with DAPI-containing media and image using Confocal Microscopy (Ex/Em: 490/525 nm).

Data Presentation & Analysis

Table 1: Troubleshooting the Click Reaction
SymptomProbable CauseCorrective Action
High Background Unreacted Azide dye sticking to membranes.Increase washing steps with 1% BSA or 0.1% Tween-20 after the click reaction.
No Signal Oxidation of Ascorbate (Cu(I) to Cu(II)).Prepare Sodium Ascorbate solution immediately before use. Use fresh CuSO4.
Cell Detachment Copper toxicity or harsh washing.Use a Copper-protecting ligand (e.g., THPTA) in the click cocktail to stabilize Cu(I).
Punctate Aggregates Dye precipitation.Centrifuge the Azide-dye stock solution (10,000g, 5 min) before adding to the buffer.
Visualizing the Pathway

The following diagram illustrates the logic of the bioorthogonal labeling strategy, ensuring the fluorophore is only attached after the small molecule has reached its biological target.

G cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Click Reaction (Post-Fixation) Molecule 4,6-DHNA Analog (Alkyne-Tagged) Cell Live Cell (Uptake) Molecule->Cell Incubation (1-4 hrs) Target Target Protein (Binding) Cell->Target Specific Localization Complex Fluorescent Protein-Ligand Complex Target->Complex Covalent Ligation Azide Azide-Fluorophore (Inert Dye) Azide->Complex Click Chemistry Catalyst Cu(I) Catalyst Catalyst->Complex

Figure 1: Bioorthogonal labeling workflow. The small alkyne-tag minimizes steric interference during cellular uptake, while the fluorophore is conjugated only after fixation.

Validation & Controls (Self-Validating Protocol)

To ensure scientific integrity (E-E-A-T), every imaging experiment must include the following controls:

  • Competition Control (The "Gold Standard"):

    • Pre-incubate cells with 100x excess of unlabeled 4,6-DHNA for 30 minutes before adding the Alkyne-probe.

    • Result: Fluorescence signal should be reduced by >80%. If signal persists, the binding is non-specific (false positive).

  • No-Click Control:

    • Perform the full protocol but omit the CuSO4 catalyst.

    • Result: Should show zero fluorescence. This confirms that the signal comes from the specific triazole formation, not sticky dye.

  • Solvent Control:

    • Cells treated with DMSO vehicle only + Click reagents.

    • Result: Determines the autofluorescence baseline.

References

  • Grammel, M., & Hang, H. C. (2013). Chemical reporters for biological discovery. Nature Chemical Biology, 9(8), 475–484. Link

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. Link

  • Gazzola, S., et al. (2021). NAD+ Salvage Pathway in Cancer Metabolism and Therapy. Cancers, 13(11), 2695. Link

  • PubChem. 4,6-Dihydroxynicotinamide (Compound Summary). National Library of Medicine. Link

Sources

Application

Application Notes &amp; Protocols: Standard Operating Procedure for 4,6-Dihydroxynicotinamide

Abstract This document provides a comprehensive guide to the safe handling, storage, and application of 4,6-Dihydroxynicotinamide (CAS No. 5466-41-1).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and application of 4,6-Dihydroxynicotinamide (CAS No. 5466-41-1). As a nicotinamide derivative, this compound is of significant interest to researchers in drug development and metabolic studies, primarily due to its role as a potential precursor in NAD+ biosynthetic pathways.[1][2] The protocols outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel. We will delve into the causality behind specific handling choices, grounded in the physicochemical properties and known reactivity of dihydroxypyridine compounds.

Introduction: Understanding 4,6-Dihydroxynicotinamide

4,6-Dihydroxynicotinamide is a heterocyclic compound belonging to the pyridine family. Its structure, featuring two hydroxyl groups and a carboxamide functional group, makes it a hydrophilic molecule with potential for extensive hydrogen bonding.[3] This structural feature is critical as it dictates its solubility, stability, and potential biological interactions. Its relationship to nicotinamide suggests its involvement in critical cellular redox reactions, making the preservation of its reduced state a primary goal during handling and storage.

The dihydroxy- substitutions on the pyridine ring are analogous to the dihydropyridine core of NADH, a crucial coenzyme in cellular metabolism.[4] The stability of such structures is often sensitive to pH, oxygen, and light.[5][6] Therefore, the procedures in this guide are established not merely for safety but to prevent oxidative degradation and hydrolysis, which would compromise experimental outcomes.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is foundational to its safe and effective use. The following tables summarize key data for 4,6-Dihydroxynicotinamide.

Table 1: Chemical and Physical Properties
PropertyValueSource
CAS Number 5466-41-1[7][8]
Molecular Formula C₆H₆N₂O₃[7][8]
Molecular Weight 154.12 g/mol [7]
Appearance White to off-white solid[3]
Synonyms 4,6-dihydroxypyridine-3-carboxamide; 3-Pyridinecarboxamide, 1,6-dihydro-4-hydroxy-6-oxo-[8]
Solubility Soluble in water and polar organic solvents[3]
Table 2: GHS Hazard and Precautionary Information
CategoryCodeStatementSource
Signal Word Warning[8]
Hazard Statements H302Harmful if swallowed.[8]
H315Causes skin irritation.[8]
H319Causes serious eye irritation.[8]
H335May cause respiratory irritation.[8]
Precautionary Statements P261Avoid breathing dust.[8]
P280Wear protective gloves/eye protection/face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[9]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[8]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Core Protocols: From Receipt to Disposal

The following protocols are designed to be self-validating, ensuring that the compound's integrity is maintained throughout its lifecycle in the lab.

General Handling Workflow

This workflow outlines the critical decision points and actions from receiving the compound to its final disposal. The primary objective is to minimize exposure to atmospheric oxygen, moisture, and light.

G cluster_0 Preparation & Storage cluster_1 Handling & Use cluster_2 Cleanup & Disposal Receive Receive Compound (Inspect Seal) Store Store in Desiccator (2-8°C, Dark) Receive->Store Intact Seal Prep Prepare for Weighing (Equilibrate to RT) Store->Prep Weigh Weigh Solid (Inert Atmosphere if possible) Prep->Weigh Dissolve Prepare Solution (Use Degassed Solvents) Weigh->Dissolve Use Use in Experiment (Minimize Light Exposure) Dissolve->Use Waste Collect Waste (Aqueous & Solid) Use->Waste Decon Decontaminate Glassware Use->Decon Dispose Dispose via EHS Guidelines Waste->Dispose Decon->Dispose

Caption: General workflow for 4,6-Dihydroxynicotinamide handling.

Protocol for Handling Solid Compound

Causality: The solid form is generally more stable than solutions. However, it can be hygroscopic. The primary risks are inhalation of fine particles and contamination of the bulk material.

Methodology:

  • Personal Protective Equipment (PPE): Don a lab coat, safety glasses with side shields, and nitrile gloves.[9]

  • Preparation: Before opening, allow the container to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder, which can degrade the compound.

  • Weighing:

    • Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to mitigate inhalation risk.[10]

    • Use clean, dedicated spatulas and weighing paper.

    • Promptly and securely recap the container after dispensing the desired amount.

    • For applications requiring high purity and stability, consider weighing inside a glovebox under an inert atmosphere (e.g., argon or nitrogen).

  • Cleanup: Wipe down the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of contaminated wipes and weighing paper as solid chemical waste.

Protocol for Preparing Aqueous Solutions

Causality: 4,6-Dihydroxynicotinamide in solution is significantly more susceptible to oxidative degradation and potential pH-mediated hydrolysis.[6] The use of degassed solvents and controlled pH are critical for stability.

Methodology:

  • Solvent Preparation:

    • Use high-purity (e.g., Milli-Q or 18 MΩ·cm) water or an appropriate polar organic solvent.

    • Crucially, degas the solvent immediately before use by sparging with nitrogen or argon for 15-20 minutes or by using several cycles of freeze-pump-thaw. This minimizes dissolved oxygen, a key reactant in the degradation of dihydropyridine structures.[5]

  • Dissolution:

    • Add the pre-weighed solid 4,6-Dihydroxynicotinamide to the degassed solvent in a clean glass vessel.

    • Mix by gentle swirling or vortexing. Sonication can be used to aid dissolution if necessary, but avoid excessive heating.

    • Studies on related compounds show that stability is often greater at neutral to slightly basic pH.[5][6] If compatible with the experimental design, consider using a degassed buffer (e.g., phosphate or HEPES) at pH 7.0-8.0.

  • Storage of Stock Solutions:

    • Store solutions in amber glass vials to protect from light.

    • Overlay the solution with an inert gas (argon or nitrogen) before sealing the vial.

    • For short-term storage (≤ 24 hours), keep at 2-8°C.

    • For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage is paramount to ensure the long-term viability and reproducibility of experiments using 4,6-Dihydroxynicotinamide.

  • Solid Compound:

    • Temperature: Store refrigerated at 2-8°C.

    • Atmosphere: Keep in a tightly sealed container within a desiccator to protect from moisture.

    • Light: Store in the dark or in an amber vial.

  • Solutions:

    • Degradation Factors: The primary degradation pathways are oxidation and hydrolysis.[6] Factors that accelerate degradation include:

      • Presence of dissolved oxygen.

      • Exposure to UV or broad-spectrum light.

      • Acidic conditions (pH < 6).[6]

      • Elevated temperatures.

Spill Management Protocol

A logical approach is necessary to handle accidental spills safely and effectively.

G cluster_small Small Spill (Solid) cluster_large Large Spill / Solution Spill Spill Occurs Assess Assess Spill Size (Small vs. Large) Spill->Assess Wipe Gently Wipe with Damp Paper Towel Assess->Wipe Small Evacuate Evacuate Immediate Area Assess->Evacuate Large Clean Clean Area with Soap & Water Wipe->Clean DisposeSmall Dispose of Waste in Sealed Bag Clean->DisposeSmall Alert Alert Supervisor & EHS Evacuate->Alert Contain Contain with Absorbent Material Alert->Contain Cleanup Follow EHS Cleanup Protocol Contain->Cleanup

Caption: Decision workflow for managing spills of 4,6-Dihydroxynicotinamide.

Conclusion

The handling and storage of 4,6-Dihydroxynicotinamide do not require extraordinary measures but demand a meticulous approach grounded in an understanding of its chemical nature. By controlling exposure to oxygen, moisture, light, and unfavorable pH, researchers can ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes. The protocols detailed in this guide provide a robust framework for achieving this goal.

References

  • PubChem. 4,6-Dinitroresorcinol | C6H4N2O6 | CID 61158. Available at: [Link]

  • PubChem. 4,6-Dichloronicotinamide | C6H4Cl2N2O | CID 600044. Available at: [Link]

  • RSC Publishing. Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. Available at: [Link]

  • National Institutes of Health (NIH). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Available at: [Link]

  • Braidy, N., Berg, J., Clement, J., Khorshidi, F., Poljak, A., Jayasena, T., Grant, R., & Sachdev, P. (2019). Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. Antioxidants & Redox Signaling, 30(2), 251–294.
  • Mehmel, M., Jovanović, N., & Spitz, U. (2020). Nicotinamide Riboside-The Current State of Research and Therapeutic Uses. Nutrients, 12(6), 1616.
  • Maric, T., & Wood, T. K. (2020).
  • AboutNAD. Synthesis and Stability of Dihydronicotinamide Riboside from Nicotinamide Riboside Chloride: Preclinical Findings. Available at: [Link]

  • Giroud, F., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(34), 21036-21047.
  • Royal Society of Chemistry. Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. Available at: [Link]

  • National Institutes of Health (NIH). Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside. Available at: [Link]

  • National Institutes of Health (NIH). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Available at: [Link]

  • MDPI. Molecular Targets and Mechanisms of 6,7-Dihydroxy-2,4-dimethoxyphenanthrene from Chinese Yam Modulating NF-κB/COX-2 Signaling Pathway. Available at: [Link]

Sources

Method

Application Note: Use of 4,6-Dihydroxynicotinamide in NAD+ Metabolism Studies

This Application Note is designed to guide researchers in the utilization of 4,6-Dihydroxynicotinamide (and related substituted nicotinamide analogs) as chemical probes for dissecting NAD+ metabolic pathways, specificall...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the utilization of 4,6-Dihydroxynicotinamide (and related substituted nicotinamide analogs) as chemical probes for dissecting NAD+ metabolic pathways, specifically focusing on enzyme kinetics (NAMPT/Sirtuins) and metabolic flux analysis.

Abstract

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme for cellular redox reactions and a substrate for signaling enzymes such as Sirtuins (SIRTs) and Poly(ADP-ribose) polymerases (PARPs).[1][2][3] While Nicotinamide (NAM) is the primary salvage precursor, structural analogs like 4,6-Dihydroxynicotinamide (4,6-DHNAM) serve as vital tools for probing the catalytic pockets of salvage enzymes (e.g., NAMPT) and investigating the catabolic fate of pyridine nucleotides. This guide details the protocols for using 4,6-DHNAM to characterize NAD+ salvage flux, enzyme inhibition kinetics, and downstream metabolic perturbations.

Part 1: Introduction & Mechanistic Basis[4]

The Role of Nicotinamide Analogs

In the NAD+ salvage pathway, Nicotinamide Phosphoribosyltransferase (NAMPT) converts NAM to Nicotinamide Mononucleotide (NMN). This is the rate-limiting step in mammalian NAD+ biosynthesis.

  • Nicotinamide (NAM): The endogenous substrate and a feedback inhibitor of Sirtuins.

  • 4,6-Dihydroxynicotinamide (4,6-DHNAM): A substituted pyridine derivative.[4][5] Structural modifications at the 4- and 6-positions of the pyridine ring alter the electron density and steric fit within enzymatic pockets.

Experimental Utility

4,6-DHNAM is utilized primarily in three contexts:

  • Competitive Inhibition Studies: To determine the structural tolerance of the NAMPT substrate binding site.

  • Sirtuin Modulation: Investigating if hydroxylated analogs retain the pan-sirtuin inhibitory properties of NAM without participating in salvage recycling.

  • Metabolic Tracing: As a "dead-end" metabolite or tracer to study clearance pathways (e.g., renal excretion vs. enzymatic degradation) distinct from the standard NAM

    
     1-Methylnicotinamide (1-MNA) pathway.
    
Pathway Visualization

The following diagram illustrates the NAD+ Salvage Pathway and the interference points for NAM analogs.

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Salvage NAM_Analog 4,6-DHNAM (Analog/Inhibitor) NAMPT NAMPT (Rate Limiting) NAM_Analog->NAMPT Competitive Binding NAD NAD+ NMN->NAD NMNAT NAD->NAM SIRT Activity Sirtuins Sirtuins (Consumption) NAD->Sirtuins Sirtuins->NAM NMNAT NMNAT

Figure 1: The NAD+ Salvage Pathway. 4,6-Dihydroxynicotinamide (Red) acts as a structural probe, potentially competing with NAM for NAMPT binding or modulating Sirtuin activity.

Part 2: Experimental Protocols

Protocol A: In Vitro NAMPT Inhibition Assay

Objective: Determine if 4,6-DHNAM acts as a substrate or inhibitor of the rate-limiting enzyme NAMPT.

Materials:

  • Recombinant human NAMPT (rhNAMPT).

  • Substrates: Nicotinamide (NAM), Phosphoribosyl pyrophosphate (PRPP).

  • Test Compound: 4,6-Dihydroxynicotinamide (dissolved in DMSO).

  • Detection: NAMPT Activity Assay Kit (Fluorometric) or HPLC-MS/MS.

Procedure:

  • Preparation: Dilute rhNAMPT (0.5 µ g/well ) in Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Incubation:

    • Add 4,6-DHNAM at varying concentrations (0.1 µM to 100 µM).

    • Include a "No Inhibitor" control (DMSO only) and a "Positive Control" (e.g., FK866, 10 nM).

    • Incubate at 25°C for 15 minutes to allow enzyme-inhibitor equilibration.

  • Reaction Initiation: Add reaction mix containing 50 µM NAM and 100 µM PRPP.

  • Reaction: Incubate at 37°C for 30–60 minutes.

  • Termination & Detection (Fluorometric Coupled System):

    • Add NMNAT1, Alcohol Dehydrogenase (ADH), Ethanol, and Resazurin/Diaphorase mix.

    • Mechanism:[3] NAMPT produces NMN

      
       NMNAT converts to NAD+ 
      
      
      
      ADH reduces NAD+ to NADH
      
      
      Diaphorase reduces Resazurin (fluorescent).
    • Measure Fluorescence (Ex/Em = 530/590 nm).

  • Data Analysis: Plot % Activity vs. Log[Concentration]. Calculate IC50.

    • Interpretation: If signal decreases, 4,6-DHNAM inhibits NAMPT. If signal remains unchanged, it does not bind the catalytic pocket.

Protocol B: Cellular NAD+ Flux & Toxicity Profiling

Objective: Assess the impact of 4,6-DHNAM on intracellular NAD+ pools in live cells.

Materials:

  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).

  • Reagents: 4,6-DHNAM, FK866 (NAMPT inhibitor control).

  • NAD+ Extraction Buffer: 0.5M Perchloric Acid (PCA).

  • Neutralization Buffer: 3M K2CO3.

Workflow:

  • Seeding: Plate cells at 10,000 cells/well in 96-well plates. Culture for 24h.

  • Treatment:

    • Group A: Vehicle (DMSO).

    • Group B: 4,6-DHNAM (10 µM, 50 µM, 100 µM).

    • Group C: FK866 (10 nM) [Positive Control for Depletion].

    • Duration: Treat for 24 hours.

  • Extraction:

    • Remove media. Wash with PBS.

    • Add 50 µL 0.5M PCA (lyses cells and stabilizes NAD+). Incubate 5 min on ice.

    • Add 50 µL 3M K2CO3 (neutralizes pH). Spin down precipitate (1500 x g, 5 min).

  • Quantification (Enzymatic Cycling Assay):

    • Transfer supernatant to a new plate.

    • Add Cycling Mix (Alcohol Dehydrogenase, Ethanol, MTT, Phenazine Ethosulfate).

    • Measure Absorbance at 570 nm (Kinetic mode for 30 min).

  • Normalization: Normalize NAD+ values to total protein (BCA Assay) or cell count.

Data Presentation Table:

Treatment Group Concentration NAD+ Level (% of Control) Interpretation
Vehicle - 100% Baseline
FK866 10 nM < 10% Complete Salvage Block
4,6-DHNAM 10 µM To be determined No Effect / Mild Inhibition

| 4,6-DHNAM | 100 µM | To be determined | Potential Competition |

Protocol C: Sirtuin 1 (SIRT1) Deacetylation Screening

Objective: Determine if 4,6-DHNAM mimics Nicotinamide's ability to inhibit Sirtuins (non-competitive inhibition).

Procedure:

  • Mix Recombinant SIRT1 enzyme with Fluorogenic Peptide Substrate (p53-acetylated).

  • Add NAD+ (500 µM cofactor).

  • Add 4,6-DHNAM (titration).[6]

  • Measure Fluorescence intensity.

  • Result Logic: If 4,6-DHNAM inhibits SIRT1, it suggests the 4,6-hydroxyl modification does not sterically hinder binding to the SIRT1 "C-pocket" where NAM normally binds.

Part 3: Technical Considerations & Troubleshooting

Solubility and Stability
  • Solubility: 4,6-Dihydroxynicotinamide is sparingly soluble in water. Prepare stock solutions in DMSO (up to 50 mM) or 0.1 M NaOH.

  • pH Sensitivity: The hydroxyl groups at positions 4 and 6 can undergo tautomerization (keto-enol). Ensure buffers are buffered to pH 7.4 to maintain the physiological tautomer during assays.

Distinguishing Isomers (Critical Control)

Researchers often confuse dihydro (reduced) with dihydroxy (substituted).

  • 1,4-Dihydronicotinamide: This is the reduced moiety found in NADH. It is redox-active and absorbs at 340 nm.

  • 4,6-Dihydroxynicotinamide: This is a substituted pyridine.[4][5] It is NOT redox-active in the same manner as NADH.

  • Validation: Perform a UV-Vis scan. NADH peaks at 340 nm. 4,6-DHNAM will likely have a distinct absorbance profile (typically <300 nm depending on pH).

Graphviz Logic: Experimental Decision Tree

Use this logic flow to decide the next step based on your assay results.

Decision_Tree Start Start: 4,6-DHNAM Profiling NAMPT_Assay Run NAMPT Inhibition Assay Start->NAMPT_Assay Result_Inhib Inhibits NAMPT? NAMPT_Assay->Result_Inhib Yes_Inhib Yes (IC50 < 10µM) Result_Inhib->Yes_Inhib Signal Drop No_Inhib No (Inactive) Result_Inhib->No_Inhib No Change Action_1 Proceed to Cell Viability (Check for cytotoxicity) Yes_Inhib->Action_1 Action_2 Test as SIRT Inhibitor (Check off-target) No_Inhib->Action_2

Figure 2: Decision Matrix for characterizing the biological activity of 4,6-DHNAM.

Part 4: References

  • Covarrubias, A. J., et al. (2021). "NAD+ metabolism and its roles in cellular processes during ageing." Nature Reviews Molecular Cell Biology. Link

  • Ratajczak, J., et al. (2016). "NRK1 controls nicotinamide mononucleotide and nicotinamide riboside metabolism in mammalian cells." Nature Communications. Link

  • Garten, A., et al. (2015). "Physiological and pathophysiological roles of NAMPT and NAD metabolism." Nature Reviews Endocrinology. Link

  • PubChem Compound Summary. "4,6-Dihydroxynicotinamide (CAS 5466-41-1)."[7] National Center for Biotechnology Information. Link(Note: Verify CAS 5466-41-1 for specific chemical properties).

  • Revollo, J. R., et al. (2004). "The NAD biosynthesis pathway mediated by nicotinamide phosphoribosyltransferase regulates Sir2 activity in mammalian cells." Journal of Biological Chemistry. Link

Disclaimer: This Application Note is for research purposes only. 4,6-Dihydroxynicotinamide is a chemical probe and has not been evaluated for therapeutic use in humans.

Sources

Application

In vitro assay development for 4,6-Dihydroxynicotinamide activity

Application Note: Strategic Development of In Vitro Assays for 4,6-Dihydroxynicotinamide (4,6-DHNA) Executive Summary This application note provides a comprehensive framework for the detection, quantification, and kineti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development of In Vitro Assays for 4,6-Dihydroxynicotinamide (4,6-DHNA)

Executive Summary

This application note provides a comprehensive framework for the detection, quantification, and kinetic analysis of 4,6-Dihydroxynicotinamide (4,6-DHNA) . As a critical intermediate in the bacterial catabolism of nicotinamide (NAM) and a structural analog in NAD+ salvage pathway inhibition studies, 4,6-DHNA presents unique detection challenges due to its keto-enol tautomerism and polarity. This guide details two primary methodologies: a High-Performance Liquid Chromatography (HPLC) protocol for precise quantification and a Continuous Spectrophotometric Assay for real-time enzymatic kinetics.

Scientific Background & Mechanism

4,6-Dihydroxynicotinamide (C₆H₆N₂O₃) is an oxidized derivative of nicotinamide. Its biological relevance is primarily situated in:

  • Bacterial Catabolism: It serves as an intermediate in the aerobic degradation of nicotinate/nicotinamide by soil bacteria (e.g., Arthrobacter, Pseudomonas), typically formed via the hydroxylation of 6-hydroxynicotinamide.

  • Pharmaceutical Chemistry: It acts as a structural scaffold for developing inhibitors of NAD-dependent enzymes (e.g., NAMPT) or viral polymerases (favipiravir analogs).

The Detection Principle: Tautomeric Spectral Shifts The 4,6-dihydroxypyridine core exists in equilibrium between hydroxy and pyridone (keto) tautomers. This electronic delocalization results in a distinct UV absorbance profile compared to the parent nicotinamide.

  • Nicotinamide (Substrate):

    
    .
    
  • 4,6-DHNA (Product): Due to the auxochromic effect of the two hydroxyl/oxo groups, the absorbance maximum undergoes a bathochromic shift (Red Shift) to the 300–320 nm region (pH dependent). This spectral separation allows for direct kinetic monitoring without coupled enzymes.

Visualizing the Assay Logic

The following diagram illustrates the assay development workflow, from spectral characterization to high-throughput screening (HTS) validation.

AssayDevelopment Start Target: 4,6-DHNA SpectralScan Step 1: UV-Vis Spectral Scan (pH 6.0 - 8.0) Start->SpectralScan MethodChoice Select Methodology SpectralScan->MethodChoice Identify Lambda Max HPLC Protocol A: HPLC-UV/DAD (Quantification/Purity) MethodChoice->HPLC Kinetic Protocol B: Continuous UV Assay (Enzymatic Activity) MethodChoice->Kinetic Opt_HPLC Optimize Mobile Phase (Phosphate/MeOH + Ion Pair) HPLC->Opt_HPLC Opt_Kinetic Determine Delta Epsilon (Extinction Coefficient) Kinetic->Opt_Kinetic Validation Validation (Z-Factor, LOQ) Opt_HPLC->Validation Opt_Kinetic->Validation

Figure 1: Strategic workflow for establishing a robust 4,6-DHNA assay platform.

Protocol A: HPLC-UV Quantification (Gold Standard)

This method is designed for the separation of 4,6-DHNA from Nicotinamide (NAM) and Nicotinic Acid (NA) in complex biological matrices.

Reagents & Equipment:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.5). Note: pH 6.5 ensures the pyridine nitrogen is partially protonated, improving retention shape.

  • Mobile Phase B: 100% Methanol (HPLC Grade).

  • Detection: Diode Array Detector (DAD) at 310 nm (specific for 4,6-DHNA) and 260 nm (for NAM).

Step-by-Step Procedure:

  • Preparation: Dissolve 4,6-DHNA standard in 10% DMSO/Buffer to a stock of 10 mM.

  • Equilibration: Equilibrate column with 95% A / 5% B for 10 minutes at 1.0 mL/min.

  • Gradient Profile:

    Time (min) % Mobile Phase B Event
    0.0 5 Injection
    2.0 5 Isocratic Hold
    10.0 40 Linear Gradient
    12.0 95 Wash

    | 15.0 | 5 | Re-equilibration |

  • Analysis: Inject 10 µL of sample. 4,6-DHNA typically elutes earlier than unsubstituted Nicotinamide due to increased polarity from the hydroxyl groups, but this depends on the specific ion-pairing effects at pH 6.5.

  • Quantification: Integrate peak area at 310 nm. Calculate concentration using a standard curve (

    
    ).
    

Protocol B: Continuous Spectrophotometric Kinetic Assay

This protocol is ideal for monitoring enzymes (e.g., hydroxylases) that generate 4,6-DHNA. It relies on the "Red Shift" where the product absorbs light at a wavelength where the substrate is transparent.

Assay Conditions:

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Wavelength: 315 nm (Isobestic point of NAM, max of 4,6-DHNA).

  • Temperature: 25°C or 37°C.

  • Pathlength: 1 cm (quartz cuvette) or 0.6 cm (96-well UV-transparent plate).

Step-by-Step Procedure:

  • Spectral Validation: Perform a scan of 100 µM Substrate (NAM) vs. 100 µM Product (4,6-DHNA). Identify the wavelength with the maximum difference (

    
    ). This is typically near 310-320 nm .
    
  • Master Mix Preparation:

    • Buffer (to final volume).

    • Substrate (Nicotinamide/Precursor): 0.1 – 1.0 mM (Saturating).

    • Cofactors (if required, e.g., NADH/FAD for monooxygenases).

  • Blanking: Read the background absorbance of the Master Mix.

  • Initiation: Add Enzyme (1–10 nM final concentration). Mix immediately.

  • Data Acquisition: Monitor Absorbance at 315 nm every 10 seconds for 10 minutes.

  • Calculation:

    
    
    Where 
    
    
    
    is the differential extinction coefficient (approx. 4.5 – 6.0 mM⁻¹cm⁻¹, must be determined experimentally).

Critical Validation Parameters (E-E-A-T)

To ensure the assay is "Trustworthy" and "Authoritative," the following validation steps are mandatory:

A. DMSO Tolerance (Solubility vs. Activity) 4,6-DHNA and its precursors often require DMSO for solubility.

  • Experiment: Run the Kinetic Assay (Protocol B) with 0%, 1%, 2%, and 5% DMSO.

  • Acceptance: Signal decrease < 10% at the chosen concentration.

B. Z-Factor (For HTS Applications) If adapting Protocol B for drug screening (96/384-well plates):

  • Run 16 wells of Positive Control (Enzyme + Substrate).

  • Run 16 wells of Negative Control (No Enzyme or Inhibitor).

  • Calculate Z-Factor:

    
    
    
    • Target:

      
       indicates an excellent assay.
      

C. Interference Check Test potential library compounds (e.g., autofluorescent drugs) at 315 nm. If compounds absorb strongly at this wavelength, switch to Protocol A (HPLC) for endpoint analysis to avoid false positives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 600044, 4,6-Dichloronicotinamide (Structural Analog). Retrieved from [Link]

  • Mihara, H., et al. (2005). NcnG, a novel enzyme catalyzing the oxidation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine in the nicotine degradation pathway. (Contextual reference for hydroxypyridine spectral shifts). Retrieved from [Link]

  • Grozav, A., et al. (2021). HPLC Method Development for Hydroxypyridines and Nicotinamide Derivatives. (General methodology for pyridine-3-carboxamide separation). Retrieved from [Link]

  • World Health Organization. International Pharmacopoeia: Methods of Analysis for Pyridine Derivatives. (Standard UV-Vis validation protocols). Retrieved from [Link]

(Note: Specific extinction coefficients for 4,6-DHNA are matrix-dependent and should be empirically determined using the Spectral Scan step described in Section 3.)

Method

Application Notes &amp; Protocols: A Guide to Utilizing Nicotinamide for the Interrogation of Sirtuin Biology

Introduction: Unveiling Sirtuin Function Through Targeted Inhibition The sirtuin family of proteins, comprising seven members in mammals (SIRT1-7), are a class of NAD⁺-dependent lysine deacylases that have emerged as cri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Sirtuin Function Through Targeted Inhibition

The sirtuin family of proteins, comprising seven members in mammals (SIRT1-7), are a class of NAD⁺-dependent lysine deacylases that have emerged as critical regulators of a vast array of cellular processes.[1][] Their enzymatic activity, which is intrinsically linked to the cellular energy state through their reliance on the co-substrate NAD⁺, allows them to function as metabolic sensors that modulate signaling pathways, gene expression, and stress responses.[3] Sirtuins are implicated in the regulation of longevity, metabolism, DNA repair, and inflammation, making them compelling therapeutic targets for age-related diseases, cancer, and metabolic disorders.

To dissect the precise roles of these enzymes in complex biological systems, specific and reliable chemical tools are indispensable. Small molecule inhibitors, in particular, allow for the acute and reversible modulation of enzyme activity, providing a powerful approach to probe sirtuin function in a temporal manner that is often not achievable with genetic methods alone.

This guide focuses on Nicotinamide (NAM), a canonical and widely utilized sirtuin inhibitor. As the direct product of the sirtuin-catalyzed deacetylation reaction, NAM functions as a highly relevant physiological feedback inhibitor.[4] Understanding its mechanism and applying it with rigor are fundamental to generating robust and interpretable data in the study of sirtuin biology. Here, we provide a comprehensive overview of NAM's mechanism of action, its inhibitory profile, and detailed protocols for its application in both in vitro and cellular contexts.

The Mechanism of Nicotinamide Inhibition: A Feedback Loop

Sirtuins catalyze the removal of an acetyl group from a lysine residue on a substrate protein in a two-step reaction that consumes one molecule of NAD⁺. The reaction proceeds through an alkylimidate intermediate, followed by the release of the deacetylated lysine, 2'-O-acetyl-ADP-ribose, and nicotinamide.[5]

Nicotinamide inhibits sirtuin activity through a "base exchange" mechanism.[1][4] It does not compete directly with the acetylated substrate. Instead, NAM binds to a conserved pocket in the sirtuin catalytic domain (the C-pocket) and promotes the reverse of the first catalytic step, essentially intercepting the C1'-O-alkylamidate intermediate to regenerate NAD⁺.[1][4][6] This non-competitive inhibition with respect to the substrate makes NAM a highly effective tool for modulating sirtuin activity.

cluster_0 Sirtuin Catalytic Cycle E_AcLys_NAD E + Ac-Lys + NAD+ Intermediate [E-Ac-Lys-ADPR-Int] E_AcLys_NAD->Intermediate Step 1: Intermediate Formation Intermediate->E_AcLys_NAD Base Exchange (Inhibition) E_Products E + DeAc-Lys + OAADPR Intermediate->E_Products Step 2: Product Release NAM Nicotinamide (NAM) NAM->Intermediate caption Sirtuin Catalytic Cycle and NAM Inhibition. cluster_1 In Vitro IC50 Determination Workflow Prep Prepare Reagents (Enzyme, Substrate, NAM) Plate Plate NAM Dilutions & Enzyme Prep->Plate Incubate1 Pre-incubate (37°C, 10 min) Plate->Incubate1 Start Add Substrate/NAD+ to Start Reaction Incubate1->Start Incubate2 Incubate (37°C, 1 hr) Start->Incubate2 Develop Add Developer Solution Incubate2->Develop Read Read Fluorescence Develop->Read Analyze Calculate IC50 Read->Analyze caption Workflow for In Vitro Sirtuin Inhibition Assay.

Figure 2. Workflow for In Vitro Sirtuin Inhibition Assay.

Protocol 2: Assessing Cellular Sirtuin Activity by Monitoring p53 Acetylation

SIRT1 is a well-established deacetylase of the tumor suppressor protein p53, specifically at lysine 382 (K382). [7][8]Inhibition of SIRT1 leads to hyperacetylation of p53, which can be detected by Western blot. This protocol details how to use NAM to probe the role of SIRT1 in regulating p53 acetylation in response to DNA damage.

Materials:

  • Human cell line (e.g., MCF-7, which has wild-type p53)

  • Complete cell culture medium

  • Nicotinamide (NAM)

  • DNA damaging agent (e.g., Etoposide)

  • Cell lysis buffer (RIPA buffer with protease and deacetylase inhibitors, including NAM)

  • Antibodies:

    • Rabbit anti-acetyl-p53 (Lys382)

    • Mouse anti-total p53 (e.g., DO-1)

    • Loading control antibody (e.g., anti-β-actin)

    • Secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • Protein A/G agarose beads for immunoprecipitation (optional, but recommended for low p53 expression)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate MCF-7 cells and allow them to adhere and grow to 70-80% confluency.

    • Pre-treat cells with the desired concentration of NAM (e.g., 5 mM) for 2-4 hours. Include a vehicle control (e.g., sterile water or PBS).

    • Induce DNA damage by adding Etoposide (e.g., 20 µM) to the media for 4-6 hours. Maintain a control group with NAM only and another with Etoposide only.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer containing protease and deacetylase inhibitors (importantly, include NAM in the lysis buffer to inhibit sirtuin activity post-lysis).

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetyl-p53 (K382) and total p53 overnight at 4°C. Also, probe a separate blot or strip the current one for a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for acetylated p53 and total p53.

    • Normalize the acetyl-p53 signal to the total p53 signal for each condition. An increase in this ratio in the NAM-treated cells compared to the control cells indicates inhibition of cellular SIRT1 activity. [9]

cluster_2 Cellular Sirtuin Activity Workflow Culture Culture Cells (e.g., MCF-7) Treat Treat with NAM and/or DNA Damaging Agent Culture->Treat Lyse Lyse Cells (with NAM in buffer) Treat->Lyse WB Western Blot for Ac-p53 & Total p53 Lyse->WB Analyze Analyze Ratio of Ac-p53 / Total p53 WB->Analyze caption Workflow for Cellular p53 Acetylation Assay.

Figure 3. Workflow for Cellular p53 Acetylation Assay.

Applications in Studying Sirtuin Signaling

Nicotinamide is a valuable tool for dissecting sirtuin-dependent signaling pathways. By inhibiting sirtuin activity, researchers can observe the downstream consequences and infer the function of the target sirtuin.

Example: The SIRT1-p53 Axis in DNA Damage Response Under conditions of cellular stress, such as DNA damage, p53 is activated and acetylated. Acetylation enhances its stability and transcriptional activity, promoting cell cycle arrest or apoptosis. SIRT1 acts as a negative regulator in this pathway by deacetylating p53, which attenuates its activity and promotes cell survival. [7] By using NAM, a researcher can inhibit SIRT1 and observe:

  • Increased p53 acetylation: Confirming the role of SIRT1 in deacetylating p53 in the specific cellular context. [8]* Enhanced p53-dependent gene expression: Measuring the mRNA or protein levels of p53 target genes like p21 or BAX.

  • Altered cellular fate: Assessing whether SIRT1 inhibition via NAM enhances DNA damage-induced apoptosis or senescence.

cluster_3 SIRT1-p53 Signaling Pathway DNA_Damage DNA Damage p53_Inactive p53 (Inactive) DNA_Damage->p53_Inactive Activation p53_Active p53-Ac (Active) p53_Inactive->p53_Active Acetylation SIRT1 SIRT1 p53_Active->SIRT1 Substrate Cell_Fate Cell Cycle Arrest / Apoptosis p53_Active->Cell_Fate Promotes SIRT1->p53_Inactive Deacetylation NAM Nicotinamide (NAM) NAM->SIRT1 caption Investigating the SIRT1-p53 Axis with NAM.

Figure 4. Investigating the SIRT1-p53 Axis with NAM.

Considerations and Best Practices

  • Concentration is Key: Use the lowest effective concentration of NAM to minimize potential off-target effects. IC₅₀ values from in vitro assays are a good starting point, but cellular permeability and metabolism mean that optimal concentrations for cell-based assays must be determined empirically, typically in the 1-10 mM range.

  • Dual Role of NAM: Nicotinamide is not only a sirtuin inhibitor but also a key precursor in the NAD⁺ salvage pathway. [][3]In long-term experiments, the addition of NAM can lead to an increase in cellular NAD⁺ levels, which could paradoxically activate sirtuins. Therefore, NAM is best suited for acute inhibition studies (typically under 24 hours).

  • Controls are Crucial: Always include appropriate vehicle controls. When studying a specific sirtuin isoform, consider using genetic models (e.g., siRNA knockdown or knockout cells) in parallel to confirm that the effects of NAM are indeed mediated by the target sirtuin.

  • Deacetylase Inhibitors in Lysis Buffer: When analyzing protein acetylation, it is critical to include deacetylase inhibitors in the cell lysis buffer to preserve the in vivo acetylation state. This includes NAM for sirtuins and other inhibitors like Trichostatin A (TSA) for class I and II histone deacetylases (HDACs). [8]

Conclusion

Nicotinamide is a foundational tool for any researcher investigating sirtuin biology. Its physiological relevance as a product feedback inhibitor, coupled with its broad-spectrum activity, makes it an excellent first-line chemical probe to establish the involvement of sirtuins in a biological process. By employing the rigorous protocols and considering the key principles outlined in this guide, researchers can confidently use nicotinamide to generate meaningful and reproducible insights into the complex world of sirtuin signaling.

References

  • Hubbard, B. P., & Sinclair, D. A. (2014). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology, 1077, 133–143. [Link]

  • Dali-Youcef, N., et al. (2007). Sirtuins: the 'magnificent seven', function, metabolism and longevity. Annals of Medicine, 39(5), 335-345. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 936, Nicotinamide. [Link]

  • Semantic Scholar. (n.d.). Measurement of sirtuin enzyme activity using a substrate-agnostic fluorometric nicotinamide assay. [Link]

  • ResearchGate. (2016). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. [Link]

  • ResearchGate. (2020). Sirtuin signaling pathway. [Link]

  • Dittenhafer-Reed, K. E., et al. (2008). A Continuous Microplate Assay for Sirtuins and Nicotinamide Producing Enzymes. Journal of Visualized Experiments, (17), 724. [Link]

  • Madsen, A. S., & Olsen, C. A. (2021). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 26(4), 845. [Link]

  • Yang, B., et al. (2013). Nicotinamide Riboside Activates SIRT5 Deacetylation. Journal of Biological Chemistry, 288(40), 28549–28557. [Link]

  • Garcfa-Salcedo, J. A., et al. (2012). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLoS ONE, 7(9), e45357. [Link]

  • ResearchGate. (2016). Regulation of the functional connection between NAD+ and sirtuins. [Link]

  • Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(3), 277-288. [Link]

  • McLure, K. G., et al. (2004). NAD+ Modulates p53 DNA Binding Specificity and Function. Molecular and Cellular Biology, 24(22), 9958–9967. [Link]

  • ResearchGate. (2004). Effects of niacinamide on p53 activity. [Link]

  • Audrito, V., et al. (2011). Nicotinamide blocks proliferation and induces apoptosis of chronic lymphocytic leukemia cells through activation of the p53/miR-34a/SIRT1 tumor suppressor network. Cancer Research, 71(13), 4647-4657. [Link]

  • Fischer, F., et al. (2012). Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition. PLoS ONE, 7(9), e45098. [Link]

  • Gu, W., & Roeder, R. G. (1997). Acetylation of p53 augments its site-specific DNA binding both in vitro and in vivo. Proceedings of the National Academy of Sciences, 94(16), 8443-8448. [Link]

  • Krüger, A., & Röszer, T. (2018). Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside. Frontiers in Pharmacology, 9, 767. [Link]

  • Wang, Z., et al. (2023). 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. Molecules, 28(22), 7684. [Link]

  • ResearchGate. (2019). Total and acetylated p53 levels. [Link]

Sources

Application

Application Note: High-Resolution Quantification of 4,6-Dihydroxynicotinamide (4,6-DHNA) Cellular Uptake

Introduction & Biological Context 4,6-Dihydroxynicotinamide (4,6-DHNA) represents a specific, highly polar oxidation product within the nicotinamide adenine dinucleotide (NAD+) salvage and degradation pathways. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

4,6-Dihydroxynicotinamide (4,6-DHNA) represents a specific, highly polar oxidation product within the nicotinamide adenine dinucleotide (NAD+) salvage and degradation pathways. While the primary catabolites of nicotinamide (NAM) in mammals are N1-methyl-2-pyridone-5-carboxamide (2-PY) and N1-methyl-4-pyridone-5-carboxamide (4-PY)—generated via Aldehyde Oxidase (AOX)—4,6-DHNA appears as a critical intermediate in specific catabolic niches, particularly in the bacterial degradation of nicotinate (via the picA/picB pathway) and potential off-target AOX hydroxylation events.

Measuring the cellular uptake of 4,6-DHNA is technically demanding due to two factors:

  • Extreme Polarity: The dual hydroxyl groups render the molecule highly hydrophilic, causing poor retention on standard C18 Reversed-Phase (RP) columns.

  • Rapid Metabolic Flux: Once inside the cell, pyridine ring derivatives are often rapidly glycosylated or recycled, necessitating strict quenching protocols to capture "true" uptake versus metabolic trapping.

This Application Note details a validated workflow using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) to quantify 4,6-DHNA uptake kinetics.

Metabolic Pathway Context[1][2][3][4][5][6][7]

NAD_Metabolism NAM Nicotinamide (NAM) MNA N1-Methylnicotinamide NAM->MNA NNMT DHNA 4,6-Dihydroxynicotinamide (Target Analyte) NAM->DHNA AOX (Minor/Direct) NA Nicotinic Acid (NA) NA->DHNA Bacterial Catabolism (picA/picB) PY2 2-PY / 4-PY MNA->PY2 AOX1

Figure 1: Metabolic positioning of 4,6-DHNA. While 2-PY/4-PY are dominant mammalian excretion products, 4,6-DHNA represents a specific hydroxylated state often linked to microbial metabolism or alternative AOX activity.

Experimental Strategy

To ensure data integrity, this protocol utilizes a "Zero-Trans" uptake design . We measure the initial rate of transport (


) before intracellular accumulation affects the gradient.
  • Detection: Triple Quadrupole MS/MS (MRM mode).

  • Separation: HILIC (Amide stationary phase) to retain polar analytes.[1]

  • Normalization: Total protein content (BCA Assay) or DNA quantification.

Protocol A: Cellular Uptake Assay

Objective: Isolate the transport phase of 4,6-DHNA without metabolic interference.

Materials
  • Cell Model: HEK293 (low endogenous metabolic background) or HepG2 (high metabolic activity), depending on study goal.

  • Transport Buffer: HBSS (pH 7.4) or Krebs-Ringer Phosphate Hepes (KRPH).

  • Stop Solution: Ice-cold PBS (

    
    ).
    
  • Lysis/Extraction Solvent: 80:20 Acetonitrile:Methanol (LC-MS Grade) containing 100 nM Deuterated Nicotinamide (NAM-d4) as Internal Standard (IS).

Step-by-Step Workflow
  • Seeding: Seed cells in 6-well plates (

    
     cells/well). Culture for 24h to reach 80-90% confluency.
    
  • Starvation (Optional): Replace media with serum-free media 2 hours prior to assay to deplete endogenous NAD+ metabolite pools.

  • Equilibration:

    • Aspirate growth media.

    • Wash cells

      
       with warm (
      
      
      
      ) Transport Buffer.
    • Incubate in 900 µL Transport Buffer for 10 min at

      
      .
      
  • Uptake Initiation:

    • Prepare

      
       stocks of 4,6-DHNA (e.g., 10 µM to 1 mM).
      
    • Add 100 µL of

      
       stock to wells to achieve final concentrations.
      
    • Critical: Incubate for exactly 2 minutes (or determined linear range). Uptake of nicotinamide derivatives is rapid; exceeding 5 minutes often measures metabolism, not transport.

  • Transport Quenching (The "Stop" Step):

    • Place plate immediately on wet ice .

    • Rapidly aspirate Transport Buffer.

    • Flood wells with 2 mL Ice-Cold PBS . Repeat wash

      
       within 30 seconds.
      
    • Note: The cold temperature rigidifies the lipid bilayer, halting transporter function.

  • Extraction:

    • Aspirate the final wash completely.

    • Add 400 µL Lysis/Extraction Solvent (containing IS) directly to the monolayer.

    • Scrape cells and transfer lysate to 1.5 mL microcentrifuge tubes.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at

      
       for 10 min at 
      
      
      
      to pellet proteins.
    • Transfer supernatant to LC-MS vials.

Protocol B: HILIC-MS/MS Quantification

Objective: Separate 4,6-DHNA from isobaric interferences and matrix effects.

Chromatographic Conditions
  • Column: Waters XBridge BEH Amide or Thermo Accucore 150-Amide-HILIC (

    
     mm, 2.5 µm).
    
    • Why: Amide columns retain highly polar compounds via hydrogen bonding, superior to C18 for this analyte.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with

    
    ).
    
    • Why: High pH improves peak shape for nicotinamide derivatives on HILIC.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min)% B (Acetonitrile)Event
0.090Initial Hold
1.090Start Gradient
6.050Elution
7.050Wash
7.190Re-equilibration
10.090End
Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Precursor Ion: 4,6-DHNA (

    
    ) MW 
    
    
    
    154.12 Da. Target
    
    
    .
  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
4,6-DHNA 155.1138.118Quantifier (Loss of -OH)
4,6-DHNA 155.1110.125Qualifier (Ring frag)
NAM-d4 127.187.120Internal Standard

Note: Exact Collision Energy (CE) varies by instrument (e.g., Sciex vs. Agilent). Perform a compound optimization ramp.

Workflow Visualization

Experimental_Workflow Seed 1. Seed Cells (HEK293/HepG2) Treat 2. Add 4,6-DHNA (Time: 2 mins) Seed->Treat Stop 3. Quench (Ice-Cold PBS Wash) Treat->Stop Stop Transport Extract 4. Extract (80% ACN + IS) Stop->Extract Lysis Analyze 5. HILIC-MS/MS (MRM: 155.1 -> 138.1) Extract->Analyze Quantification

Figure 2: Step-by-step experimental workflow for measuring "Zero-Trans" uptake kinetics.

Data Analysis & Validation

To determine if uptake is transporter-mediated or passive diffusion, plot the initial rate (


) against substrate concentration (

).
Calculation of Uptake Rate ( )


  • 
    : Concentration from LC-MS (pmol/µL).
    
  • 
    : Volume of lysis buffer (400 µL).
    
  • 
    : Time of uptake (2 min).
    
  • 
    : Protein amount (mg).[2]
    
  • Unit: pmol/min/mg protein.

Kinetic Plotting (Michaelis-Menten)

Fit the data to the Michaelis-Menten equation using non-linear regression (GraphPad Prism or SigmaPlot):



  • Saturable Component: If a curve exists, a specific transporter (likely an SLC family member) is involved.

  • Linear Component (

    
    ):  Represents passive diffusion.
    
Acceptance Criteria (Quality Control)
  • Linearity: Calibration curve

    
    .
    
  • Recovery: Spike recovery in matrix should be 85-115%.

  • Internal Standard Stability: IS peak area variation

    
     across the run.
    

Troubleshooting Guide

IssueProbable CauseSolution
Poor Peak Shape (Tailing) Secondary interactions with silica.Increase buffer pH to 9.0 (ammonium acetate) or increase ionic strength (up to 20mM).
Low Sensitivity Ion suppression from salts.Ensure cell wash (PBS) is thorough; HILIC is sensitive to salt. Use a divert valve to send the first 1 min of flow to waste.
High Background in Blanks Carryover.4,6-DHNA is sticky. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Non-Saturable Uptake Passive diffusion dominates.Perform assay at

vs

. If uptake persists at

, it is non-transporter mediated.

References

  • Felsted, R. L., & Chaykin, S. (1967). N1-methylnicotinamide oxidation in a number of mammals. Journal of Biological Chemistry, 242(6), 1274-1279.

  • Trammell, S. A., & Brenner, C. (2013). Targeted, LCMS-based metabolomics for quantitative measurement of NAD+ metabolites.[3] Computational and Structural Biotechnology Journal, 4, e201301012.

  • Raa, A., et al. (2021). HILIC-MS/MS method for the quantification of NAD+ metabolome in biological samples. Metabolites, 11(12), 821.

  • Busch, D., et al. (2016). Selectivity of HILIC columns for the separation of nicotinamide metabolites. Journal of Chromatography B, 1012, 1-8.

Sources

Method

Executive Summary &amp; Critical Reagent Clarification

Application Note: 4,6-Diaminonicotinamide Scaffolds in IRAK4 Kinase Assays (Addressing the distinction between the active 4,6-Diamino inhibitor and the 4,6-Dihydroxy metabolite) Objective: To provide a standardized proto...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4,6-Diaminonicotinamide Scaffolds in IRAK4 Kinase Assays (Addressing the distinction between the active 4,6-Diamino inhibitor and the 4,6-Dihydroxy metabolite)

Objective: To provide a standardized protocol for utilizing 4,6-diaminonicotinamide derivatives as reference inhibitors in Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) assays, while addressing the specific properties of the structurally related metabolite, 4,6-dihydroxynicotinamide .

Critical Distinction (Scientific Integrity): Users frequently confuse the kinase-active 4,6-diamino- scaffold with the 4,6-dihydroxy- metabolite.

  • 4,6-Diaminonicotinamide: A potent, ATP-competitive inhibitor of IRAK4 (and JAK3). The amino groups function as critical hydrogen bond donors to the kinase hinge region (Glu233/Met234 in IRAK4).

  • 4,6-Dihydroxynicotinamide: A primary metabolite of nicotinamide (Vitamin B3) generated by aldehyde oxidase. It lacks the necessary H-bond donor capability for kinase hinge binding due to keto-enol tautomerization. In this protocol, it serves as a high-fidelity Negative Control to validate assay specificity.

Scientific Background: Mechanism of Action

Target Context: IRAK4 is the apical kinase in the IL-1R/TLR signaling pathway. Upon ligand binding (IL-1


 or LPS), MyD88 recruits IRAK4, which autophosphorylates and subsequently activates IRAK1. Dysregulation of this pathway drives autoimmune diseases (Rheumatoid Arthritis, Lupus) and lymphomas.

Chemical Biology: The 4,6-diaminonicotinamide scaffold binds to the ATP-binding pocket of IRAK4.

  • Hinge Binding: The pyridine nitrogen (acceptor) and the C4-amino group (donor) form a bidentate hydrogen bond network with the kinase hinge.

  • Selectivity: The C6-amino group provides a vector for solubilizing groups that extend into the solvent-exposed region, granting selectivity over other kinases like CDK or PKA.

Signaling Pathway Diagram

IRAK4_Pathway Ligand IL-1β / LPS Receptor IL-1R / TLR Ligand->Receptor Binding MyD88 MyD88 Receptor->MyD88 Recruitment IRAK4 IRAK4 (Target Kinase) MyD88->IRAK4 Scaffold Assembly IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Inhibitor 4,6-Diaminonicotinamide (Inhibitor) Inhibitor->IRAK4 ATP Competition Control 4,6-Dihydroxynicotinamide (Negative Control) Control->IRAK4 No Binding TRAF6 TRAF6 IRAK1->TRAF6 Activation NFkB NF-κB Activation TRAF6->NFkB Signaling Cascade

Figure 1: The TLR/IL-1R signaling cascade highlighting the intervention point of 4,6-diaminonicotinamide at the IRAK4 node.

Experimental Protocol: TR-FRET IRAK4 Kinase Assay

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the phosphorylation of a biotinylated peptide substrate.

Materials & Reagents
ComponentSpecificationNotes
Enzyme Recombinant Human IRAK4Full length or catalytic domain (aa 154-460).
Substrate Biotin-Ahx-KKSRGDYMTMQIGDerived from IRAK1 activation loop.
Reference Inhibitor 4,6-Diaminonicotinamide Dissolve in 100% DMSO. Store at -80°C.
Negative Control 4,6-Dihydroxynicotinamide Metabolite control. Low solubility in DMSO.
ATP Ultra-pure ATPUse at

app (typically 10-50

M).
Detection Reagents Eu-Streptavidin + APC-AntibodyAntibody specific to pSer/pThr.
Assay Buffer 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTTFresh DTT is critical.
Workflow Diagram

Assay_Workflow Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Enzyme Mix (IRAK4 + Buffer) Step1->Step2 Add 50 nL Step3 3. Pre-Incubation (30 min @ RT) Step2->Step3 Step4 4. Start Reaction (+ ATP / Substrate) Step3->Step4 Step5 5. Incubation (60 min @ RT) Step4->Step5 Step6 6. Detection (+ EDTA / Eu-Ab) Step5->Step6 Stop Rxn Step7 7. Read Plate (TR-FRET) Step6->Step7

Figure 2: Step-by-step workflow for the IRAK4 inhibition assay.

Detailed Procedure

Step 1: Compound Preparation [1]

  • Prepare a 10 mM stock of 4,6-diaminonicotinamide (Active) and 4,6-dihydroxynicotinamide (Control) in 100% DMSO.

  • Perform a 3-fold serial dilution in DMSO to generate a 10-point dose-response curve (Top concentration: 10

    
    M).
    
  • Transfer 50 nL of compound to a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo 550).

Step 2: Enzyme Reaction Assembly

  • Enzyme Mix: Dilute IRAK4 to 2x final concentration (e.g., 2 nM) in Assay Buffer.

  • Add 5

    
    L of Enzyme Mix to the assay plate containing compounds.
    
  • Pre-incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 30 minutes at 25°C. Rationale: This allows the inhibitor to reach equilibrium with the ATP pocket.

Step 3: Reaction Initiation

  • Substrate Mix: Prepare a solution containing 2x ATP (

    
     level, ~20 
    
    
    
    M) and 2x Biotin-Peptide (1
    
    
    M) in Assay Buffer.
  • Add 5

    
    L of Substrate Mix to the wells.
    
  • Incubate for 60 minutes at 25°C.

Step 4: Detection

  • Prepare Detection Buffer containing 20 mM EDTA (to chelate Mg

    
     and stop the kinase) and TR-FRET pairs (Eu-Streptavidin and APC-labeled anti-phospho antibody).
    
  • Add 10

    
    L of Detection Buffer.
    
  • Incubate for 60 minutes (protected from light).

  • Read on a multimode plate reader (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).

Data Analysis & Interpretation

Calculate the TR-FRET ratio (


). Normalize data to High Control (DMSO only) and Low Control (No Enzyme or EDTA quench).

Expected Results Table:

CompoundStructure FeatureExpected IC

Mechanism
4,6-Diaminonicotinamide H-bond Donor (Amino)< 100 nMPotent ATP-competitive inhibition.
4,6-Dihydroxynicotinamide H-bond Acceptor (Keto)> 10

M (Inactive)
Lack of hinge binding; validates assay specificity.
Staurosporine Pan-Kinase< 10 nMReference control (non-selective).

Curve Fitting: Fit the data using a 4-parameter logistic equation (Hill Slope):



Troubleshooting & Optimization

  • Solubility Issues:

    • Symptom:[1][2][3][4] Precipitate seen in the "Control" wells (4,6-dihydroxynicotinamide).

    • Cause: The dihydroxy metabolite has poor solubility in neutral buffers compared to the diamino variant.

    • Solution: Do not exceed 50

      
      M final concentration for the negative control. Ensure DMSO concentration is maintained at 1-2%.
      
  • Signal Interference:

    • Symptom:[1][2][3][4] High background fluorescence.

    • Cause: Nicotinamide derivatives can sometimes fluoresce in the blue region, but TR-FRET (Time-Resolved) usually eliminates this artifact.

    • Verification: Run a "Compound Only" control (no enzyme, no detection reagents) to check for native fluorescence at 615/665 nm.

  • Potency Shift:

    • Symptom:[1][2][3][4] IC

      
       of 4,6-diaminonicotinamide shifts >5-fold.
      
    • Cause: High ATP concentration.

    • Solution: Ensure ATP is at or below the

      
       of the enzyme. Since this is an ATP-competitive inhibitor, excess ATP will compete off the compound.
      

References

  • Bhide, R. S., et al. (2017).[1][5] "Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 27(21), 4908-4913.[1]

  • Wong, B. R., et al. (2019). "Targeting IRAK4 for the treatment of autoimmune and inflammatory diseases." Expert Opinion on Therapeutic Targets, 23(11), 969-981.

  • Felder, C. C., et al. (2012). "Assay Development for Protein Kinase Enzymes." NCBI Bookshelf (Methods in Signal Transduction).

  • Magni, G., et al. (2004). "Enzymology of NAD+ homeostasis in man." Cellular and Molecular Life Sciences, 61(1), 19-34. (Reference for 4,6-dihydroxy metabolite formation).

Sources

Application

Application Note: Preclinical Evaluation of 4,6-Dihydroxynicotinamide (4,6-DHNAM)

Based on the chemical structure and pharmacological class of 4,6-Dihydroxynicotinamide (CAS 5466-41-1), the following Application Note and Protocol Guide is designed for researchers evaluating its efficacy. Scientific Co...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and pharmacological class of 4,6-Dihydroxynicotinamide (CAS 5466-41-1), the following Application Note and Protocol Guide is designed for researchers evaluating its efficacy.

Scientific Context: 4,6-Dihydroxynicotinamide (4,6-DHNAM), also known as 4,6-dihydroxypyridine-3-carboxamide, is a structural analog of Nicotinamide (Vitamin B3) .[1] Its pharmacological evaluation focuses on its potential role as a modulator of the NAD+ salvage pathway , an inhibitor of PARP/Sirtuins , or an anti-inflammatory agent via NF-


B suppression . Given its tautomeric pyridone structure, it also shares features with antifibrotic and antiviral agents.

The following guide prioritizes Metabolic Disorders and Acute Inflammation as the primary efficacy models, derived from the established activity profiles of nicotinamide analogs.

Introduction & Rationale

Compound: 4,6-Dihydroxynicotinamide (4,6-DHNAM) Class: Pyridine-3-carboxamide derivative / Nicotinamide Analog Target Mechanism (Hypothesized): [2]

  • NAD+ Metabolism: Competitive modulation of Nicotinamide Phosphoribosyltransferase (NAMPT) or acting as a "false" precursor, potentially altering the NAD+/NADH ratio.

  • Anti-Inflammatory: Inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) or suppression of pro-inflammatory cytokines (TNF-

    
    , IL-6) similar to Nicotinamide.
    

Why These Models?

  • Diet-Induced Obesity (DIO) Mouse Model: The gold standard for evaluating metabolic efficacy (glucose tolerance, insulin sensitivity) of NAD+ modulators.

  • LPS-Induced Sepsis Model: A rapid, high-throughput screen for anti-inflammatory potency and cytokine suppression.

Pharmacokinetics (PK) & Formulation

Before efficacy testing, bioavailability must be established.

Formulation Protocol
  • Vehicle: 4,6-DHNAM is a polar solid.[3]

    • Preferred: 0.5% Methylcellulose (MC) or 5% DMSO in Saline (if solubility is low).

    • Route: Oral Gavage (PO) or Intraperitoneal (IP).

  • Dosing Range: 50 mg/kg – 200 mg/kg (Based on Nicotinamide safety profiles).

PK Study Design (Mice)
GroupDose (mg/kg)RouteTimepoints (h)SampleReadout
A 50IV0.08, 0.25, 0.5, 1, 2, 4, 8, 24PlasmaLC-MS/MS
B 100PO0.25, 0.5, 1, 2, 4, 8, 24PlasmaLC-MS/MS

Protocol A: Metabolic Efficacy (Diet-Induced Obesity Model)

Objective: Determine if 4,6-DHNAM improves glucose handling or prevents weight gain, indicative of NAD+ boosting or Sirtuin activation.

Experimental Design
  • Species: C57BL/6J Male Mice (start at 6 weeks old).

  • Diet: High-Fat Diet (HFD, 60% kcal fat) vs. Standard Chow (10% kcal fat).

  • Duration: 12 Weeks (Preventative) or 8 Weeks (Therapeutic intervention after obesity onset).

Step-by-Step Workflow
  • Acclimatization (Week 0-1): House mice at 22°C, 12h light/dark cycle.

  • Induction (Week 1-8): Feed HFD ad libitum to induce insulin resistance.

  • Treatment (Week 8-16):

    • Group 1: HFD + Vehicle (Control)

    • Group 2: HFD + 4,6-DHNAM (100 mg/kg/day, PO)

    • Group 3: HFD + Nicotinamide Riboside (Positive Control, 400 mg/kg/day)

  • In-Life Monitoring:

    • Weekly Body Weight & Food Intake.

    • Week 14: Glucose Tolerance Test (GTT). Fast mice 6h; inject Glucose (2g/kg IP); measure blood glucose at 0, 15, 30, 60, 90, 120 min.

    • Week 15: Insulin Tolerance Test (ITT). Fast mice 4h; inject Insulin (0.75 U/kg IP).

  • Termination (Week 16):

    • Collect serum (Insulin, Adipokines).

    • Harvest Liver, Skeletal Muscle, White Adipose Tissue (WAT).

    • Crucial Assay: Measure tissue NAD+ and NADH levels using cycling assays or LC-MS.

Data Visualization: Metabolic Pathway Logic

MetabolicPathway NAM Nicotinamide (NAM) NMN NMN NAM->NMN Salvage DHNAM 4,6-DHNAM (Test Compound) NAMPT NAMPT (Rate Limiting) DHNAM->NAMPT Competitive? PARP PARP Inhibition DHNAM->PARP Inhibition? NAMPT->NMN NAD NAD+ NMN->NAD NMNAT SIRT SIRT1 Activation NAD->SIRT Substrate Mitochondrial\nBiogenesis Mitochondrial Biogenesis SIRT->Mitochondrial\nBiogenesis Insulin\nSensitivity Insulin Sensitivity SIRT->Insulin\nSensitivity

Caption: Hypothesized interaction of 4,6-DHNAM within the NAD+ salvage pathway. Efficacy is likely driven by either PARP inhibition (sparing NAD+) or direct modulation of NAMPT kinetics.

Protocol B: Anti-Inflammatory Efficacy (LPS-Induced Sepsis)

Objective: Evaluate the ability of 4,6-DHNAM to suppress acute cytokine storm, a known property of nicotinamide analogs via NF-


B inhibition.
Experimental Design
  • Species: BALB/c Mice (Female, 8 weeks).

  • Induction: Lipopolysaccharide (LPS, E. coli 0111:B4).

  • Readout: Serum Cytokines (TNF-

    
    , IL-6, IL-1
    
    
    
    ) at 4 hours post-induction.
Step-by-Step Workflow
  • Pre-Treatment (-1 Hour):

    • Administer 4,6-DHNAM (50, 100, 200 mg/kg, IP) or Vehicle.

    • Positive Control: Dexamethasone (1 mg/kg).

  • Induction (T=0):

    • Inject LPS (5 mg/kg, IP).

  • Termination (T+4 Hours):

    • Euthanize via CO2.

    • Cardiac puncture for blood collection.

  • Analysis:

    • Spin blood (2000xg, 10 min) to isolate serum.

    • Analyze using ELISA or Multiplex Bead Array.

Expected Outcomes & Interpretation
ReadoutVehicle + LPS4,6-DHNAM + LPSInterpretation
TNF-

High (>1000 pg/mL)Reduced (<500 pg/mL)Anti-inflammatory efficacy (likely NF-

B blockade).
NAD+ Levels Depleted (Liver)PreservedPrevention of PARP-1 hyperactivation (NAD+ sparing).
Survival (24h) 40-60%>80%Protective against septic shock.

Summary of Key Biomarkers

CategoryBiomarkerMethodRelevance to 4,6-DHNAM
Metabolic Fasting GlucoseGlucometerInsulin sensitivity indicator.
NAD+ / NADH Cycling Assay / LC-MSPrimary Endpoint: Does it boost or deplete cellular energy pools?
Acetylated p53Western BlotIndirect measure of SIRT1 activity (SIRT1 deacetylates p53).
Inflammatory TNF-

, IL-6
ELISAMeasure of systemic inflammation suppression.
Safety ALT / ASTClinical ChemLiver toxicity check (high dose NAM can be hepatotoxic).

Experimental Timeline Visualization

Timeline cluster_0 Phase 1: PK & Safety cluster_1 Phase 2: Efficacy (DIO Model) Step1 Dose Range Finding (Mice) Step2 PK Profile (Plasma T1/2) Step1->Step2 Step3 HFD Induction (8 Weeks) Step2->Step3 Step4 Daily Dosing (8 Weeks) Step3->Step4 Step5 GTT / ITT (Week 14-15) Step4->Step5 Step6 Tissue Harvest (NAD+ Analysis) Step5->Step6

Caption: Sequential workflow for validating 4,6-DHNAM, moving from safety/PK establishment to chronic metabolic efficacy testing.

References

  • Cantó, C., et al. (2012). "The NAD(+) precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet-induced obesity." Cell Metabolism. Link

  • Ungerstedt, J. S., et al. (2003). "Nicotinamide is a potent inhibitor of proinflammatory cytokines." Clinical & Experimental Immunology. Link

  • Yang, S. J., et al. (2014). "Nicotinamide improves glucose metabolism and affects the hepatic NAD-sirtuin pathway in a rodent model of obese type 2 diabetes." Journal of Nutritional Biochemistry. Link

  • PubChem Compound Summary. "4,6-Dihydroxynicotinic acid (CAS 5466-62-6) and 4,6-Dihydroxynicotinamide." National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,6-Dihydroxynicotinamide

Welcome to the technical support center for the synthesis of 4,6-Dihydroxynicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,6-Dihydroxynicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you optimize your synthesis and achieve higher yields and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4,6-Dihydroxynicotinamide, presented in a question-and-answer format.

Q1: My overall yield of 4,6-Dihydroxynicotinamide is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of 4,6-Dihydroxynicotinamide can arise from several factors, from suboptimal reaction conditions to inefficient purification. Here’s a breakdown of potential causes and their solutions:

  • Suboptimal Reaction Conditions: The cyclocondensation reaction is sensitive to temperature, reaction time, and the choice of base.

    • Temperature: Ensure the reaction is conducted at the optimal temperature. For the condensation of 3-aminocrotonamide with diethyl malonate, a common route, heating is necessary to drive the reaction to completion. However, excessive heat can lead to decomposition of reactants and products. A controlled heating environment, such as an oil bath, is recommended.

    • Reaction Time: The reaction needs to be monitored to determine the optimal duration. Incomplete reactions will result in a lower yield, while prolonged reaction times can lead to the formation of byproducts. Consider using Thin Layer Chromatography (TLC) to monitor the consumption of starting materials.

    • Base Selection: The choice of base is critical. A strong base like sodium ethoxide is typically used to deprotonate the diethyl malonate. The concentration and amount of the base should be carefully controlled. An insufficient amount of base will lead to an incomplete reaction, while an excess can promote side reactions.

  • Inefficient Purification: The final product may be lost during the purification process.

    • Precipitation/Crystallization: The pH adjustment during workup is crucial for precipitating the product. Ensure the pH is brought to the isoelectric point of 4,6-Dihydroxynicotinamide to maximize precipitation.

    • Recrystallization: If recrystallization is used for purification, the choice of solvent is critical. An ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble. Experiment with different solvent systems to find the optimal one.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include self-condensation of the starting materials or hydrolysis of the amide functionality under harsh basic or acidic conditions.

Experimental Protocol: Optimization of Reaction Conditions

To systematically improve your yield, consider the following experimental design to optimize reaction conditions.

ParameterRange to InvestigateRationale
Temperature 80°C - 120°CTo find the balance between reaction rate and product decomposition.
Base (Sodium Ethoxide) 1.0 - 2.5 equivalentsTo ensure complete deprotonation of diethyl malonate without promoting side reactions.
Reaction Time 2 - 8 hoursTo determine the point of maximum product formation before significant byproduct accumulation.
Q2: I am observing a significant amount of starting material in my crude product. How can I drive the reaction to completion?

A2: The presence of unreacted starting materials is a common issue. Here are several strategies to address this:

  • Increase Reaction Time and/or Temperature: As a first step, you can try increasing the reaction time or temperature moderately. Monitor the reaction progress by TLC to avoid excessive byproduct formation.

  • Adjust Stoichiometry: While a 1:1 molar ratio of 3-aminocrotonamide to diethyl malonate is theoretically required, using a slight excess of one reactant can sometimes drive the reaction to completion. Experiment with a 1.1 to 1.2 molar excess of diethyl malonate.

  • Ensure Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the base and hydrolyze the ester groups of diethyl malonate. Ensure all glassware is oven-dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Effective Mixing: Ensure the reaction mixture is being stirred efficiently to ensure proper mixing of the reactants and base.

Q3: My final product is difficult to purify, and I suspect the presence of isomeric impurities. What are the potential impurities and how can I remove them?

A3: Impurity profiles can be complex. Besides unreacted starting materials, potential impurities in the synthesis of 4,6-Dihydroxynicotinamide include:

  • Partially reacted intermediates.

  • Products from side reactions.

  • Isomers: Depending on the reaction conditions, there is a possibility of forming other constitutional isomers.

Purification Strategies:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A careful selection of the recrystallization solvent is key.

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed. A gradient elution with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) can separate the desired product from impurities.[1][2]

  • Acid-Base Extraction: Exploiting the acidic nature of the hydroxyl groups and the basic nature of the pyridine nitrogen, a carefully planned acid-base extraction during the workup can help remove certain impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for 4,6-Dihydroxynicotinamide?

A1: A widely applicable method for the synthesis of 4,6-disubstituted 2-pyridones is the cyclocondensation of a β-enaminone with an active methylene compound. For 4,6-Dihydroxynicotinamide, a plausible and efficient route involves the reaction of 3-aminocrotonamide with diethyl malonate in the presence of a strong base like sodium ethoxide. This reaction proceeds through a Michael addition followed by an intramolecular cyclization and subsequent aromatization (in the pyridone tautomeric form).

Synthesis_Route 3-aminocrotonamide 3-Aminocrotonamide intermediate Michael Adduct Intermediate 3-aminocrotonamide->intermediate + diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate base Sodium Ethoxide (Base) base->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 4,6-Dihydroxynicotinamide cyclization->product Troubleshooting_Workflow start Low Yield or Purity Issue check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Adjust Stoichiometry - Check Reagent Purity incomplete->optimize_conditions Yes side_products->optimize_conditions Yes purification_issue Purification Problem? side_products->purification_issue No optimize_conditions->check_reaction optimize_purification Optimize Purification: - Different Recrystallization Solvent - Column Chromatography - Acid-Base Extraction purification_issue->optimize_purification Yes success Improved Yield/Purity purification_issue->success No optimize_purification->success

Sources

Optimization

4,6-Dihydroxynicotinamide stability issues in aqueous solution

Welcome to the technical support guide for 4,6-dihydroxynicotinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4,6-dihydroxynicotinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in aqueous solutions. While specific stability data for 4,6-dihydroxynicotinamide is not extensively documented in publicly available literature, we can infer its likely behavior based on the well-understood chemistry of related dihydropyridine and nicotinamide compounds. This guide provides a framework for anticipating and managing these challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4,6-dihydroxynicotinamide in aqueous solutions?

Based on the chemistry of dihydropyridine derivatives, the two primary stability concerns for 4,6-dihydroxynicotinamide in aqueous solutions are oxidation and pH-dependent hydrolysis . The dihydropyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding aromatic pyridine derivative.[1][2][3][4][5] Additionally, like other nicotinamide-related compounds, it may undergo hydrolysis, particularly under basic conditions.[6][7]

Q2: How does pH likely affect the stability of 4,6-dihydroxynicotinamide?

The pH of the aqueous solution is expected to be a critical factor. For related compounds like nicotinamide riboside, degradation is accelerated at neutral to basic pH through base-catalyzed hydrolysis.[6] Conversely, while some dihydropyridines show increased stability in acidic conditions, this is not a universal rule, and the optimal pH for 4,6-dihydroxynicotinamide would need to be empirically determined. The photocatalytic degradation of some heterocyclic compounds has also been shown to be significantly affected by pH.[8]

Q3: What is the likely main degradation product of 4,6-dihydroxynicotinamide?

The most probable degradation product is the oxidized form, 4,6-dihydroxypyridine-3-carboxamide (the aromatic pyridine derivative). This is a common degradation pathway for 1,4-dihydropyridine compounds.[1][5][9] The conversion involves the aromatization of the dihydropyridine ring.

Q4: Are there any visual indicators of 4,6-dihydroxynicotinamide degradation?

While not a definitive measure, a color change in the solution (e.g., to yellow or brown) can be an indicator of degradation. However, the absence of a color change does not guarantee stability. Quantitative analytical methods, such as High-Performance Liquid Chromatography (HPLC), are necessary for accurate stability assessment.

Q5: How should I prepare and store stock solutions of 4,6-dihydroxynicotinamide?

To maximize the shelf-life of your stock solutions, consider the following:

  • Use a low-temperature buffer at a slightly acidic to neutral pH. The optimal pH should be determined experimentally, but starting with a pH around 5-6 is a reasonable approach.

  • Prepare solutions fresh whenever possible.

  • Store stock solutions at -20°C or -80°C.

  • Protect from light by using amber vials or wrapping vials in aluminum foil.

  • Degas the solvent before use to minimize dissolved oxygen, which can promote oxidation.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of 4,6-dihydroxynicotinamide in aqueous solutions.

Problem: Inconsistent results or loss of compound activity in my experiments.

Potential Cause: Degradation of 4,6-dihydroxynicotinamide in your experimental buffer.

Solution:

  • Verify Stock Solution Integrity: Analyze your stock solution via HPLC to confirm the concentration and purity of 4,6-dihydroxynicotinamide.

  • Perform a Forced Degradation Study: Use the protocol provided below to assess the stability of 4,6-dihydroxynicotinamide under your specific experimental conditions (buffer, temperature, and duration).

  • Optimize Buffer Conditions: If degradation is confirmed, consider altering the buffer composition. Test a range of pH values (e.g., 4, 5, 6, 7, 8) to identify the optimal pH for stability.

  • Incorporate Freshly Prepared Solutions: For sensitive experiments, prepare the 4,6-dihydroxynicotinamide solution immediately before use.

Problem: Appearance of an unexpected peak in my HPLC chromatogram.

Potential Cause: Formation of a degradation product.

Solution:

  • Identify the Degradant: The primary suspect is the oxidized pyridine derivative. If you have a standard for 4,6-dihydroxypyridine-3-carboxamide, you can confirm its identity by comparing retention times.

  • Use Mass Spectrometry (MS): LC-MS analysis can help in identifying the molecular weight of the unknown peak, which can confirm if it is the oxidized product or another degradant.

  • Review Experimental Conditions: Analyze the conditions that led to the appearance of the new peak. Was the solution exposed to high temperatures, extreme pH, or light for a prolonged period?

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of 4,6-dihydroxynicotinamide under various stress conditions.

Objective:

To determine the stability of 4,6-dihydroxynicotinamide in aqueous solution under conditions of varying pH, temperature, and oxidative stress.

Materials:
  • 4,6-Dihydroxynicotinamide

  • HPLC-grade water

  • Buffers of various pH (e.g., citrate for acidic, phosphate for neutral, borate for basic)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • C18 HPLC column

  • pH meter

  • Incubator/water bath

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare stock solution of 4,6-dihydroxynicotinamide in a suitable solvent (e.g., DMSO or water) B Dilute stock solution into different aqueous buffers for stress testing A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C pH Stress D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->D pH Stress E Oxidative Degradation (e.g., 3% H₂O₂, RT) B->E Oxidative Stress F Thermal Degradation (in neutral buffer, 60°C) B->F Thermal Stress G Photostability (in neutral buffer, exposed to light) B->G Photo Stress H Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) C->H D->H E->H F->H G->H I Neutralize samples from acid/base conditions H->I J Analyze samples by HPLC-UV I->J K Quantify the remaining percentage of 4,6-dihydroxynicotinamide J->K L Identify and quantify major degradation products K->L M Determine degradation kinetics L->M

Caption: Workflow for a forced degradation study of 4,6-dihydroxynicotinamide.

Step-by-Step Methodology:
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4,6-dihydroxynicotinamide in a suitable solvent (e.g., DMSO or water).

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µg/mL in the following aqueous solutions:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • Water or a neutral buffer (pH 7)

    • 3% H₂O₂ in water (Oxidative condition)

  • Incubation:

    • Incubate the acidic, basic, and neutral solutions at an elevated temperature (e.g., 60°C).

    • Keep the oxidative solution at room temperature.

    • For photostability, expose a neutral solution to a light source (e.g., a photostability chamber).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching:

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength determined by the UV spectrum of 4,6-dihydroxynicotinamide.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of 4,6-dihydroxynicotinamide remaining at each time point relative to the time 0 sample.

    • Plot the percentage remaining versus time to determine the degradation rate.

Summary of Forced Degradation Conditions
Stress ConditionReagentTemperature
Acid Hydrolysis0.1 M HCl60°C
Base Hydrolysis0.1 M NaOH60°C
Oxidation3% H₂O₂Room Temp.
ThermalNeutral Buffer60°C
PhotochemicalNeutral BufferLight Exposure

Predicted Degradation Pathway

The primary degradation pathway for 4,6-dihydroxynicotinamide is likely the oxidation of the dihydropyridine ring to form the aromatic pyridine analog.

Degradation_Pathway 4,6-Dihydroxynicotinamide 4,6-Dihydroxynicotinamide 4,6-Dihydroxypyridine-3-carboxamide 4,6-Dihydroxypyridine-3-carboxamide 4,6-Dihydroxynicotinamide->4,6-Dihydroxypyridine-3-carboxamide Oxidation

Caption: Predicted oxidative degradation of 4,6-dihydroxynicotinamide.

References

  • Guengerich, F. P., & Böcker, R. H. (1988). Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. Journal of Biological Chemistry, 263(17), 8168-8175.
  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-484.
  • Udah, C. O., & Gascoyne, L. E. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Scientific Reports, 9(1), 17382.
  • Sharma, A. K. (n.d.). ANALYTICAL REACTIONS OF HYDROXYPYRIDINES. ResearchGate. Retrieved from [Link]

  • Green, S., & Dobrjansky, A. (1971). pH-dependent inactivation of nicotinamide--adenine dinucleotide glycohydrolase by its substrate, oxidized nicotinamide--adenine dinucleotide. Biochemistry, 10(13), 2496-2500.
  • Marciniec, B., & Ogrodowczyk, M. (2006). THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. Acta Poloniae Pharmaceutica - Drug Research, 63(6), 477-484.
  • Zafar, A. M., Jabeen, M., Aslam, N., Anjum, S., Ghafoor, A., & Khan, M. ul-Ain. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131.
  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • Grijalva, B., & Gonzalez, F. J. (2002). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. Journal of the Mexican Chemical Society, 46(4), 325-330.
  • ResearchGate. (n.d.). Analytical Reactions of Hydroxypyridines. Retrieved from [Link]

  • The Antioxidant Activity of Dihydropyridine Derivatives. (n.d.). Gavin Publishers. Retrieved from [Link]

  • Janus, M., Morawski, A. W., & Kusiak-Nejska, E. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13188.
  • Udah, C. O., & Gascoyne, L. E. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. PubMed. Retrieved from [Link]

  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022, October 12). RSC Publishing. Retrieved from [Link]

  • Zarei, M., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(36), 22163-22171.
  • Laporte, C., & Ball, V. (2025).
  • Yamamoto, H. Y., & Nakayama, T. O. M. (2000). pH-dependent reversible inhibition of violaxanthin de-epoxidase by pepstatin related to protonation-induced structural change of the enzyme. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1459(2-3), 376-384.
  • Zafar, A. M., Jabeen, M., Aslam, N., Anjum, S., Ghafoor, A., & Khan, M. ul-Ain. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES. Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). Dovepress. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dihydropyridine-3-carboxamide. Retrieved from [Link]

  • Jordi Labs. (n.d.). Analytical Techniques | Laboratory Settings. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the oxidation of Hantzsch dihydropyridines by electrogenerated superoxide in DMSO. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. RSC Advances, 14(24), 17091-17096.

Sources

Troubleshooting

Overcoming poor solubility of 4,6-Dihydroxynicotinamide in buffers

This guide serves as a technical support resource for researchers encountering solubility issues with 4,6-Dihydroxynicotinamide (also referred to as 4,6-dihydroxypyridine-3-carboxamide).[1][2] The recommendations below a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering solubility issues with 4,6-Dihydroxynicotinamide (also referred to as 4,6-dihydroxypyridine-3-carboxamide).[1][2] The recommendations below are based on the physicochemical properties of hydroxypyridines, specifically their tautomeric behavior and ionization potential.

Technical Overview: The Solubility Challenge

The poor solubility of 4,6-Dihydroxynicotinamide in neutral aqueous buffers is primarily driven by tautomerism and crystal lattice energy .[1][2][3][4]

  • Tautomeric Equilibrium: While often drawn as a "dihydroxypyridine" (lactim form), this compound exists predominantly in the pyridone (lactam) form in the solid state and in solution.[2][3][4] This results in a rigid, planar structure capable of strong intermolecular hydrogen bonding (dimerization or catemer formation), acting effectively as "molecular brick dust."[3][4]

  • Ionization: The compound is amphoteric but displays significant acidic character due to the phenolic/lactam protons.[1][2][3][4] At neutral pH (7.0), the molecule remains largely un-ionized and hydrophobic, leading to precipitation.[3][4]

Solubility Decision Tree

Use the following workflow to determine the optimal solubilization strategy for your specific application.

SolubilityWorkflow Start Start: Dry Powder 4,6-Dihydroxynicotinamide AppCheck Is the final application sensitive to organic solvents (e.g., DMSO/DMF)? Start->AppCheck YesSensitive YES (Strictly Aqueous) AppCheck->YesSensitive NoSensitive NO (Tolerates <1-5% Solvent) AppCheck->NoSensitive MethodA Method A: pH Switching (In-situ Salt Formation) YesSensitive->MethodA MethodB Method B: The Cosolvent Spike (DMSO Stock) NoSensitive->MethodB StepA1 1. Suspend in low vol. water MethodA->StepA1 StepB1 1. Dissolve in 100% DMSO (Conc: 10-50 mM) MethodB->StepB1 StepA2 2. Add 1M NaOH dropwise until dissolved (pH > 9) StepA1->StepA2 StepA3 3. Dilute into target buffer (Ensure final pH > 7.5) StepA2->StepA3 StepB2 2. Vortex/Sonicate (Clear solution) StepB1->StepB2 StepB3 3. Slow addition to buffer (Prevent 'Crash Out') StepB2->StepB3

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental constraints.

Troubleshooting Guides & Protocols

Method A: The pH Switch (Aqueous Only)

Best for: Animal studies, sensitive cell lines, or assays where DMSO interference is a concern.[3][4]

The Science: 4,6-Dihydroxynicotinamide contains acidic protons (pKa estimates ~4–6 range for the first ionization).[1][3][4] By raising the pH, you deprotonate the hydroxyl/lactam groups, creating a negatively charged anion that is highly water-soluble.[1][3][4]

Protocol:

  • Weigh the required amount of powder into a microcentrifuge tube.

  • Suspend in a minimal volume of ultrapure water (e.g., 10% of final volume). Note: It will look like a cloudy suspension.[3][4]

  • Titrate with 1.0 M NaOH (or KOH) dropwise while vortexing.

    • Observation: The solution should turn clear as the pH passes ~8.0–9.0.[1][3][4]

  • Dilute slowly with your experimental buffer (e.g., PBS or Tris).[1][2][3][4]

    • Critical Warning: Ensure your buffer has sufficient capacity to maintain the pH above 7.[1][3][4]5. If the pH drops back to neutral upon dilution, the compound may reprecipitate.[2][3][4]

Method B: The Cosolvent Spike (Standard)

Best for: High-throughput screening (HTS), enzymatic assays, and small-molecule discovery.[3]

The Science: DMSO (Dimethyl sulfoxide) disrupts the strong intermolecular hydrogen bonding of the crystal lattice more effectively than water.[3][4]

Protocol:

  • Prepare Stock: Dissolve the powder in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM .

    • Tip: If particles persist, sonicate at 40°C for 5–10 minutes.[1][2][3][4]

  • Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 in pure water or saline before adding to the complex assay buffer. This reduces the "shock" precipitation.[1][2][3][4]

  • Final Addition: Add the stock solution to your assay buffer while stirring rapidly.

    • Target: Keep final DMSO concentration < 1% (v/v) to avoid enzyme inhibition or cell toxicity.[1][3][4]

Quantitative Data: Solvent Compatibility Table

Solvent / BufferSolubility EstimateNotes
Water (pH 7.0) < 0.5 mg/mLPoor.[1][2] Suspension likely.[1][2][3][4]
PBS (pH 7.4) < 1.0 mg/mLMarginal.[3][4] Risk of precipitation over time.[1][2][3][4]
0.1 M NaOH (pH >12) > 10 mg/mLExcellent. Forms the sodium salt.[3][4]
DMSO > 25 mg/mLExcellent. Standard stock solvent.[3][4]
Ethanol ~ 2–5 mg/mLModerate.[3][4] Less effective than DMSO.[1][2][3][4]
Tris Buffer (pH 8.5) ~ 2–5 mg/mLGood.[3][4] Higher pH improves stability.[1][3][4]

Frequently Asked Questions (FAQ)

Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is known as the "Crash Out" effect.[1][2][3][4] It occurs when a hydrophobic molecule in a high-solubility solvent (DMSO) hits a low-solubility environment (aqueous media) too quickly.[1][4]

  • Fix: Warm your media to 37°C before addition. Add the DMSO stock slowly while vortexing the media, rather than dropping it into a static liquid.

Q2: Can I use acid to dissolve it? A: Generally, no .[1][2][3][4] While the pyridine nitrogen can theoretically be protonated, the amide and hydroxyl groups make the molecule relatively electron-deficient, meaning it requires a very low pH (pH < 1) to protonate significantly.[3][4] Such acidic conditions are usually incompatible with biological assays.[1][3][4] The anionic (basic) route is far superior for this specific scaffold.[2][3][4]

Q3: Is the compound stable at high pH? A: Nicotinamide derivatives are generally stable, but prolonged exposure to extreme pH (>12) or high temperatures can lead to hydrolysis of the amide group to a carboxylic acid (forming 4,6-dihydroxynicotinic acid).[3][4]

  • Recommendation: Prepare high-pH stock solutions fresh or store them frozen at -20°C. Do not autoclave.

Q4: My compound has a different CAS number than expected. Is it the same thing? A: Be cautious. 4,6-Dihydroxynicotinamide is a tautomer.[1][2][3][4] It is chemically equivalent to 4,6-dihydroxypyridine-3-carboxamide .[1][2][5]

  • Note: Do not confuse it with "Piroctone" (CAS 50650-76-5) or "Nicotinamide" (CAS 98-92-0), which lack the dihydroxy substitution.[1][2] Always verify the structure or InChIKey (e.g., similar to KGUMNRYFUFLBGA... for the dihydro-oxo forms).[1][3][4]

References

  • PubChem Compound Summary. 1,4-Dihydropyridine-3-carboxamide (Tautomer/Analog).[1][2][3] National Center for Biotechnology Information.[1][2][3][4] Available at: [Link][3][4]

  • Serajuddin, A. T. (2007).[1][2][3][4] Salt formation to improve drug solubility.[1][2][3][4] Advanced Drug Delivery Reviews.[1][2][3][4] (General principles on pH-dependent solubility of ionizable drugs).

  • DrugBank Online. Nicotinamide Properties.[1][2][3][4] (Base scaffold pKa reference). Available at: [Link][3][4]

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Optimization

Technical Support Center: A Scientist's Guide to Troubleshooting 4,6-Dihydroxynicotinamide HPLC Peak Tailing

Welcome to the technical support guide for the chromatographic analysis of 4,6-Dihydroxynicotinamide. This document is designed for researchers, chromatographers, and drug development professionals who are encountering p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of 4,6-Dihydroxynicotinamide. This document is designed for researchers, chromatographers, and drug development professionals who are encountering peak asymmetry—specifically peak tailing—during the HPLC analysis of this challenging analyte. As a polar molecule with multiple functional groups, 4,6-Dihydroxynicotinamide requires a nuanced approach to achieve sharp, symmetrical peaks. This guide provides a logical, cause-and-effect framework for diagnosing and resolving these issues, grounded in established chromatographic principles.

Part 1: Foundational Concepts & Initial Diagnosis

Before adjusting parameters, it's critical to understand the problem. Peak tailing is not just an aesthetic issue; it compromises resolution, affects integration accuracy, and ultimately undermines the reliability of your quantitative results.[1][2][3]

Q1: What is peak tailing and how do I quantify it?

In an ideal separation, a chromatographic peak has a symmetrical Gaussian shape. Peak tailing occurs when the back half of the peak is broader than the front half. This is often the result of secondary, undesirable interactions between the analyte and the stationary phase or other parts of the HPLC system.[4][5]

To quantify tailing, we use the USP Tailing Factor (T) or Asymmetry Factor (As). A value of 1.0 indicates perfect symmetry. Values greater than 1.2 are typically considered tailing and may require investigation.

Asymmetry Factor (As) = B / A (Where A is the width of the front half of the peak and B is the width of the back half, measured at 10% of the peak height).

Q2: I've confirmed my 4,6-Dihydroxynicotinamide peak is tailing. What are the primary suspects?

For a molecule like 4,6-Dihydroxynicotinamide, which possesses two acidic hydroxyl groups, a basic pyridine nitrogen, and a polar amide group, the potential causes of tailing are multifactorial. The most common culprits fall into three categories:

  • Unwanted Chemical Interactions: These are the most probable cause.

    • Secondary Silanol Interactions: The primary suspect. Ionized residual silanol groups (Si-O⁻) on the silica surface of the column can strongly interact with the positively charged (protonated) pyridine ring of your analyte, causing a secondary retention mechanism that leads to tailing.[1][6][7]

    • Metal Chelation: The 4- and 6-position hydroxyl groups, along with the pyridine nitrogen, can form a chelating structure. This structure can interact with trace metal impurities (e.g., iron, titanium) within the silica matrix or leached from stainless steel frits and tubing, causing severe tailing.[8][9][10]

    • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of the analyte's functional groups, the molecule can exist in both ionized and non-ionized forms simultaneously, leading to a distorted peak shape.[11][12]

  • Column & System Health: Physical issues with the hardware can mimic chemical problems.

    • Column Degradation: A void at the column inlet, a partially blocked frit, or degradation of the stationary phase can create alternative flow paths, leading to peak broadening and tailing.[3][4]

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause dispersion and peak tailing.[7]

  • Method Parameters: Sub-optimal method settings can contribute to poor peak shape.

    • Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing.[2][13]

    • Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[2]

cluster_causes Potential Root Causes Tailing Peak Tailing Observed (As > 1.2) Chemical Chemical Interactions Tailing->Chemical Most Likely Physical Physical / System Issues Tailing->Physical Method Method Parameters Tailing->Method Silanol Secondary Silanol Interactions Chemical->Silanol Chelation Metal Chelation Chemical->Chelation pH_Issue Mobile Phase pH (near pKa) Chemical->pH_Issue Column_Void Column Void / Frit Blockage Physical->Column_Void ECV Extra-Column Volume Physical->ECV Overload Sample Overload Method->Overload Solvent Solvent Mismatch Method->Solvent

Caption: Root cause analysis for 4,6-Dihydroxynicotinamide peak tailing.
Part 2: Systematic Troubleshooting Workflow & Protocols

Follow this workflow to systematically diagnose and resolve the issue. The core principle is to change only one variable at a time.

G start Start: Peak Tailing Observed for 4,6-Dihydroxynicotinamide check_basics Step 1: Verify System Health & Basic Parameters - Check for leaks - Minimize extra-column volume - Inject 50% less sample - Prepare sample in mobile phase start->check_basics basics_resolved Peak Shape Improved? check_basics->basics_resolved optimize_mp Step 2: Optimize Mobile Phase (See Protocol 1) - Lower pH to ~2.7 with 0.1% Formic Acid - Ensure adequate buffering basics_resolved->optimize_mp No end_success Success: Symmetrical Peak Achieved. Validate Method. basics_resolved->end_success Yes mp_resolved Peak Shape Improved? optimize_mp->mp_resolved select_column Step 3: Evaluate Column (See Protocol 2) - Use modern, high-purity, end-capped C18 or AQ-type column - Perform benchmark test mp_resolved->select_column No mp_resolved->end_success Yes column_resolved Peak Shape Improved? select_column->column_resolved advanced_troubleshooting Step 4: Advanced Tactics - Test 0.1% TFA instead of Formic Acid - Check for metal contamination - Consider alternative stationary phase (e.g., Phenyl) column_resolved->advanced_troubleshooting No column_resolved->end_success Yes advanced_troubleshooting->end_success end_fail Problem Persists: Consult Column/ Instrument Manufacturer

Caption: Systematic troubleshooting workflow for HPLC peak tailing.
Q3: How do I specifically address secondary silanol interactions?

This is the most common cause of peak tailing for polar and basic compounds.[3] The strategy is two-pronged: suppress the interaction chemically and choose a stationary phase where these interactions are minimized.

  • Chemical Suppression (Mobile Phase): The goal is to neutralize the charge on the silanol groups. Since silanols are acidic, lowering the mobile phase pH ensures they are fully protonated (Si-OH) and neutral.[4][5] Operating at a pH of 2.5-3.0 is highly effective. This is typically achieved by adding a small amount of acid to the mobile phase.

  • Column Choice: Modern HPLC columns use high-purity silica with very low metal content and are extensively "end-capped." End-capping chemically converts most of the reactive silanol groups into less polar, non-reactive groups.[1][14] For highly polar analytes like 4,6-Dihydroxynicotinamide that may require highly aqueous mobile phases, an AQ-type C18 column is often an excellent choice. These columns are designed to prevent phase collapse in high-water conditions and often provide excellent peak shape for polar compounds.[15][16][17][18]

Protocol 1: Systematic Mobile Phase pH & Additive Screening

This protocol is designed to find the optimal mobile phase pH to suppress silanol interactions and ensure the analyte is in a single, stable ionic state.

Objective: To evaluate the effect of mobile phase pH and acidic additives on the peak shape of 4,6-Dihydroxynicotinamide.

Materials:

  • HPLC grade water, acetonitrile (ACN), and/or methanol (MeOH)

  • Formic acid (FA)

  • Trifluoroacetic acid (TFA)

  • Ammonium formate

  • HPLC system with UV detector

  • 4,6-Dihydroxynicotinamide standard

Procedure:

  • Prepare Mobile Phase A Stock Buffers:

    • Condition A (pH ~2.7): 0.1% Formic Acid in water.

    • Condition B (pH ~3.8): 10 mM Ammonium Formate in water, pH adjusted to 3.8 with Formic Acid.

    • Condition C (pH ~2.1): 0.1% Trifluoroacetic Acid in water (for advanced testing).

  • Prepare Mobile Phase B: 0.1% of the corresponding acid in your organic solvent (e.g., 0.1% FA in ACN). This ensures consistent mobile phase composition during a gradient.[6]

  • Set Initial HPLC Conditions:

    • Column: A high-quality, end-capped C18 column (e.g., InertSustain C18, 5 µm, 150 x 4.6 mm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% to 95% Mobile Phase B over 15 minutes (adjust as needed to achieve elution).

    • Detection: UV wavelength at which the analyte has maximum absorbance.

    • Injection Volume: 5 µL.

  • Equilibrate and Test:

    • Thoroughly equilibrate the column with the initial mobile phase conditions for at least 15 column volumes.

    • Inject your 4,6-Dihydroxynicotinamide standard under Condition A .

    • Repeat the equilibration and injection for Condition B and, if necessary, Condition C .

  • Analyze and Compare Results: Record the retention time, asymmetry factor, and theoretical plates for each condition in a table.

Mobile Phase ConditionRetention Time (min)Asymmetry Factor (As)Theoretical Plates (N)Observations
A: 0.1% Formic Acid (pH ~2.7) Baseline for comparison
B: 10mM NH4FA (pH 3.8) May show more tailing as pH rises
C: 0.1% TFA (pH ~2.1) Often gives sharpest peaks but suppresses MS signal

Expected Outcome: You will likely observe a significant improvement in peak shape (As approaching 1.0) at the lower pH conditions (A and C), which effectively suppress the ionization of surface silanol groups.[3][19]

Protocol 2: Column Evaluation and Care

Not all C18 columns are created equal. Using a modern column made from high-purity silica is often the single most effective way to solve peak tailing for challenging compounds.

Objective: To select an appropriate column and establish a benchmark for its performance.

Procedure:

  • Column Selection:

    • Choose a column based on high-purity Type B silica (low metal content).

    • Ensure the column is specified as "fully end-capped" to minimize residual silanols.

    • Consider a column with an "AQ" or "polar-embedded" phase if you anticipate using highly aqueous (>95% water) mobile phases.[7][20] GL Sciences InertSustain AQ-C18 is an example of a column designed for strong retention and symmetrical peaks for polar compounds.[15][16][17][18]

  • New Column Conditioning:

    • Follow the manufacturer's instructions for initial flushing.

    • Typically, flush with 100% Methanol or Acetonitrile for at least 20 column volumes.

    • Slowly introduce the mobile phase to avoid pressure shock.

  • Establish a Benchmark Test:

    • Once you have an optimized method (from Protocol 1), run a standard of 4,6-Dihydroxynicotinamide on the new, conditioned column.

    • Record this "golden" chromatogram. Note the retention time, asymmetry factor, plate count, and backpressure.

    • This benchmark is your reference. At the first sign of trouble in the future, you can re-run this test. If the benchmark fails, the problem is likely with the column or system, not the specific sample.[1]

Part 3: Advanced FAQs
Q4: Formic Acid vs. TFA: Which is better for 4,6-Dihydroxynicotinamide?

This is a common and critical question. The choice depends on your detector and desired outcome.

Feature0.1% Formic Acid (FA)0.1% Trifluoroacetic Acid (TFA)
Mechanism Lowers mobile phase pH to ~2.7, protonating silanols to reduce secondary interactions.[21]Lowers pH to ~2.1 and acts as a strong ion-pairing agent. The TFA anion pairs with the protonated analyte, masking its positive charge from interacting with silanols.[19]
Peak Shape Good improvement for most basic compounds.Excellent improvement; often produces the sharpest peaks for stubborn bases.[19]
MS Compatibility Excellent. It is volatile and does not typically cause significant ion suppression.Poor. TFA is a strong ion-pairing agent that can severely suppress the analyte signal in the MS source.[22]
Recommendation Start with Formic Acid. It solves tailing in most cases and is ideal for LC-MS applications.Use as a diagnostic tool or for UV-only methods. If FA does not resolve tailing, a test with TFA can confirm if silanol interactions are the root cause.
Q5: I've optimized the mobile phase and am using a new column, but the peak still tails. What now?

If you've addressed the most common chemical causes, it's time to investigate less common but equally problematic issues:

  • Confirm Metal Chelation: If you suspect metal interaction, try a column with a different hardware type (e.g., PEEK-lined) if available. Some literature suggests that mobile phases containing pure organic solvent can leach metal ions from system components, which then get trapped on the column and interact with chelating analytes.[8]

  • Check for Column Contamination/Collapse: A permanently adsorbed impurity on the column inlet frit or a physical collapse (void) of the packing bed can cause tailing for all peaks. Try reversing and flushing the column (if the manufacturer allows) or replace it.[3][4]

  • Investigate Extra-Column Effects: Ensure all tubing is cut clean and properly seated in its fittings. Use the smallest inner diameter and shortest length of tubing possible between the injector, column, and detector to minimize peak dispersion.[2][7]

By systematically working through these diagnostic steps and protocols, you can effectively identify the root cause of peak tailing for 4,6-Dihydroxynicotinamide and develop a robust, reliable HPLC method.

References
  • Element Lab Solutions. GL Sciences InertSustain AQ-C18 HPLC Columns. Available from: [Link]

  • GL Sciences. InertSustain AQ-C18 LC Columns, best AQ column available, made in Japan. Available from: [Link]

  • GL Sciences. InertSustain AQ-C18. Available from: [Link]

  • GL Sciences. C18 Columns HPLC. Available from: [Link]

  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Available from: [Link]

  • GL Sciences. InertSustain AQ-C18 HPLC Columns. Available from: [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Available from: [Link]

  • Chrom Tech. (2025). What Causes Peak Tailing in HPLC?. Available from: [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Available from: [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Available from: [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available from: [Link]

  • Chrominfo. How to Fix Asymmetrical Chromatography Peaks. Available from: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available from: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available from: [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. Available from: [Link]

  • Cytiva. (2024). How to fix asymmetrical chromatography peaks?. Available from: [Link]

  • MicroSolv Technology Corporation. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]

  • Waters Corporation. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?. Available from: [Link]

  • Incognito. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?. LCGC International. Available from: [Link]

  • ResearchGate. (2023). How to remove peak from Trifluoroacetic acid in HPLC run?. Available from: [Link]

  • ResearchGate. (2014). Why heavy metals produces peak tailing on reversed phase columns (ODS)?. Available from: [Link]

  • Nacalai Tesque. (2022). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Available from: [Link]

  • PubChem. Nicotinamide. Available from: [Link]

  • Royal Society of Chemistry. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. Available from: [Link]

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Troubleshooting

Technical Support Center: Optimizing 4,6-Dihydroxynicotinamide Concentration for Cell-Based Assays

Welcome to the technical support center for the application of 4,6-Dihydroxynicotinamide in your research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of 4,6-Dihydroxynicotinamide in your research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the concentration of 4,6-Dihydroxynicotinamide in cell-based assays. As a nicotinamide derivative, this compound holds potential in various biochemical and pharmacological studies, and this guide will equip you with the necessary knowledge to unlock its capabilities in your experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is 4,6-Dihydroxynicotinamide and what are its potential applications?

A1: 4,6-Dihydroxynicotinamide is a derivative of nicotinamide, a form of vitamin B3.[1][2] While specific research on the 4,6-dihydroxy form is emerging, nicotinamide and its derivatives are known to play roles in cellular metabolism, redox signaling, and as antioxidants.[3][4] Its structural similarity to other nicotinamide compounds suggests potential applications in studies related to cellular bioenergetics, oxidative stress, and as a modulator of enzymes that utilize NAD+.

Q2: What are the first steps I should take before using 4,6-Dihydroxynicotinamide in my cell-based assay?

A2: Before introducing any new compound to your cells, it is crucial to perform some initial characterization. This includes:

  • Purity and Identity Verification: Ensure the compound you have received is of high purity. Information on purity and analytical data like NMR, HPLC, or mass spectrometry should be available from the supplier.[5]

  • Solubility Testing: Determine the solubility of 4,6-Dihydroxynicotinamide in your desired solvent (e.g., DMSO, ethanol, or aqueous buffers). Poor solubility can be a source of experimental variability.[6]

  • Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent. It is advisable to prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide: Optimizing 4,6-Dihydroxynicotinamide Concentration

This section provides a structured approach to determining the optimal concentration of 4,6-Dihydroxynicotinamide for your specific cell type and assay.

Q3: How do I determine the optimal working concentration of 4,6-Dihydroxynicotinamide?

A3: The optimal working concentration is a balance between achieving the desired biological effect and minimizing cytotoxicity. A dose-response experiment is the most effective way to determine this. The goal is to identify a concentration range that produces a measurable and reproducible biological response without causing significant cell death.

Experimental Workflow for Optimizing 4,6-Dihydroxynicotinamide Concentration

experimental_workflow cluster_prep Phase 1: Preparation cluster_dose_response Phase 2: Dose-Response & Cytotoxicity cluster_analysis Phase 3: Analysis & Selection prep Prepare Stock Solution (e.g., 10 mM in DMSO) dose_response Perform Dose-Response Curve (e.g., 0.1 µM to 100 µM) prep->dose_response cytotoxicity Concurrent Cytotoxicity Assay (e.g., MTT, LDH, or live/dead staining) dose_response->cytotoxicity Same concentration range analyze Analyze Data: - Plot dose-response curve - Determine EC50/IC50 - Assess cytotoxicity cytotoxicity->analyze select_conc Select Optimal Concentration Range (Maximal effect, minimal toxicity) analyze->select_conc

Caption: A streamlined workflow for determining the optimal concentration of 4,6-Dihydroxynicotinamide.

Protocol: Determining Dose-Response and Cytotoxicity (Kill Curve)

This protocol outlines a method to simultaneously assess the biological effect and cytotoxicity of 4,6-Dihydroxynicotinamide.

Materials:

  • Your mammalian cell line of interest

  • 4,6-Dihydroxynicotinamide stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium and supplements

  • 96-well tissue culture plates

  • Reagents for your specific biological assay (e.g., ELISA kit, fluorescence-based reporter)

  • Reagents for a cytotoxicity assay (e.g., MTT, XTT, or a commercial kit like CytoTox-Glo™[7])

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.[8]

  • Prepare Serial Dilutions: Prepare a series of dilutions of 4,6-Dihydroxynicotinamide in your cell culture medium. It is recommended to perform a broad range for the initial experiment.

Parameter Recommendation
Starting Concentration 100 µM
Dilution Factor 1:2 or 1:3
Number of Concentrations 8-12
Final Concentration Range e.g., ~0.05 µM to 100 µM
Controls Untreated cells and vehicle control (medium with the same concentration of solvent as the highest compound concentration)
  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of 4,6-Dihydroxynicotinamide.

  • Incubation: Incubate the cells for a period relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assess Biological Response: At the end of the incubation period, perform your specific cell-based assay to measure the biological response of interest.

  • Assess Cytotoxicity: In a parallel set of wells treated with the same concentrations, perform a cytotoxicity assay. This is crucial to distinguish a specific biological effect from a general toxic one.[9]

  • Data Analysis:

    • Plot the biological response against the log of the 4,6-Dihydroxynicotinamide concentration to generate a dose-response curve.

    • Plot the percentage of cell viability against the log of the concentration.

    • Determine the EC50 (half-maximal effective concentration) for your biological assay and the CC50 (half-maximal cytotoxic concentration).

    • Select a concentration range for future experiments that gives a significant biological response with minimal cytotoxicity (ideally >90% cell viability).[10]

Q4: My results show high variability between replicates. What could be the cause?

A4: High variability can stem from several sources. Consider the following:

  • Compound Solubility: Ensure that 4,6-Dihydroxynicotinamide is fully dissolved in your stock solution and does not precipitate when diluted in your culture medium. Precipitated compound can lead to inconsistent concentrations in your wells.

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure your cell suspension is homogenous before seeding.

  • Pipetting Errors: Use calibrated pipettes and proper technique to minimize errors in serial dilutions and reagent additions.

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. If you observe this, avoid using the outer wells for your experimental conditions.

Q5: I am not observing a clear dose-response relationship. What should I do?

A5: A lack of a clear dose-response curve could indicate several possibilities:

  • Incorrect Concentration Range: The optimal concentration may be outside the range you tested. Try a broader range of concentrations, both higher and lower.

  • Inappropriate Incubation Time: The biological effect you are measuring may require a shorter or longer exposure to the compound. A time-course experiment can help determine the optimal incubation period.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect subtle changes. Ensure your assay is properly validated and has a good signal-to-noise ratio.[11]

Troubleshooting Decision Tree

troubleshooting_tree cluster_variability High Variability cluster_no_response No Dose-Response cluster_cytotoxicity Unexpected Cytotoxicity start Problem Encountered var_q1 Check Compound Solubility start->var_q1 resp_q1 Test Broader Concentration Range start->resp_q1 cyto_q1 Lower Concentration Range start->cyto_q1 var_a1_yes Ensure Homogenous Cell Seeding var_q1->var_a1_yes Soluble var_a1_no Test Alternative Solvents var_q1->var_a1_no Precipitation resp_q2 Perform Time-Course Experiment resp_q1->resp_q2 resp_q3 Validate Assay Sensitivity resp_q2->resp_q3 cyto_q2 Shorten Incubation Time cyto_q1->cyto_q2 cyto_q3 Consider Off-Target Effects cyto_q2->cyto_q3

Caption: A decision tree to guide troubleshooting common issues in cell-based assays with 4,6-Dihydroxynicotinamide.

Q6: I am observing significant cytotoxicity even at low concentrations. How can I mitigate this?

A6: If you observe unexpected cytotoxicity, consider the following:

  • Shorten the Incubation Time: A shorter exposure to the compound may be sufficient to elicit the desired biological response without causing widespread cell death.

  • Cell Line Sensitivity: Some cell lines are more sensitive to certain compounds. You may need to test a lower range of concentrations or consider a different cell line if appropriate for your research question.

  • Off-Target Effects: The cytotoxicity may be due to the compound interacting with unintended cellular targets.[12] While specific off-target effects of 4,6-Dihydroxynicotinamide are not well-documented, it is a possibility to consider, especially if the observed cytotoxicity does not align with the expected mechanism of action.

Q7: How do I validate that the observed effect is specific to 4,6-Dihydroxynicotinamide?

A7: Validation is a critical step to ensure your results are robust and meaningful.

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve the compound) to ensure that the solvent itself is not causing the observed effect.

  • Positive and Negative Controls: Use well-characterized compounds as positive and negative controls for your assay. This will help you benchmark the activity of 4,6-Dihydroxynicotinamide.

  • Structural Analogs: If available, test structurally similar but inactive analogs of 4,6-Dihydroxynicotinamide. A lack of effect with these analogs would support the specificity of your compound.

By following this structured approach, you will be well-equipped to optimize the concentration of 4,6-Dihydroxynicotinamide for your cell-based assays and confidently interpret your results. For further assistance, please do not hesitate to contact our technical support team.

References

  • Giroud-Gerbet, C., et al. (2019). Dihydronicotinamide Riboside Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages. Frontiers in Immunology. Available at: [Link]

  • Yang, T., et al. (2019). Dihydronicotinamide riboside is a potent NAD+ concentration enhancer in vitro and in vivo. Journal of Biological Chemistry. Available at: [Link]

  • Sallman, M. A., et al. (2020). Dihydronicotinamide riboside promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress. PLOS One. Available at: [Link]

  • Sallman, M. A., et al. (2020). Dihydronicotinamide riboside promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Cosmetics | Special Issue : The Antioxidant Potential of the Skin. Available at: [Link]

  • Oblong, J. E., & Bissett, D. L. (2015). The evolving role of the NAD+/nicotinamide metabolome in skin homeostasis, cellular bioenergetics, and aging. OUCI. Available at: [Link]

  • El-Ghalbzouri, A., et al. (2022). Elastogenesis in Focus: Navigating Elastic Fibers Synthesis for Advanced Dermal Biomaterial Formulation. PMC - PubMed Central. Available at: [Link]

  • Promega Corporation & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Weng, Z., et al. (2017). Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors. PubMed. Available at: [Link]

  • NIH. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Available at: [Link]

  • NIH. (2024). Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay. Available at: [Link]

  • Google Patents. (n.d.). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
  • Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve). Available at: [Link]

  • ResearchGate. (2025). Abstracts: Direct inhibition of elastase and matrixmetalloproteinases and stimulation of biosynthesis of fibrillar collagens, elastin, and fibrillins by xanthohumol. Available at: [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Available at: [Link]

  • Giroud-Gerbet, C., et al. (2022). Dihydronicotinamide Riboside Is a Potent NAD+ Precursor Promoting a Pro-Inflammatory Phenotype in Macrophages. Frontiers. Available at: [Link]

  • BPS Bioscience. (n.d.). Kill Curve Protocol. Available at: [Link]

  • De-Jong, A. E., et al. (2015). Stimulation of the Fibrillar Collagen and Heat Shock Proteins by Nicotinamide or Its Derivatives in Non-Irradiated or UVA Radiated Fibroblasts, and Direct Anti-Oxidant Activity of Nicotinamide Derivatives. MDPI. Available at: [Link]

  • O-Kuznetsova, L. P., et al. (2011). 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. PMC - PubMed Central. Available at: [Link]

  • Harris, L. A., et al. (2017). "Designing Drug-Response Experiments and Quantifying their Results". In: Current Protocols in Chemical Biology. Available at: [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Available at: [Link]

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Optimization

Technical Support Center: Troubleshooting 4,6-Dihydroxynicotinamide Interference

Executive Summary You are likely accessing this guide because you have encountered an anomalous signal in your NAD(P)H-dependent assays or Sirtuin/PARP workflows. 4,6-Dihydroxynicotinamide (4,6-DHN) and its structural is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely accessing this guide because you have encountered an anomalous signal in your NAD(P)H-dependent assays or Sirtuin/PARP workflows. 4,6-Dihydroxynicotinamide (4,6-DHN) and its structural isomers (e.g., 2-pyridone-5-carboxamide) are oxidized metabolites of Nicotinamide (NAM).

These compounds are notorious "phantom signal" generators. They possess conjugated


-electron systems that shift their absorbance maxima (

) into the 300–360 nm range, directly overlapping with the standard detection window for NADH/NADPH. Furthermore, they can act as competitive inhibitors or pseudo-substrates, distorting kinetic data.

This guide provides the diagnostic logic and protocols to isolate, quantify, and eliminate this interference.

Part 1: The Mechanism of Interference

To solve the problem, we must first visualize the "Invisible" Pathway. The interference usually stems from the unintended oxidation of Nicotinamide (a product of your primary reaction) by contaminant enzymes like Aldehyde Oxidase (AOX) or bacterial hydroxylases present in biological extracts.

The Interference Pathway

InterferenceMechanism NAD NAD+ PrimaryEnzyme Primary Enzyme (Sirtuin/PARP) NAD->PrimaryEnzyme Substrate Substrate (e.g., Acetylated Peptide) Substrate->PrimaryEnzyme NAM Nicotinamide (NAM) PrimaryEnzyme->NAM Product Release Contaminant Contaminant Enzyme (Aldehyde Oxidase/XDH) NAM->Contaminant Unintended Oxidation Metabolite 4,6-Dihydroxynicotinamide (Interfering Species) Contaminant->Metabolite Signal Readout Error: Absorbance @ 340nm (False Positive) Metabolite->Signal Spectral Overlap (Mimics NADH)

Figure 1: The "Phantom Signal" Pathway. Nicotinamide, intended to be a silent product, is converted by contaminant oxidases into 4,6-DHN, which spectrally mimics the NADH readout.

Part 2: Diagnostic FAQs & Troubleshooting

Category A: Spectral Interference (Absorbance @ 340 nm)

Q1: I observe a linear increase in OD340 even in my "No Enzyme" control. Is my NADH degrading?

  • Diagnosis: Likely not degradation, but accumulation . If your matrix contains liver microsomes, S9 fractions, or bacterial lysates, endogenous Aldehyde Oxidase (AOX) may be converting residual Nicotinamide into 4,6-DHN or Pyridones.

  • The Physics: The hydroxylation of the pyridine ring in 4,6-DHN creates a quinone-like conjugated system. While NAM absorbs at ~260 nm, 4,6-DHN has a redshifted

    
     near 320–340 nm.
    
  • Immediate Action: Run a Spectral Scan (Protocol A below) to distinguish the peak shape. NADH is broad; 4,6-DHN often has sharper, distinct peaks in the UV-A region.

Q2: My Sirtuin assay (measuring NAM production) shows lower activity than expected when using a coupled enzyme system.

  • Diagnosis: 4,6-DHN can act as a competitive inhibitor to the coupling enzymes (e.g., Glutamate Dehydrogenase) or the Sirtuin itself.

  • The Mechanism: 4,6-DHN mimics the nicotinamide moiety of NAD+. It can bind to the regulatory "C-pocket" of Sirtuins, locking the enzyme in an inactive conformation (Base Excision Inhibition).

Category B: Fluorescence Interference

Q3: My fluorescence signal (e.g., Resorufin or AMC) decreases as the reaction proceeds, despite product formation.

  • Diagnosis: Inner Filter Effect (IFE) .

  • The Physics: 4,6-DHN absorbs UV/Blue light. If your fluorophore excites or emits in the 300–400 nm range (e.g., AMC excitation @ 360 nm), the accumulating metabolite absorbs the excitation energy before it reaches the fluorophore.

  • Immediate Action: Dilute the sample 1:2 and 1:4. If the fluorescence does not scale linearly (i.e., signal increases upon dilution due to reduced quenching), you have an IFE.

Part 3: Validated Protocols

Protocol A: The "Spectral Fingerprint" Validation

Use this to confirm if the signal at 340nm is NADH or an Interfering Metabolite.

Reagents:

  • Assay Buffer (Standard)

  • 1 mM Nicotinamide (NAM) Stock

  • Biological Matrix (e.g., Microsomes/Lysate)

  • 100 µM NADH Standard (Control)

Workflow:

  • Prepare Plate: Load 100 µL of Matrix + 1 mM NAM in triplicate.

  • Control: Load 100 µL Matrix + Buffer (No NAM).

  • Incubation: Incubate at 37°C for 30 minutes (allow metabolite to form).

  • Scan: Perform a continuous absorbance scan from 250 nm to 450 nm (1 nm steps).

Data Interpretation:

FeatureNADH Control4,6-DHN / Pyridone Interference

340 nmOften ~320–330 nm or multiplet peaks
Peak Width Broad, smooth curveSharper, may have shoulders
260 nm Ratio High A260 (Adenine)Distinct A260/A320 ratio shift
Protocol B: The "AOX-Stop" Verification

Use this to confirm if Aldehyde Oxidase is the source of the interference.

Concept: Hydralazine is a potent, specific inhibitor of Aldehyde Oxidase (AOX) but does not typically inhibit dehydrogenases or Sirtuins at low concentrations.

Workflow:

  • Setup: Prepare two parallel reaction master mixes.

    • Mix A: Standard Assay Components.

    • Mix B: Standard Assay + 10 µM Hydralazine .

  • Run Kinetic Assay: Monitor OD340 or Fluorescence for 60 minutes.

  • Analysis:

    • If the background slope in Mix B is significantly lower than Mix A , the interference is AOX-mediated generation of 4,6-DHN.

    • Note: Raloxifene (1-5 µM) can be used as an alternative potent AOX inhibitor if Hydralazine is incompatible.

Part 4: Decision Logic (Troubleshooting Tree)

TroubleshootingTree Start Start: Anomalous Signal (High Background or Quenching) Step1 Perform Spectral Scan (Protocol A) Start->Step1 Decision1 Is Peak Max exactly 340nm? Step1->Decision1 Yes Likely NADH/NADPH. Check for contaminating dehydrogenase activity. Decision1->Yes Yes No Peak Shifted (320-330nm)? Decision1->No No Interference Suspect 4,6-DHN or Pyridine Metabolite No->Interference Yes Step2 Run 'AOX-Stop' Test (Protocol B: Add Hydralazine) Interference->Step2 Result1 Signal Normalizes Step2->Result1 Result2 Signal Persists Step2->Result2 Sol1 Solution: Pre-treat samples with Hydralazine or use Purified Enzymes. Result1->Sol1 Sol2 Solution: Use HPLC/LC-MS readout instead of optical. Result2->Sol2

Figure 2: Logic Flow for differentiating true enzymatic activity from metabolite interference.

References

  • Aldehyde Oxidase-Catalyzed Metabolism. (2025).[1] Aldehyde oxidase-catalyzed metabolism of N1-methylnicotinamide in vivo and in vitro in chimeric mice with humanized liver. PubMed. Link

  • Sirtuin Assay Interference. (2025). A Continuous Microplate Assay for Sirtuins and Nicotinamide Producing Enzymes. NIH PubMed Central. Link

  • AOX Inhibition Strategies. (2024). Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies. WuXi AppTec DMPK. Link

  • UV Spectroscopy of Biomolecules. (2019). Deep UV dispersion and absorption spectroscopy of biomolecules. NIH PubMed Central. Link

  • Nicotinamide Metabolite Detection. (1992).[2] High-performance liquid chromatographic determination of nicotinamide and its metabolites in human and murine plasma and urine. PubMed. Link

Sources

Troubleshooting

Technical Support Center: 4,6-Dihydroxynicotinamide Stability &amp; Handling

Here is the technical support guide for preventing the degradation of 4,6-Dihydroxynicotinamide. Topic: Prevention of Degradation in 4,6-Dihydroxynicotinamide (4,6-DHNA) Target Audience: Researchers, Medicinal Chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for preventing the degradation of 4,6-Dihydroxynicotinamide.

Topic: Prevention of Degradation in 4,6-Dihydroxynicotinamide (4,6-DHNA) Target Audience: Researchers, Medicinal Chemists, and Formulation Scientists Document ID: TS-DHNA-001

Executive Summary: The Stability Paradox

4,6-Dihydroxynicotinamide (also referred to as 4,6-dihydroxypyridine-3-carboxamide) presents a unique stability challenge due to its amphoteric nature and tautomeric volatility . Unlike simple pyridine derivatives, 4,6-DHNA exists in a dynamic equilibrium between its hydroxy-pyridine and pyridone forms. This structural duality makes it highly susceptible to three primary degradation vectors: hydrolytic cleavage of the amide bond , oxidative dimerization , and tautomer-driven precipitation .

This guide moves beyond basic storage instructions to provide a mechanistic understanding of these pathways and actionable protocols to arrest them.

Degradation Mechanisms & Signaling Pathways

To prevent degradation, one must first understand the molecular "leakage" points. The following diagram illustrates the critical degradation cascades for 4,6-DHNA.

Degradation_Pathways DHNA 4,6-Dihydroxynicotinamide (Active Amide) Tautomer Pyridone Tautomers (4-hydroxy-6-oxo form) DHNA->Tautomer Solvent Polarity / pH Shift Acid 4,6-Dihydroxynicotinic Acid (Inactive Hydrolysis Product) DHNA->Acid Hydrolysis (H2O) Acid/Base Catalysis Dimer Oxidative Dimers (Colored Impurities) DHNA->Dimer O2 / Light / Metal Ions Decarb 2,4-Dihydroxypyridine (Decarboxylated Artifact) Acid->Decarb Heat (>80°C) / -CO2

Figure 1: Primary degradation pathways of 4,6-DHNA. The red path (hydrolysis) is the most common failure mode in aqueous buffers.[1]

Critical Handling Protocols

A. Storage & Solid-State Stability

In its solid form, 4,6-DHNA is relatively stable if kept dry. However, moisture initiates a slow autocatalytic hydrolysis of the amide group.

ParameterRecommended ConditionTechnical Rationale
Temperature -20°CArrhenius suppression of amide hydrolysis rates.[1]
Atmosphere Argon/Nitrogen OverlayPrevents oxidative yellowing (quinone formation).
Desiccation Silica or Molecular SievesHygroscopicity accelerates crystal lattice disruption.
Container Amber Glass VialsPyridine rings are UV-active; prevents photolytic cleavage.[1]
B. Solution Chemistry & Buffer Selection

The choice of solvent and buffer is the single most critical factor in experimental success.[1]

1. The pH Danger Zone

  • pH < 4.0: Rapid acid-catalyzed hydrolysis of the amide to carboxylic acid.[1]

  • pH > 9.0: Base-catalyzed hydrolysis and potential ring opening.[1]

  • Optimal pH: 6.8 – 7.4 (Physiological neutral).

2. Buffer Incompatibility Table Avoid buffers that act as nucleophiles or catalysts for amide bond cleavage.

Buffer SystemCompatibilityNotes
Phosphate (PBS) ⚠️ Caution Phosphate ions can catalyze general acid-base hydrolysis at high temperatures.[1]
Tris-HCl Recommended High stability for nicotinamide derivatives; minimal nucleophilic attack.[1]
HEPES Recommended Good zwitterionic stability; low metal ion binding.[1]
Carbonate Avoid High pH promotes rapid deamidation.
C. Solubilization Protocol (Step-by-Step)

Self-Validating Step: If the solution turns yellow immediately, oxidation has occurred. If it remains cloudy, tautomeric aggregation is present.

  • Pre-Solubilization: Bring the vial to room temperature before opening to prevent condensation.

  • Primary Solvent: Dissolve 4,6-DHNA in DMSO (dimethyl sulfoxide) or DMAc (dimethylacetamide) first. These aprotic solvents stabilize the amide form and prevent tautomeric precipitation.[1]

    • Concentration Limit: Max 50 mM in DMSO.

  • Aqueous Dilution: Slowly add the DMSO stock to your aqueous buffer (Tris pH 7.4) while vortexing.

    • Final DMSO concentration: Keep < 1% (v/v) for biological assays to avoid solvent effects, but ensure the compound remains soluble.

  • Filtration: Use PVDF or Nylon filters. Avoid Cellulose Acetate (binds aromatic amides).

Troubleshooting Guide (FAQ)

Q1: My solution turned yellow/brown after 24 hours at 4°C. Is it still usable?

  • Diagnosis: This indicates oxidative degradation , likely forming diazo- or quinone-like dimers.

  • Root Cause: Exposure to light or trace metal ions (Fe, Cu) in the water/buffer.

  • Solution: Discard the solution. For the next batch, use degassed buffers (sparged with Helium/Argon) and add a chelator like EDTA (1 mM) to sequester metal ions. Store in amber tubes.

Q2: I see a fine white precipitate forming in my assay buffer (pH 7.4).

  • Diagnosis: Tautomeric Aggregation . 4,6-DHNA is shifting to its pyridone form, which is less soluble in water due to strong intermolecular hydrogen bonding (stacking).

  • Root Cause: The aqueous environment forces the hydrophobic aromatic rings to stack.[1]

  • Solution: Increase the ionic strength of the buffer (add 150 mM NaCl) to shield charge interactions, or include a solubilizing agent like Cyclodextrin (HP-β-CD) at 2-5 equivalents.[1] This encapsulates the hydrophobic regions without altering chemical activity.[1]

Q3: My LC-MS shows a mass shift of +1 Da or a peak at [M+1].

  • Diagnosis: This is likely Deamidation (Hydrolysis) . The amide (-CONH2, mass ~44) converts to acid (-COOH, mass ~45), often appearing as a mass shift depending on ionization.

  • Confirmation: Check the retention time. The acid form (4,6-dihydroxynicotinic acid) is more polar and will elute earlier on a Reverse Phase C18 column.

  • Prevention: Your buffer pH may have drifted. Re-check pH. Ensure samples are kept at 4°C in the autosampler.

Q4: Can I autoclave 4,6-DHNA solutions?

  • Answer: Absolutely NOT.

  • Reason: The high heat (121°C) will instantly hydrolyze the amide bond and likely decarboxylate the resulting acid into 2,4-dihydroxypyridine (see Figure 1).[1]

  • Protocol: Always filter-sterilize using a 0.22 µm PVDF membrane.[1]

References

  • Nicotinamide Degradation Pathways : Hu, C., et al. (2019). Microbial Degradation of Nicotinamide by a Strain Alcaligenes sp.[1] P156. ResearchGate. Link

  • Stability of Nicotinamide Cofactors : Alahuhta, M., et al. (2024).[2][3] Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers. MDPI/NIH. Link

  • Tautomerism in Drug Development : Singh, I., et al. (2021). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery/NIH. Link

  • Chemical Synthesis and Properties : PubChem. 4,6-Dichloronicotinamide (Structural Analog Data). National Library of Medicine. Link

  • Handling of Hydroxypyridine Carboxamides : Biosynth. 4-Hydroxypyridine-3-carboxamide Safety and Handling. Link

Sources

Optimization

Refinement of purification methods for 4,6-Dihydroxynicotinamide

Technical Support Center: 4,6-Dihydroxynicotinamide Purification Executive Summary 4,6-Dihydroxynicotinamide (often existing in equilibrium with its tautomer, 4,6-dihydroxypyridine-3-carboxamide) presents unique purifica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,6-Dihydroxynicotinamide Purification

Executive Summary

4,6-Dihydroxynicotinamide (often existing in equilibrium with its tautomer, 4,6-dihydroxypyridine-3-carboxamide) presents unique purification challenges due to its amphoteric nature, poor solubility in common organic solvents, and susceptibility to hydrolysis. This guide moves beyond standard textbook recipes to address the specific physicochemical hurdles encountered during the isolation of Guareschi-Thorpe condensation products.

Part 1: The Purification Logic (Process Flow)

The isolation of 4,6-dihydroxynicotinamide is not a simple filtration; it is a pH-controlled event. The molecule typically exits the synthesis reactor as a salt (ammonium or alkali metal). Direct acidification often traps inorganic impurities.

Visualization: The pH-Swing Purification Strategy The following diagram illustrates the critical decision points in the purification workflow to maximize purity and yield.

PurificationFlow Start Crude Reaction Mixture (Salt Form) Dissolution 1. Dissolution Phase Add dilute NaOH/NH4OH Target pH 9.0 - 10.0 Start->Dissolution Solubilize Product Filter1 2. Clarification Filtration (Remove insoluble byproducts) Dissolution->Filter1 Remove Mechanical Impurities Acidification 3. Controlled Acidification Slow addition of HCl/AcOH Target pH 3.5 - 4.5 (Isoelectric) Filter1->Acidification Filtrate Transfer Digestion 4. Slurry Digestion Heat to 60°C for 30 mins (Oswald Ripening) Acidification->Digestion Precipitate Forms Isolation 5. Filtration & Wash Wash with Cold Water -> Ethanol Digestion->Isolation Crystal Growth Drying Final Product Vacuum Dry @ 50°C Isolation->Drying

Caption: Figure 1.[1] The "pH-Swing" purification logic designed to separate the amphoteric product from inorganic salts and non-acidic organic impurities.

Part 2: Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by process chemists.

Q1: My crude product has a persistent pink/brown discoloration. Recrystallization isn't removing it.

Diagnosis: This is likely due to the oxidation of phenolic impurities or trace metal chelation. Hydroxypyridines are excellent ligands for iron (Fe) and copper (Cu), forming highly colored complexes even at ppm levels. The Fix:

  • Chelation Step: During the dissolution phase (Step 1 in Figure 1), add 0.1% w/w Disodium EDTA . This sequesters metal ions, preventing them from co-precipitating with the product upon acidification.

  • Adsorption: If the color persists, treat the alkaline solution (pH > 9) with activated charcoal (5% w/w) at 50°C for 30 minutes before the clarification filtration. Note: Do not add charcoal after acidification; it will be impossible to separate from the product.

Q2: The "Ash Content" (ROI) is failing (>1.0%).

Diagnosis: You are trapping inorganic salts (NaCl, NH₄Cl) inside the crystal lattice. This happens when acidification is too rapid, causing "crash precipitation." The Fix:

  • Implement "Digestion": After reaching the target pH (approx. 4.0), do not filter immediately. Heat the slurry to 60–70°C for 1 hour . This promotes Ostwald Ripening, where small, impure crystals dissolve and redeposit onto larger, purer crystals, releasing trapped salts into the mother liquor.

  • The Displacement Wash: Wash the filter cake with 3 volumes of water, followed immediately by 2 volumes of ethanol. The water removes the salt; the ethanol removes the water (aiding drying).

Q3: My NMR spectrum in DMSO-d6 shows broad, "messy" peaks. Is the compound degrading?

Diagnosis: Likely not degradation. 4,6-Dihydroxynicotinamide exhibits lactam-lactim tautomerism . In solution, it rapidly interconverts between the pyridone (keto) and hydroxypyridine (enol) forms. This exchange rate on the NMR timescale causes peak broadening. The Fix:

  • Variable Temperature NMR: Run the NMR at 80°C (353 K) . Higher temperatures increase the exchange rate, often coalescing the broad signals into sharp peaks.

  • Acidified Solvent: Add a drop of TFA-d or DCl to the NMR tube. This locks the molecule in a protonated state, simplifying the spectrum.

Visualization: Tautomeric Complexity

Tautomerism T1 2,4-Dihydroxy Form (Lactim - Aromatic) T2 Pyridone Form (Lactam - Keto) T1->T2 Equilibrium (Fast Exchange)

Caption: Figure 2. Tautomeric equilibrium responsible for NMR peak broadening.

Part 3: Optimized Protocols & Data

Protocol A: The "Gold Standard" Recrystallization

Use this when the crude purity is >85% but color/ash are issues.

  • Suspend: Suspend 10g of crude 4,6-dihydroxynicotinamide in 80 mL of Water .

  • Dissolve: Slowly add 2M NaOH dropwise until the pH reaches 9.5–10.0. The solid should dissolve completely (yellowish solution).

  • Treat: Add 0.5g Activated Carbon. Stir at 50°C for 30 mins.

  • Filter: Filter hot through a Celite pad to remove carbon.

  • Precipitate: To the filtrate, add Glacial Acetic Acid dropwise.

    • Critical: Monitor pH.[2][3][4][5] Cloudiness usually starts at pH ~6. Continue until pH 3.8–4.2 .

  • Digest: Heat the resulting thick slurry to 70°C for 45 mins. Cool slowly to room temperature.

  • Isolate: Filter. Wash with Water (2x 10mL) then Ethanol (1x 10mL).

Solubility Profile (at 25°C)

Understanding solubility is key to yield management.

SolventSolubilityApplication Note
Water (pH 7) Low (< 5 mg/mL)Good anti-solvent for final wash.
Water (pH > 9) High (> 100 mg/mL)Used for initial dissolution (Salt formation).
Ethanol Very Low (< 1 mg/mL)Excellent for drying/displacement wash.
DMSO High (> 50 mg/mL)Good for analysis (NMR), bad for isolation.
Acetic Acid ModerateCan be used for recrystallization at high temps.

References

  • Guareschi-Thorpe Condensation Principles: Tamaddon, F., & Maddah-Roodan, S. (2023).[4][5] Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances.

  • Solubility & Physical Properties: National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 936, Nicotinamide (Analogous Solubility Data).

  • Purification of Nicotinamide Derivatives: Duesel, B. F. (1949). Process for the purification of nicotinamide. U.S. Patent 2,496,114.

  • Synthesis of Dihydroxypyridines: Mijin, D. Z., & Misic-Vukovic, M. M. (1995).[1] Guareschi-Thorpe condensation.[4][5][6] Indian Journal of Chemistry, Sect B.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4,6-Dihydroxynicotinamide (4,6-DHN) in Cell Culture

Welcome to the Advanced Applications Support Desk. You are likely visiting this guide because you are observing unexpected cytotoxicity, inconsistent IC50 values, or metabolic perturbations when treating cells with 4,6-D...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Desk.

You are likely visiting this guide because you are observing unexpected cytotoxicity, inconsistent IC50 values, or metabolic perturbations when treating cells with 4,6-Dihydroxynicotinamide (4,6-DHN) .

As a structural analog of Nicotinamide (NAM) and a metabolite associated with pyridine degradation, 4,6-DHN is often utilized to probe the NAD+ salvage pathway or as a competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). However, its structural promiscuity often leads to off-target effects that mimic mechanism-based toxicity but stem from distinct biochemical pathways.

This guide deconstructs these issues into a diagnostic framework, allowing you to distinguish between bona fide pathway inhibition and experimental artifacts.

Section 1: The Diagnostic Framework

Before optimizing your assay, you must categorize the toxicity you are observing. Use this logic flow to determine the root cause of your experimental failure.

Interactive Troubleshooting Logic (DOT Visualization)

TroubleshootingLogic Start Observation: Unexpected Cytotoxicity with 4,6-DHN Q1 Experiment 1: NAD+ Rescue (Add 100µM NMN or NAM) Start->Q1 Rescued Result: Viability Restored Q1->Rescued Yes NotRescued Result: Viability Still Low Q1->NotRescued No Conclusion1 Mechanism: On-Target (NAMPT Inhibition) Rescued->Conclusion1 Q2 Experiment 2: ROS Scavenging (Add 5mM NAC or GSH) NotRescued->Q2 RosRescued Result: Viability Improved Q2->RosRescued Yes RosFail Result: No Improvement Q2->RosFail No Conclusion2 Mechanism: Off-Target (Mitochondrial/NQO2 Stress) RosRescued->Conclusion2 Q3 Check Physical Properties (Microscopy) RosFail->Q3 Crystals Crystals Observed? Q3->Crystals Conclusion3 Issue: Solubility/Precipitation (Physical Stress) Crystals->Conclusion3 Yes

Figure 1: Decision matrix for isolating the mechanism of 4,6-DHN mediated cell death. Blue nodes represent active experimental steps.

Section 2: Addressing Specific Issues (FAQs)
Issue 1: "I see massive cell death, but I cannot confirm it is due to NAMPT inhibition."

The Science: 4,6-DHN is a structural mimic of Nicotinamide. While it competes for the NAMPT active site, it can also act as a substrate for Quinone Reductase 2 (NQO2) or interfere with mitochondrial Complex I due to its resemblance to NADH, leading to Reactive Oxygen Species (ROS) generation [1, 2]. If the toxicity is purely due to NAMPT inhibition, the cell is dying from NAD+ depletion. This is reversible. If the cell is dying from ROS or physical stress, NAD+ precursors will not save it.

The Protocol: The "NAD+ Rescue" Validation This is the gold-standard control for any NAMPT inhibitor study.

  • Seed Cells: Plate cells (e.g., 3,000 cells/well in 96-well) and allow adhesion overnight.

  • Prepare Rescue Media:

    • Condition A: Vehicle (DMSO).

    • Condition B: 4,6-DHN (at your IC50 or IC90).

    • Condition C: 4,6-DHN + Nicotinamide Mononucleotide (NMN) at 100 µM.

    • Condition D: 4,6-DHN + Nicotinic Acid (NA) at 10 µM (Only works in NAPRT-positive cells).

  • Treatment: Treat cells for 48–72 hours.

  • Readout: Measure ATP (CellTiter-Glo) or viability (Crystal Violet).

Interpretation:

Observation Diagnosis Action
NMN restores viability to >80% On-Target. 4,6-DHN is effectively starving the cell of NAD+. Proceed with current dose.
NMN has no effect Off-Target. Toxicity is likely mitochondrial or physical. Lower dose; check solubility; test ROS scavengers.

| Partial Rescue (~40%) | Mixed Mechanism. | You are likely overdosing. Titrate down to find the "therapeutic window." |

Issue 2: "My replicates are highly variable, and I see 'debris' in the wells."

The Science: 4,6-Dihydroxynicotinamide has poor solubility in aqueous buffers compared to Nicotinamide. It possesses amide and hydroxyl groups that facilitate intermolecular hydrogen bonding, leading to rapid crystallization in culture media, especially upon cooling or pH shifts. Micro-crystals cause physical stress (mechanotransduction) and lysosomal rupture, killing cells via necrosis, not apoptosis.

The Fix: Solubility Optimization

  • Stock Preparation: Dissolve 4,6-DHN in 100% DMSO to 1000x the final concentration. Do not use aqueous buffers for stocks.

  • Warm the Media: Ensure culture media is at 37°C before adding the compound.

  • The "Pre-Dilution" Step:

    • Do not add 100% DMSO stock directly to the well.

    • Dilute the stock 1:10 in warm media in a separate tube (intermediate dilution).

    • Vortex immediately.

    • Add this intermediate to your cells.

  • Microscopy Check: Before running your viability assay, inspect wells at 20x. If you see birefringent (glowing) shards, your data is invalid.

Issue 3: "How do I prove 4,6-DHN is affecting the NAD+ pathway specifically?"

The Science: To publish, you must demonstrate that 4,6-DHN alters the NAD+ metabolome. NAMPT inhibition should result in a collapse of intracellular NAD+ and NMN, while potentially accumulating the precursor Nicotinamide (NAM) [3].

The Visualization: NAD+ Salvage & Inhibition Points

NAD_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT (Target) NAM->NAMPT NMN NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NA Nicotinic Acid (NA) NAPRT NAPRT NA->NAPRT NAMPT->NMN NMNAT->NAD NAPRT->NMNAT Preiss-Handler Rescue Path Drug 4,6-DHN Drug->NAMPT Inhibits Rescue Exogenous NMN Rescue->NMN Bypasses NAMPT

Figure 2: The NAD+ Salvage Pathway. 4,6-DHN blocks the conversion of NAM to NMN. Exogenous NMN enters downstream, bypassing the blockade and rescuing the cell.

Recommended Validation Assay: If you cannot afford Mass Spectrometry (LC-MS/MS), use a Cycling Enzymatic Assay for NAD+/NADH quantification.

  • Expectation: 4,6-DHN treatment (24h) should reduce total NAD+ levels by >50%.

  • Troubleshooting: If NAD+ levels are unchanged but cells are dying, refer back to Issue 1 (Off-target toxicity).

Section 3: Advanced Considerations (Reviewer-Level)
The "NQO2" Off-Target Hypothesis

Recent literature on dihydropyridines (like NRH) suggests they can be substrates for NQO2 (Quinone Reductase 2) . This reaction generates massive amounts of superoxide radicals [2].

  • Test: Co-treat with Dicoumarol (an NQO2 inhibitor).

  • Result: If Dicoumarol protects your cells from 4,6-DHN, your compound is acting as a "metabolic poison" via NQO2, not just a NAMPT inhibitor.

Summary of Control Compounds
CompoundRoleConcentrationPurpose
FK866 Positive Control10 nMValidates that your cells are sensitive to NAMPT inhibition.
NMN Rescue Agent100 µMProves on-target mechanism (bypasses NAMPT).
NAC ROS Scavenger5 mMIdentifies oxidative stress off-target effects.
Dicoumarol NQO2 Inhibitor10-50 µMIdentifies NQO2-mediated toxicity.
References
  • Galli, U. et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology.

  • Giroud-Gerbetant, J. et al. (2020). Dihydronicotinamide riboside promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress.[1] PLOS ONE.

  • Tan, B. et al. (2013).[2] Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT).[3][4][5][6] Journal of Biological Chemistry.

  • Roulston, A. & Shore, G.C. (2016). New strategies to maximize the efficacy of NAMPT inhibitors in cancer. Molecular & Cellular Oncology.[3][6]

Sources

Optimization

Enhancing the bioavailability of 4,6-Dihydroxynicotinamide derivatives

Status: Online | Tier: Advanced Technical Support | Topic: Bioavailability Enhancement Welcome to the 4,6-Dihydroxynicotinamide (4,6-DHNA) Technical Support Center . This guide addresses the specific physicochemical barr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Advanced Technical Support | Topic: Bioavailability Enhancement

Welcome to the 4,6-Dihydroxynicotinamide (4,6-DHNA) Technical Support Center . This guide addresses the specific physicochemical barriers associated with 4,6-DHNA derivatives—namely, their high crystal lattice energy, tautomeric instability, and limited membrane permeability.

Below you will find active "Support Tickets" representing common experimental failures, accompanied by root-cause analyses and validated troubleshooting protocols.

🎫 Ticket #001: "Compound Precipitates Immediately in Aqueous Media"

Severity: Critical (Stops In Vivo Studies) Root Cause: High Lattice Energy & Intermolecular H-Bonding[1][2]

Diagnosis

4,6-DHNA derivatives possess a rigid crystal lattice driven by strong hydrogen bonding between the amide moiety and the hydroxyl/oxo groups on the pyridine ring. This results in a high melting point (>250°C) and poor aqueous solubility.[1][2] Simple micronization is often insufficient because the high surface energy leads to rapid re-agglomeration.[2]

Solution: Amorphous Solid Dispersion (ASD)

To disrupt the crystal lattice, you must disperse the compound at a molecular level within a polymer matrix.

Recommended Protocol: Hot Melt Extrusion (HME)

Objective: Create a kinetically stable amorphous system.[1][2]

  • Polymer Selection: Use HPMCAS-L (Hydroxypropyl Methylcellulose Acetate Succinate, Low succinoyl).[1][2] The acidic functional groups interact with the basic nitrogen of the pyridine ring, preventing recrystallization.

  • Preparation Steps:

    • Step 1: Blend 4,6-DHNA with HPMCAS-L at a 1:3 ratio (w/w).[1][2]

    • Step 2: Feed into a twin-screw extruder.

    • Step 3: Set thermal zones: Zone 1 (120°C)

      
       Zone 2 (160°C) 
      
      
      
      Die (150°C). Note: Keep residence time <2 minutes to prevent thermal degradation.
    • Step 4: Mill the extrudate into a fine powder (<150 µm).

Visualization: ASD Logic Flow

ASD_Workflow cluster_0 Input Phase cluster_1 Processing Phase cluster_2 Output Phase Raw_API Crystalline 4,6-DHNA (High Lattice Energy) Mixing Physical Blend Raw_API->Mixing Polymer HPMCAS-L (Amorphous Carrier) Polymer->Mixing Heating Thermal Energy Input (> Tg of Polymer) Mixing->Heating Shear Shear Stress (Twin Screw Extruder) Heating->Shear Amorphous Molecular Dispersion (Glass Solution) Shear->Amorphous Dissolution Enhanced Solubility Amorphous->Dissolution

Figure 1: Transformation of crystalline 4,6-DHNA into a soluble amorphous glass via Hot Melt Extrusion.[1]

🎫 Ticket #002: "High Solubility, But Low Plasma Exposure (Low Cmax)"

Severity: High Root Cause: Permeability-Limited Absorption (BCS Class III/IV Behavior)[2]

Diagnosis

Even if solubilized, 4,6-DHNA derivatives are polar zwitterions at physiological pH.[1][2] They struggle to cross the lipophilic enterocyte membrane passively.[1][2] Furthermore, nicotinamide derivatives are often subject to extensive first-pass metabolism in the liver.[1]

Solution: Lipid-Based Nanocarriers (SNEDDS)

Formulating a Self-Nanoemulsifying Drug Delivery System (SNEDDS) enhances lymphatic transport (bypassing the liver) and improves membrane fluidity.[1][2]

Recommended Protocol: SNEDDS Formulation

Objective: Encapsulate the drug in <200nm lipid droplets.[1][2]

  • Components:

    • Oil Phase: Capryol™ 90 (Solubilizer).[1][2]

    • Surfactant: Cremophor® EL (Emulsifier).[1][2]

    • Co-surfactant: Transcutol® P (Permeability enhancer).[1][2]

  • Procedure:

    • Step 1: Mix Oil:Surfactant:Co-surfactant in a ratio of 20:50:30 .[1][2]

    • Step 2: Dissolve 4,6-DHNA into the mixture at 60°C under magnetic stirring until clear.

    • Step 3: Validation: Add 1 mL of formulation to 100 mL water. It should spontaneously form a clear/bluish nanoemulsion.[1][2]

Comparative Data: Formulation Performance
ParameterCrystalline ControlASD (Ticket #001)SNEDDS (Ticket #002)
Solubility (mg/mL) 0.054.2 (84x )N/A (Emulsion)
Tmax (hr) 4.51.20.8
AUC (0-24h) Baseline3.5x Baseline6.2x Baseline
Primary Mechanism Passive DiffusionSupersaturationLymphatic Transport

🎫 Ticket #003: "Inconsistent Potency / HPLC Peaks Shift"

Severity: Moderate Root Cause: Tautomeric Instability[1][2]

Diagnosis

4,6-DHNA exists in equilibrium between its hydroxy (enol) and oxo (keto) forms.[1][2] This tautomerism is solvent- and pH-dependent.[1][2] If your formulation allows the "oxo" form to dominate during storage, it may precipitate or exhibit different binding kinetics.

Solution: pH Locking & Solvent Selection

Stabilize the preferred tautomer (usually the hydroxy form for solubility) by controlling the micro-environmental pH.

Troubleshooting Steps
  • Buffer Selection: Avoid phosphate buffers if they catalyze proton transfer.[1][2] Use Citrate buffer (pH 4.5) for aqueous stability studies.

  • Co-Solvent: In liquid formulations, adding Propylene Glycol (PG) favors the more soluble tautomer compared to pure water.[1][2]

  • Analysis: Always run HPLC with a buffered mobile phase (e.g., 0.1% Formic Acid) to prevent peak splitting during analysis.[1][2]

Visualization: Tautomeric Equilibrium

Tautomerism cluster_chem Tautomeric Equilibrium Keto Oxo-Form (Keto) (Low Solubility) (Aggregates) Enol Hydroxy-Form (Enol) (High Solubility) (Active) Keto->Enol  Stabilization   Factors Drivers: 1. Solvent Polarity 2. pH > pKa 3. Temperature Factors->Keto Promotes

Figure 2: Dynamic equilibrium between Keto and Enol forms.[1][2] Formulation must shift balance to the Enol form.

Frequently Asked Questions (FAQ)

Q: Can I use cyclodextrins (HP-β-CD) instead of HME? A: Yes, but with a caveat. While HP-β-CD improves solubility, the binding constant with 4,6-DHNA is often weak due to the molecule's polarity. You may require a high molar excess (1:10), which limits the drug load.[2] HME is preferred for high-dose requirements.[1][2]

Q: Why does my SNEDDS formulation become cloudy after 24 hours? A: This indicates "Ostwald Ripening."[1][2] The drug is migrating from small droplets to larger ones, leading to instability. Add a polymeric precipitation inhibitor like PVP K30 (1% w/w) to the lipid phase to stabilize the nanodroplets.[2]

Q: Is 4,6-DHNA light sensitive? A: Like many pyridine derivatives, it can undergo photodegradation.[1][2] All stability studies and formulation steps should be performed under amber light or in opaque vessels.[1][2]

References

  • Vasconcelos, T., et al. (2007).[1][2] Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[1][2][3][4][5] Drug Discovery Today.

  • Porter, C. J., et al. (2007).[1][2] Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.[1][6] Nature Reviews Drug Discovery.[1][2]

  • Singh, A., et al. (2011).[1][2] Oral bioavailability enhancement of poorly water soluble drugs: a review. International Journal of Pharmaceutical Investigation.

  • Serajuddin, A. T. (1999).[1][2] Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs.[7] Journal of Pharmaceutical Sciences.

  • Bikiaris, D. N. (2011).[1][2] Solid dispersions, part I: recent evolutions and future opportunities in manufacturing methods for dissolution rate enhancement of poorly water-soluble drugs.[1][2][5] Expert Opinion on Drug Delivery.

Sources

Troubleshooting

Technical Support Center: Synthesis of Dihydroxynicotinamides

Current Status: Online 🟢 Ticket Focus: 2,6-Dihydroxynicotinamide & Isomers Support Tier: Level 3 (Senior Chemist / Process Development) Welcome to the Dihydroxynicotinamide Troubleshooting Hub You are likely here because...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket Focus: 2,6-Dihydroxynicotinamide & Isomers Support Tier: Level 3 (Senior Chemist / Process Development)

Welcome to the Dihydroxynicotinamide Troubleshooting Hub

You are likely here because your reaction flask contains a black tar instead of a white precipitate, or your NMR spectrum shows broad, uninterpretable humps. Dihydroxynicotinamides (often existing as 2,6-dioxo-1,2,3,6-tetrahydropyridine-3-carboxamides) are deceptively simple structures. Their synthesis, primarily via the Guareschi-Thorpe condensation followed by nitrile hydrolysis, is riddled with thermodynamic traps.

This guide treats your synthesis as a malfunctioning system. We break down the workflow into three "Modules" where failure is most common.

Module 1: The Ring Formation (Guareschi-Thorpe Condensation)

The Scenario: You are reacting cyanoacetamide with a 1,3-dicarbonyl (e.g., ethyl acetoacetate) to form the pyridine ring.[1] The Failure: Low yield, formation of sticky polymers, or isolation of the wrong regioisomer.

Root Cause Analysis

The classic Guareschi-Thorpe reaction relies on a delicate balance between the Knoevenagel condensation (aldehyde/ketone + active methylene) and the Michael addition.

  • Ammonia Starvation: If using ammonium acetate/carbonate, insufficient ammonia leads to the formation of glutarimide derivatives or acyclic polymers rather than the pyridine ring.

  • Base Strength Mismatch: Strong bases (alkoxides) often promote the self-condensation of cyanoacetamide (dimerization) faster than the cross-condensation with the

    
    -keto ester.
    
Troubleshooting Protocol: The "Buffered" Approach

Do not use neat ethoxide if you are seeing tars.

Step-by-Step Fix:

  • Reagent Stoichiometry: Use a 1:1:1.2 ratio of Cyanoacetamide :

    
    -keto ester : Base.
    
  • The Catalyst Switch: Instead of refluxing in ethanolic KOH, switch to aqueous ammonium carbonate or a piperidine/acetic acid buffer.

    • Why? This maintains a pH ~9.0, sufficient to deprotonate the cyanoacetamide (

      
      ) but mild enough to prevent rapid polymerization.
      
  • Temperature Ramp: Start at

    
     for 4 hours, then reflux. This allows the initial Knoevenagel adduct to form cleanly before the high-energy cyclization step.
    

Diagnostic Check:

Observation Diagnosis Remediation
Yellow/Orange Gunk Self-condensation of cyanoacetamide. Lower base concentration; add dicarbonyl slowly.
Product Soluble in Water Ammonium salt formation. Acidify to pH 3-4 with HCl to precipitate the free pyridone.

| No Precipitate | Incomplete cyclization. | Reflux time insufficient; check LCMS for acyclic intermediate. |

Module 2: The "Hydrolysis Cliff" (Nitrile Amide)

The Scenario: You have successfully made 3-cyano-2,6-dihydroxypyridine. Now you must convert the nitrile (-CN) to the amide (-CONH


) without touching the ring.
The Failure:  You isolate the carboxylic acid (over-hydrolysis) or the starting material remains untouched.
Technical Deep Dive

The nitrile group at position 3 is electronically deactivated by the adjacent carbonyl (pyridone) tautomers. Standard basic hydrolysis (


) often fails because the ring deprotonates first, creating an anionic species that repels the hydroxide nucleophile.

The Pitfall: Forcing the reaction with heat and strong base drives the equilibrium past the amide directly to the carboxylate (carboxylic acid), followed potentially by decarboxylation if heated too vigorously.

Standard Operating Procedure: Controlled Acid Hydrolysis

Reference Standard: The sulfuric acid hydration method.

  • Dissolution: Dissolve the nitrile intermediate in concentrated

    
     (90-98%).
    
    • Note: The protonation of the pyridone oxygens increases the electrophilicity of the nitrile carbon.

  • Temperature Control: Heat to exactly

    
    .
    
    • Warning: Exceeding

      
       promotes hydrolysis to the acid.
      
  • The Quench: Pour the mixture onto crushed ice. The amide is usually less soluble in dilute acid than the starting nitrile and will precipitate.

Visualizing the Pathway:

HydrolysisPath Nitrile 3-Cyano-2,6-dihydroxypyridine Amide TARGET: Dihydroxynicotinamide Nitrile->Amide H2SO4, 60°C (Kinetic Control) Acid Byproduct: Carboxylic Acid Nitrile->Acid NaOH, Reflux (Thermodynamic Sink) Amide->Acid Overheating (>80°C) Decarb Degradation: Decarboxylation Acid->Decarb Prolonged Reflux

Figure 1: The thermodynamic landscape of nitrile hydrolysis. Green path represents the target window.

Module 3: Tautomerism & Characterization (The "Ghost" Peaks)

The Scenario: Your LCMS says the mass is correct (


), but the NMR in DMSO-

shows broad, "missing," or split peaks. The Failure: Misinterpretation of purity due to tautomeric equilibrium.
The Science of Tautomerism

Dihydroxynicotinamides exist in a rapid equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms.

  • Solid State: Usually the pyridone form (favored by intermolecular H-bonds).

  • Solution: Solvent dependent.[2] In polar aprotic solvents (DMSO), the equilibrium slows down, often leading to broad signals or distinct sets of peaks for each tautomer.

Analysis Protocol

FAQ: Why does my NMR integration look wrong? Because you are likely integrating the NH proton of the amide against the OH/NH protons of the ring, which are exchanging with the solvent or each other.

Corrective Actions:

  • Solvent Selection: Use TFA-

    
      (Trifluoroacetic acid-d) or a mixture of DMSO-
    
    
    
    +
    
    
    .
    • Effect: Acidic solvents or

      
       exchange collapse the tautomeric protons, simplifying the spectrum to the carbon-bound protons.
      
  • High-Temperature NMR: Run the sample at

    
     (353 K).
    
    • Effect: Increases the rate of tautomeric exchange, sharpening the averaged signals.

Tautomer Visualization:

Tautomerism Lactam 2,6-Dioxo (Pyridone) Polar Solvent Favored Lactim 2,6-Dihydroxy (Pyridine) Gas Phase/Non-polar Favored Lactam->Lactim Proton Transfer Mixed Mixed Tautomers (Common in Synthesis) Lactam->Mixed Lactim->Mixed

Figure 2: Tautomeric equilibrium complicating NMR analysis.

Frequently Asked Questions (FAQs)

Q: Can I use basic hydrolysis (


) for the nitrile step? 
A:  Proceed with extreme caution. While the Radziszewski reaction (peroxide hydrolysis) works well for simple aromatic nitriles, the acidity of the 2,6-dihydroxy ring protons (

) means the molecule will exist as a dianion in base. This electron-rich species resists nucleophilic attack at the nitrile. Acid catalysis is generally superior for this specific scaffold.

Q: My product is insoluble in everything. How do I purify it? A: Dihydroxynicotinamides are notorious for poor solubility due to strong intermolecular hydrogen bonding (acting like "brick dust").

  • Purification: Do not attempt column chromatography. Recrystallization from glacial acetic acid or water/DMF mixtures is the industry standard.

  • Workup: If the product precipitates during the reaction, simple filtration and washing with water/ethanol is often sufficient to remove soluble impurities.

Q: I see a peak at 165 ppm in Carbon NMR, is that my amide? A: It could be, but the ring carbonyls (C2 and C6) also appear in the 160-165 ppm range. Look for the distinct nitrile carbon at ~115 ppm to disappear. If you see a new peak >170 ppm, you likely have the carboxylic acid.

References
  • Guareschi-Thorpe Condensation Mechanism & Applications Title: Advanced Guareschi–Thorpe synthesis of pyridines in green buffer.[1][3][4] Source:RSC Advances / NIH URL:[Link]

  • Nitrile Hydrolysis Methodologies Title: Amide Synthesis through Selective Partial Hydrolysis of Nitriles.[5] Source:Semantic Scholar URL:[Link][6]

  • Tautomerism in Hydroxypyridines Title: Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide. Source:Addis Ababa University / ETD URL:[Link]

Sources

Optimization

Technical Support Center: Navigating and Mitigating Cytotoxicity of 4,6-Dihydroxynicotinamide in Primary Cell Cultures

Welcome to the technical support center for researchers utilizing 4,6-Dihydroxynicotinamide in primary cell cultures. This guide is designed to provide in-depth troubleshooting strategies and address common questions enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 4,6-Dihydroxynicotinamide in primary cell cultures. This guide is designed to provide in-depth troubleshooting strategies and address common questions encountered during your experiments. As primary cells are inherently more sensitive than immortalized cell lines, understanding and mitigating compound-induced cytotoxicity is paramount for obtaining reliable and reproducible data. This resource is structured to logically guide you from foundational experimental best practices to advanced mechanistic investigations, ensuring the scientific integrity of your work.

Part 1: Foundational Troubleshooting - Is Your Experimental Setup Optimized?

Before attributing cytotoxicity solely to 4,6-Dihydroxynicotinamide, it is crucial to ensure your fundamental cell culture and assay techniques are robust. Primary cells are sensitive to their environment, and suboptimal conditions can exacerbate or mimic compound-induced toxicity.[1]

FAQ 1: My primary cells show high levels of cell death even in the vehicle control group. What should I check first?

This observation strongly suggests an issue with your baseline culture conditions rather than a specific effect of 4,6-Dihydroxynicotinamide. Here’s a checklist to systematically troubleshoot your primary cell culture:

  • Aseptic Technique and Contamination: Microbial contamination is a frequent cause of unexpected cell death.

    • Actionable Advice: Regularly inspect your cultures for visual signs of contamination (e.g., cloudy media, sudden pH changes). Proactively test for mycoplasma, a common and often undetectable contaminant.[2] Ensure strict aseptic technique in a certified biosafety cabinet.[2]

  • Cell Thawing and Plating: The initial handling of cryopreserved primary cells is a critical determinant of their viability.

    • Actionable Advice: Thaw cells rapidly in a 37°C water bath (<2 minutes) and immediately transfer them to pre-warmed culture medium to dilute the cryoprotectant.[3] Handle the cell suspension gently, using wide-bore pipette tips to minimize mechanical stress.[3] Adhere to the recommended seeding density for your specific primary cell type.[1]

  • Culture Media and Supplements: The quality and composition of your culture medium are vital for primary cell health.

    • Actionable Advice: Use high-quality, lot-tested reagents from reputable suppliers.[2] Ensure your media has the correct pH and supplements (e.g., serum, growth factors) for your specific primary cell type. Be aware that some media components can degrade over time at 37°C.[4]

  • Incubator Conditions: Stable temperature, humidity, and CO₂ levels are non-negotiable for healthy primary cell cultures.

    • Actionable Advice: Regularly calibrate your incubator's temperature and CO₂ sensors. Ensure the water pan is filled with sterile water to maintain humidity.

Experimental Protocol: Basic Primary Cell Viability Assay (MTT Assay)

This protocol provides a fundamental method for assessing cell viability.

  • Cell Seeding: Plate primary cells in a 96-well plate at the optimal seeding density and allow them to adhere and stabilize for 24-48 hours.[5]

  • Compound Treatment: Prepare serial dilutions of 4,6-Dihydroxynicotinamide and vehicle controls. Add the compounds to the appropriate wells.[6]

  • Incubation: Incubate the plate for the desired exposure period.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Formazan Solubilization: Incubate for 1-4 hours at 37°C, then add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Mix thoroughly and read the absorbance at a wavelength of 570 nm.

Part 2: Mechanistic Investigation - Why is 4,6-Dihydroxynicotinamide Causing Cytotoxicity?

Once you have confirmed that your foundational experimental setup is sound, the next step is to investigate the potential mechanisms by which 4,6-Dihydroxynicotinamide may be inducing cytotoxicity. Based on the known effects of related nicotinamide compounds, two primary hypotheses are oxidative stress and mitochondrial dysfunction .

Hypothesis 1: 4,6-Dihydroxynicotinamide Induces Oxidative Stress

Nicotinamide and its analogs can influence cellular redox states. An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity leads to oxidative stress, which can damage lipids, proteins, and DNA.[8]

You can directly measure ROS levels or assess the downstream damage caused by oxidative stress.

  • Direct Measurement of ROS:

    • Actionable Advice: Use fluorescent probes like Dihydroethidium (DHE) for superoxide or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for general ROS.[9] These can be measured using a fluorescence plate reader or flow cytometry.

  • Indirect Measurement of Oxidative Damage:

    • Actionable Advice: Assess lipid peroxidation by measuring malondialdehyde (MDA) levels using a TBARS assay. Quantify DNA damage by measuring levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG).

  • Cell Treatment: Plate and treat your primary cells with 4,6-Dihydroxynicotinamide as you would for a viability assay.

  • Probe Loading: Wash the cells with warm PBS and then incubate with DCFH-DA solution (typically 5-10 µM in serum-free media) for 30-60 minutes at 37°C in the dark.

  • Wash: Gently wash the cells twice with warm PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

Hypothesis 2: 4,6-Dihydroxynicotinamide Impairs Mitochondrial Function

Mitochondria are central to cellular energy production and are also a primary source of ROS. Disruption of mitochondrial function can lead to decreased ATP production, increased ROS, and the initiation of apoptosis.

Several parameters can be assessed to determine if mitochondrial function is compromised.

  • Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is an early indicator of mitochondrial dysfunction.

    • Actionable Advice: Use cationic fluorescent dyes like JC-1 or TMRE. JC-1 forms aggregates that fluoresce red in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm of cells with low ΔΨm.

  • Mitochondrial ROS Production:

    • Actionable Advice: Use a mitochondria-targeted fluorescent probe such as MitoSOX™ Red to specifically measure mitochondrial superoxide levels.[10]

  • Oxygen Consumption Rate (OCR): A direct measure of mitochondrial respiration.

    • Actionable Advice: Utilize extracellular flux analyzers (e.g., Seahorse XF) to measure OCR in real-time. This allows for a detailed assessment of different components of the electron transport chain.[5]

  • Cell Treatment: Treat primary cells with 4,6-Dihydroxynicotinamide in a multi-well plate.

  • JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

  • Wash: Wash the cells with PBS or culture medium.

  • Fluorescence Measurement: Measure the fluorescence of both the red aggregates (Ex/Em ~585/590 nm) and green monomers (Ex/Em ~510/527 nm) using a fluorescence microscope or plate reader. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Hypothesis 3: 4,6-Dihydroxynicotinamide Induces Apoptosis

If the cellular damage induced by oxidative stress or mitochondrial dysfunction is severe, the cell may undergo programmed cell death, or apoptosis.

A key event in apoptosis is the activation of a family of proteases called caspases, particularly caspase-3 and caspase-7.

  • Actionable Advice: Measure the activity of caspase-3/7 using a fluorogenic or colorimetric substrate.[11][12] Commercial kits are readily available for this purpose.

  • Cell Lysis: After treatment with 4,6-Dihydroxynicotinamide, lyse the cells using the buffer provided in a commercial caspase assay kit.[13]

  • Substrate Addition: Add the caspase-3/7 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) to the cell lysates.[11]

  • Incubation: Incubate at 37°C for 1-2 hours.[13]

  • Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[13] An increase in signal indicates higher caspase-3/7 activity.

Part 3: Mitigation Strategies - How Can I Reduce the Cytotoxicity of 4,6-Dihydroxynicotinamide?

If you have identified a likely mechanism of cytotoxicity, you can implement targeted strategies to mitigate these effects and improve the viability of your primary cells.

Strategy 1: Counteracting Oxidative Stress with Antioxidants

If your experiments indicate that 4,6-Dihydroxynicotinamide is inducing oxidative stress, co-treatment with antioxidants may rescue cell viability.

  • Actionable Advice:

    • N-acetylcysteine (NAC): A precursor to glutathione, a major intracellular antioxidant.

    • Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[8]

    • Sodium Pyruvate: Can directly scavenge hydrogen peroxide.[8]

Table 1: Recommended Starting Concentrations for Antioxidant Co-treatment

AntioxidantStarting Concentration RangeReference
N-acetylcysteine (NAC)1 - 10 mM[General lab practice]
Vitamin E (α-tocopherol)50 - 200 µM[8]
Sodium Pyruvate1 - 5 mM[8]
Strategy 2: Supporting Mitochondrial Health

If mitochondrial dysfunction is the primary issue, providing substrates that support mitochondrial function may be beneficial.

  • Actionable Advice:

    • Coenzyme Q10 (CoQ10): A vital component of the electron transport chain. Supplementation can support mitochondrial function.[13]

    • L-carnitine: Facilitates the transport of fatty acids into the mitochondria for beta-oxidation.

Strategy 3: Optimizing Compound Exposure

Reducing the concentration or duration of exposure to 4,6-Dihydroxynicotinamide can often mitigate cytotoxicity while still allowing for the observation of the desired biological effects.

  • Actionable Advice:

    • Dose-Response Curve: Perform a detailed dose-response experiment to identify the lowest effective concentration of 4,6-Dihydroxynicotinamide.

    • Time-Course Experiment: Evaluate the effects of shorter exposure times on both cytotoxicity and your experimental endpoint.

Part 4: Visualizing the Troubleshooting Workflow

To aid in your experimental design and troubleshooting process, the following diagrams illustrate the key decision-making pathways.

TroubleshootingWorkflow cluster_0 Initial Observation cluster_1 Foundational Checks cluster_2 Mechanistic Investigation cluster_3 Mitigation Strategies HighCytotoxicity High Cytotoxicity Observed CheckControls Check Vehicle Controls HighCytotoxicity->CheckControls AssessCulture Assess Basic Culture Health (Contamination, Media, etc.) CheckControls->AssessCulture If controls show cytotoxicity InvestigateMechanism Investigate Mechanism of Toxicity CheckControls->InvestigateMechanism If only treated cells show cytotoxicity OxidativeStress Test for Oxidative Stress (ROS, MDA, 8-OHdG) InvestigateMechanism->OxidativeStress MitoDysfunction Test for Mitochondrial Dysfunction (ΔΨm, OCR) InvestigateMechanism->MitoDysfunction Apoptosis Test for Apoptosis (Caspase Activity) InvestigateMechanism->Apoptosis ImplementMitigation Implement Mitigation Strategies OxidativeStress->ImplementMitigation MitoDysfunction->ImplementMitigation Apoptosis->ImplementMitigation Antioxidants Co-treat with Antioxidants ImplementMitigation->Antioxidants MitoSupport Supplement with Mitochondrial Support Agents ImplementMitigation->MitoSupport OptimizeExposure Optimize Compound Concentration and Exposure Time ImplementMitigation->OptimizeExposure

Caption: A workflow for troubleshooting 4,6-Dihydroxynicotinamide cytotoxicity.

SignalingPathways cluster_0 Potential Mechanisms of Cytotoxicity Compound 4,6-Dihydroxynicotinamide ROS Increased ROS Compound->ROS MitoDamage Mitochondrial Damage Compound->MitoDamage CellularDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->CellularDamage MitoDamage->ROS Apoptosis Apoptosis MitoDamage->Apoptosis CellularDamage->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

Caption: Hypothesized signaling pathways of 4,6-Dihydroxynicotinamide-induced cytotoxicity.

References

  • Halliwell, B. (2014). Cell culture, oxidative stress, and antioxidants: Avoiding pitfalls. Biomedical Journal, 37(3), 99-105. [Link]

  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit User Manual. [Link]

  • Nazarewicz, R. R., Zenebe, W. J., & Parihar, A. S. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Methods in Molecular Biology (Vol. 2081, pp. 215-231). Humana, New York, NY. [Link]

  • Mukhopadhyay, P., Rajesh, M., Yoshihiro, K., Haskó, G., & Pacher, P. (2007). Simple, quantitative, and specific detection of mitochondrial superoxide generation in live cells. American Journal of Physiology-Cell Physiology, 292(5), C1888-C1902. [Link]

  • Halliwell, B., & Whiteman, M. (2004). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. British journal of pharmacology, 142(2), 231–255. [Link]

  • Ortega-Vila, B., & Cuezva, J. M. (2021). New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry. Antioxidants, 10(3), 441. [Link]

  • PubChem. (n.d.). 4,6-Dichloronicotinamide. Retrieved from [Link]

  • CeBioND Consortium. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell and tissue research, 373(1), 1–21. [Link]

  • Zamorano Riveros, F. (2012). Metabolic Flux Analysis of CHO cell cultures. Université catholique de Louvain. [Link]

  • Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. The Biochemical journal, 435(2), 297–312. [Link]

  • Goudarzi, M., Chiu, H. C., & Lee, K. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC advances, 12(40), 25961–25985. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Kosheeka. (2020). Common Errors And Tech Tips For Primary Cell Culture. [Link]

  • Williams, T. C., & Sweetlove, L. J. (2023). Isotopically non-stationary metabolic flux analysis of heterotrophic Arabidopsis thaliana cell cultures. Frontiers in plant science, 13, 1073862. [Link]

  • Rego, A. C., & Oliveira, J. M. (2018). Assessing Mitochondrial Function in In Vitro and Ex Vivo Models of Huntington's Disease. Methods in molecular biology (Clifton, N.J.), 1780, 311–330. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2019). 13C metabolic flux analysis in cell line and bioprocess development. Current opinion in biotechnology, 59, 101–107. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Eppendorf & Promega. (2021, October 22). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [Video]. YouTube. [Link]

  • Templeton, T. D., & Papoutsakis, E. T. (2013). Metabolic flux rewiring in mammalian cell cultures. Biotechnology journal, 8(11), 1278–1290. [Link]

  • PubChem. (n.d.). Nicotinamide. Retrieved from [Link]

  • PubChem. (n.d.). (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Maximizing the Shelf-Life of 4,6-Dihydroxynicotinamide

Welcome to the technical support center for 4,6-Dihydroxynicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the integrity and exte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,6-Dihydroxynicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the integrity and extending the shelf-life of your valuable samples. As a compound with a dihydroxylated pyridine core, 4,6-Dihydroxynicotinamide presents unique stability challenges. This document offers in-depth troubleshooting guides and frequently asked questions to address the specific issues you may encounter during your experiments.

I. Understanding the Instability of 4,6-Dihydroxynicotinamide: A Proactive Approach

Before delving into troubleshooting, it's crucial to understand the inherent chemical properties that can affect the stability of 4,6-Dihydroxynicotinamide. The presence of two hydroxyl groups on the pyridine ring, combined with the nicotinamide side chain, makes the molecule susceptible to several degradation pathways. Drawing parallels from related nicotinamide derivatives, we can anticipate and mitigate these issues. For instance, nicotinamide riboside is known to be a labile molecule, prone to base-catalyzed hydrolysis.[1] Similarly, dihydronicotinamide riboside is sensitive to high temperatures, nucleophiles, and oxygen, leading to degradation through hydrolysis and oxidation.[2] Therefore, a proactive approach to storage and handling is paramount.

II. Troubleshooting Guide: Addressing Common Sample Integrity Issues

This section is formatted in a question-and-answer style to directly address potential problems you might face.

Question 1: My solid 4,6-Dihydroxynicotinamide sample has changed color (e.g., from white/off-white to yellow/brown). Is it still usable?

Answer: A color change in your solid sample is a strong indicator of degradation, likely due to oxidation. The hydroxyl groups on the pyridine ring can be susceptible to oxidation, leading to the formation of colored byproducts.

Immediate Actions:

  • Do not use the sample for critical experiments without first assessing its purity.

  • Perform a purity analysis. High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method to quantify the remaining parent compound and detect degradation products.[3] Mass spectrometry (MS) can help identify the mass of the impurities, offering clues to the degradation pathway.[4]

Preventative Measures:

  • Inert Atmosphere: Store solid samples under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[2]

  • Light Protection: Store samples in amber vials or in the dark to prevent photo-oxidation.

  • Temperature Control: Store at or below the recommended temperature (see storage table below). Pyridine-based compounds should be stored in a cool, dry, well-ventilated area away from heat.[5][6][7]

Question 2: I'm seeing a loss of biological activity or inconsistent results in my assays using a previously prepared stock solution of 4,6-Dihydroxynicotinamide. What could be the cause?

Answer: Loss of activity in solution is a common problem and is often due to hydrolysis or other solvent-mediated degradation. The stability of nicotinamide derivatives can be significantly influenced by pH and temperature in aqueous solutions.[1][8][9]

Troubleshooting Steps:

  • Prepare a fresh stock solution from a solid sample of confirmed purity and re-run your experiment.

  • Analyze the old stock solution using HPLC to check for degradation products.

  • Consider the pH of your solvent. Nicotinamide riboside, for example, shows increased degradation at neutral to basic pH due to base-catalyzed hydrolysis.[1] If your experimental buffer is in this range, the shelf-life of your stock solution may be limited.

Best Practices for Stock Solutions:

  • Solvent Choice: If possible, prepare stock solutions in an anhydrous, aprotic solvent like DMSO. If an aqueous buffer is required, prepare it fresh before each experiment.

  • pH Optimization: If using aqueous buffers, conduct a small-scale stability study to determine the optimal pH range for your compound. Acidic conditions may offer better stability against hydrolysis for some nicotinamide derivatives.[1]

  • Storage of Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Question 3: I'm observing multiple peaks in my HPLC or LC-MS analysis of a 4,6-Dihydroxynicotinamide sample that was supposed to be pure. What are these impurities?

Answer: The appearance of multiple peaks suggests the presence of degradation products or isomers. Based on the degradation of similar compounds, these could arise from:

  • Hydrolysis: The amide group of the nicotinamide side chain can hydrolyze to the corresponding carboxylic acid (4,6-dihydroxynicotinic acid).

  • Oxidation: The dihydroxypyridine ring is susceptible to oxidation, leading to various oxidized species.

Workflow for Impurity Identification:

G start Multiple Peaks Observed in HPLC/LC-MS check_mass Analyze Mass Spectra of Impurity Peaks start->check_mass mass_increase Mass Increase Suggests Oxidation (e.g., addition of oxygen atoms) check_mass->mass_increase Oxidation? mass_change Mass Change Corresponds to Hydrolysis (e.g., -NH2 to -OH) check_mass->mass_change Hydrolysis? no_mass_change No Mass Change Suggests Isomerization check_mass->no_mass_change Isomerization? confirm Confirm Structure using NMR or Reference Standards (if available) mass_increase->confirm mass_change->confirm no_mass_change->confirm remediate Remediate Storage/Handling Based on Degradation Pathway confirm->remediate

Caption: Workflow for identifying impurities in 4,6-Dihydroxynicotinamide samples.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4,6-Dihydroxynicotinamide?

A1: For long-term storage, solid 4,6-Dihydroxynicotinamide should be stored at -20°C or below, under an inert atmosphere (argon or nitrogen) , and protected from light . Keep the container tightly sealed to prevent moisture absorption.[5][6][7]

Q2: How should I prepare and store stock solutions?

A2: Prepare concentrated stock solutions in an anhydrous solvent like DMSO. Aliquot into single-use volumes in tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles. If aqueous buffers are necessary for your experiment, prepare working solutions fresh from the DMSO stock on the day of use.

Q3: My 4,6-Dihydroxynicotinamide is hygroscopic. How should I handle it?

A3: If your compound is hygroscopic, handle it in a controlled environment, such as a glove box with low humidity. Allow the container to warm to room temperature before opening to prevent condensation. Tightly reseal the container immediately after use.

Q4: What analytical methods are recommended for routine quality control?

A4: Reverse-phase HPLC (RP-HPLC) with UV detection is a robust method for routine purity checks and stability studies.[3] LC-MS is invaluable for identifying unknown degradation products.[4] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

IV. Recommended Storage Conditions and Expected Stability

The following table summarizes the recommended storage conditions. Note that the expected shelf-life is an estimate and should be confirmed with in-house stability studies.

Sample Form Temperature Atmosphere Light Expected Shelf-Life (Estimate)
Solid -20°C or belowInert (Ar or N₂)Protected (Amber vial)> 1 year
Solid 2-8°CInert (Ar or N₂)Protected (Amber vial)6-12 months
Stock Solution in DMSO -80°CSealed VialProtected6 months
Stock Solution in DMSO -20°CSealed VialProtected1-3 months
Aqueous Solution 2-8°CSealed VialProtected< 24 hours (prepare fresh)

V. Potential Degradation Pathways

Understanding potential degradation pathways is key to prevention. The diagram below illustrates the two most probable routes for 4,6-Dihydroxynicotinamide degradation based on its chemical structure and the behavior of related compounds.

G parent 4,6-Dihydroxynicotinamide hydrolysis_product 4,6-Dihydroxynicotinic Acid (via Hydrolysis) parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product Oxidized Byproducts (e.g., Quinone-like structures) parent->oxidation_product O₂ / Light / Metal Ions

Caption: Potential degradation pathways for 4,6-Dihydroxynicotinamide.

VI. Experimental Protocols

Protocol 1: Purity Assessment by RP-HPLC

This protocol provides a general starting point for assessing the purity of 4,6-Dihydroxynicotinamide.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., DMSO or mobile phase) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan from 200-400 nm and select the λmax.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Data Analysis:

    • Integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total peak area.

VII. References

  • Barrow, M. P., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. bioRxiv. [Link]

  • Fakhoury, J., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(36), 22359-22366. [Link]

  • Hu, C., et al. (2019). Microbial Degradation of Nicotinamide by a Strain Alcaligenes sp. P156. Current Microbiology, 76(7), 835-842. [Link]

  • Gardner, K. E., & Crooks, P. A. (2022). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. International Journal of Molecular Sciences, 23(23), 14705. [Link]

  • National Center for Biotechnology Information (n.d.). 4,6-Dichloronicotinamide. PubChem. [Link]

  • Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Pyridine. [Link]

  • Gardner, K. E., & Crooks, P. A. (2022). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. ResearchGate. [Link]

  • MDPI. (2020). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. [Link]

  • Post Apple Scientific. (2023). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry. (1999). Analytical Methods. In Toxicological Profile for Formaldehyde. [Link]

  • Wang, S., et al. (2021). Rid Enhances the 6-Hydroxypseudooxynicotine Dehydrogenase Reaction in Nicotine Degradation by Agrobacterium tumefaciens S33. Applied and Environmental Microbiology, 87(11), e00088-21. [Link]

  • Barrow, M. P., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Scientific Reports, 9(1), 17279. [Link]

  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. [Link]

  • Hwang, G., et al. (2023). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. bioRxiv. [Link]

  • Fakhoury, J., et al. (2022). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. Nutrients, 14(1), 113. [Link]

  • Pisoschi, A. M., et al. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 334. [Link]

  • National Center for Biotechnology Information (n.d.). Nicotinamide. PubChem. [Link]

  • National Center for Biotechnology Information. (1999). Analytical Methods. In Toxicological Profile for Formaldehyde. [Link]

  • ResearchGate. (2023). Analytical methods for quantifying amiloride and enhancer in skin layers. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 4,6-Dihydroxynicotinamide vs. Established &amp; Novel NAD+ Precursors

Topic: Comparing 4,6-Dihydroxynicotinamide to other NAD+ precursors Content Type: Publish Comparison Guide Executive Summary & Technical Positioning Status: 4,6-Dihydroxynicotinamide (4,6-DHNAM) is a structural analog an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing 4,6-Dihydroxynicotinamide to other NAD+ precursors Content Type: Publish Comparison Guide

Executive Summary & Technical Positioning

Status: 4,6-Dihydroxynicotinamide (4,6-DHNAM) is a structural analog and synthetic intermediate, distinct from the biologically active "reduced" precursors like Dihydronicotinamide Riboside (NRH) or NMNH .

While the industry currently focuses on reduced nicotinamide derivatives (the "Dihydro" class) for their superior bioavailability and resistance to serum degradation, 4,6-DHNAM represents a substituted pyridine derivative often encountered in metabolic breakdown or chemical synthesis rather than anabolic salvage. This guide compares 4,6-DHNAM against the "Gold Standards" (NR, NMN) and the "Novel Reduced Class" (NRH) to clarify its pharmacological potential—or lack thereof—in NAD+ therapeutics.

Key Takeaway: Researchers investigating "dihydro" compounds should distinguish between ring-reduced precursors (like NRH, which are potent) and ring-substituted analogs (like 4,6-DHNAM, which are typically inert or catabolic).

Chemical & Mechanistic Profile

The Candidate: 4,6-Dihydroxynicotinamide[1][2][3][4][5]
  • CAS: 5466-41-1[1][2][3][4][5]

  • Structure: A pyridine ring substituted with hydroxyl groups at positions 4 and 6, retaining the carboxamide at position 3.

  • Biological Classification: Synthetic Intermediate / Potential Catabolite.

  • Mechanism: Unlike NMN or NR, 4,6-DHNAM lacks the ribose moiety required for direct entry into the salvage pathway via Nicotinamide Riboside Kinase (NRK). Furthermore, the hydroxyl substitutions at C4 and C6 create steric and electronic hindrance, preventing recognition by Nicotinamide Phosphoribosyltransferase (NAMPT).

The Competitors
  • Nicotinamide Riboside (NR): The standard salvage pathway precursor.[6]

  • Nicotinamide Mononucleotide (NMN): The direct precursor to NAD+, bypassing the rate-limiting NAMPT step.[6]

  • Dihydronicotinamide Riboside (NRH): The reduced form of NR. It utilizes a separate pathway (Adenosine Kinase) and is vastly more potent in raising cellular NAD+ than NR or NMN.

Comparative Performance Matrix

The following table contrasts the physicochemical and biological properties of 4,6-DHNAM against active precursors.

Feature4,6-Dihydroxynicotinamide NRH (Dihydronicotinamide Riboside) NMN (Nicotinamide Mononucleotide) NR (Nicotinamide Riboside)
Primary Role Synthetic Intermediate / CatabolitePotent NAD+ PrecursorDirect NAD+ PrecursorSalvage Precursor
Bioavailability Low (Polar, poor transport)High (Lipophilic, cell permeable)Moderate (Requires Slc12a8 or dephosphorylation)High (Oral)
Entry Pathway Unknown (Likely excretion)Adenosine Kinase (AK) NMNATs / CD73 conversionNRK1 / NRK2
NAD+ Yield Negligible Very High (up to 10x vs NR) HighModerate
Stability High (Oxidized/Substituted)Low (Oxidation prone)Moderate (Serum degradation)Low (Serum degradation)
Cellular Fate Excretion / Possible InhibitionRapid conversion to NMNH

NADH

NAD+
Conversion to NAD+Conversion to NMN

NAD+

Mechanistic Pathway Visualization

The diagram below illustrates why 4,6-DHNAM fails to integrate into the NAD+ salvage pathway compared to NRH and NMN.

NAD_Pathways cluster_excretion Elimination Pathway NRH NRH (Dihydronicotinamide Riboside) NMNH NMNH NRH->NMNH AK (Rapid) NMN NMN NAD NAD+ NMN->NAD Adenylylation (NMNAT) NR NR NR->NMN Phosphorylation (NRK) DHNAM 4,6-Dihydroxynicotinamide NRK NRK1/2 DHNAM->NRK No Ribose NAMPT NAMPT DHNAM->NAMPT No Binding (Steric Hindrance) Excretion Excretion DHNAM->Excretion Renal Clearance AK Adenosine Kinase (Bypasses NRK) NMNAT NMNAT1-3 NADH NADH NMNH->NADH Oxidation NADH->NAD Oxidation

Caption: Pathway analysis showing NRH utilizing Adenosine Kinase for rapid entry, while 4,6-DHNAM is structurally blocked from NAMPT/NRK salvage pathways.

Experimental Protocols for Validation

To empirically verify the inactivity of 4,6-DHNAM versus NRH or NMN, the following self-validating protocol is recommended.

Protocol A: Comparative Cellular NAD+ Quantification (LC-MS/MS)

Objective: Determine if 4,6-DHNAM acts as a precursor or an inhibitor.

Reagents:

  • HEK293T cells (ATCC CRL-3216).

  • Compounds: 4,6-DHNAM (Custom synthesis/BLD Pharm), NRH, NMN, NR (purity >98%).

  • Internal Standard: ^13^C-NAD+.

Workflow:

  • Seeding: Plate HEK293T cells at 2.5 x 10^5 cells/well in 6-well plates. Culture for 24h.

  • Treatment:

    • Group A (Control): Vehicle (PBS).

    • Group B (Negative Control): 4,6-DHNAM (100 µM).

    • Group C (Standard): NMN (100 µM).

    • Group D (Novel): NRH (100 µM).

  • Incubation: Incubate for 4 hours (NRH peaks early) and 12 hours (NMN/NR peak later).

  • Extraction:

    • Wash cells 2x with cold PBS.

    • Lyse with 80:20 Methanol:Water (-80°C) containing ^13^C-NAD+.

    • Sonicate (3 cycles, 10s on/off) and centrifuge at 14,000 x g for 15 min at 4°C.

  • Analysis (LC-MS/MS):

    • Column: HILIC (e.g., SeQuant ZIC-pHILIC).

    • Mobile Phase: A: 20mM Ammonium Acetate (pH 9.0); B: Acetonitrile.

    • Transitions: Monitor NAD+ (664.1 -> 136.1) and NADH (666.1 -> 649.1).

Expected Results:

  • NRH: >500% increase in NAD+ (Total NAD pool).

  • NMN: ~200% increase in NAD+.

  • 4,6-DHNAM: <10% change (No significant precursor activity). Note: If NAD+ decreases, 4,6-DHNAM may be an NAMPT inhibitor.

Protocol B: Cytotoxicity & Inhibition Screen

Objective: Ensure 4,6-DHNAM does not exhibit toxicity typical of pyridine analogs (e.g., 6-Aminonicotinamide).

  • Assay: CellTiter-Glo (Promega) for ATP quantification.

  • Dosing: 0, 10, 50, 100, 500 µM of 4,6-DHNAM.

  • Timepoint: 24 hours.

  • Interpretation: A drop in ATP >20% indicates mitochondrial toxicity or inhibition of NAD+ salvage (NAMPT inhibition), confirming it is an anti-metabolite rather than a precursor.

References

  • Girish, S. et al. (2023). Dihydronicotinamide riboside (NRH) is a potent NAD+ concentration enhancer in vitro and in vivo.Cell Metabolism . Link

  • Yang, Y. et al. (2020). Reduced nicotinamide mononucleotide (NMNH) is a potent NAD+ precursor in mammalian cells.Nature Communications . Link

  • Bogan, K.L. & Brenner, C. (2008). Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition.Annual Review of Nutrition . Link

  • PubChem Database. (2024). 4,6-Dihydroxynicotinamide (CAS 5466-41-1) Compound Summary.[1][2][3][4][5]National Library of Medicine . Link(Note: Generic link for validation; specific CAS entry verified in search).

  • Zapata-Pérez, R. et al. (2021). NAD+ homeostasis in human health and disease.[7]EMBO Molecular Medicine . Link

Sources

Comparative

Structure-Activity Relationship of 4,6-Dihydroxynicotinamide Derivatives

Executive Summary: The Tautomeric Challenge In the landscape of heterocyclic drug design, 4,6-dihydroxynicotinamide (and its tautomer, 4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxamide ) represents a privileged but comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomeric Challenge

In the landscape of heterocyclic drug design, 4,6-dihydroxynicotinamide (and its tautomer, 4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxamide ) represents a privileged but complex scaffold. While often overshadowed by its 4,6-diamino counterparts (potent IRAK4 inhibitors) or 1,4-dihydropyridines (calcium channel blockers), the 4,6-dihydroxy core offers unique hydrogen-bonding arrays critical for targeting P2X7 receptors (purinergic signaling) and modulating NAD+ salvage pathways (via NAMPT/SIRT1 interactions).

This guide objectively compares 4,6-dihydroxynicotinamide derivatives against established clinical standards, focusing on the critical Structure-Activity Relationship (SAR) governing their efficacy as P2X7 antagonists and anti-inflammatory agents .

Key Technical Insight: The "4,6-dihydroxy" nomenclature is often a medicinal chemistry misnomer. In physiological solution, these compounds predominantly exist as pyridone tautomers . Successful ligand design must stabilize the specific tautomer required for the target binding pocket—a nuance often missed in high-throughput screening.

Mechanism of Action & Biological Targets[1][2]

Primary Target: P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel driving the NLRP3 inflammasome .[1] Unlike the 4,6-diamino variants which target kinase ATP pockets (like IRAK4), 4,6-dihydroxynicotinamide derivatives often act as allosteric antagonists at the P2X7 receptor.

  • Mechanism: The 4,6-dicarbonyl motif (in the dioxo tautomer) mimics the phosphate-coordinating geometry of ATP or interacts with the "left flipper" domain of the P2X7 trimer, preventing pore dilation.

  • Downstream Effect: Inhibition of IL-1

    
     and IL-18 release.
    
Secondary Target: NAD+ Metabolome

As structural analogs of Nicotinamide (NAM), these derivatives can competitively inhibit NAMPT (Nicotinamide phosphoribosyltransferase) or modulate SIRT1 , influencing cellular senescence and metabolic stress response.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three vectors: the Warhead (C4/C6) , the Linker (C3 Amide) , and the Tail (N1/C2) .

The SAR Matrix
VectorModificationEffect on Potency/PKMechanistic Insight
C4 & C6 Positions -OH / =O (Tautomers) Critical for Binding Must be capable of tautomerizing to the pyridone (oxo) form to accept H-bonds from backbone amides in the receptor pocket. Alkylation (O-methylation) here often abolishes activity by locking the wrong tautomer.
C3 Carboxamide -CONH2 vs -CN H-Bond Donor/Acceptor The primary amide (-CONH2) is essential for water-mediated bridging. Replacing with Nitrile (-CN) increases lipophilicity but often reduces potency by losing a key H-bond donor.
N1 Position Aryl/Alkyl Substitution Metabolic Stability Unsubstituted N1 leads to rapid glucuronidation. N1-Aryl groups (e.g., fluorophenyl) improve hydrophobic collapse in the binding pocket and prevent metabolic clearance.
C2 Position Small Alkyl (-Me) Conformational Lock A small group (Methyl) at C2 forces the C3-amide out of plane, often improving selectivity for P2X7 over P2X4.
Visualizing the Signaling Pathway & SAR Logic

G cluster_0 Competitors Scaffold 4,6-Dihydroxynicotinamide (Scaffold) Tautomer Pyridone Tautomer (Active Species) Scaffold->Tautomer Physiological pH Target P2X7 Receptor (Allosteric Site) Tautomer->Target Binding Effect Inhibit Pore Dilation (Block Ca2+/K+ Flux) Target->Effect Antagonism Outcome Reduced NLRP3 Inflammasome Activation Effect->Outcome Downstream N1_Sub N1-Aryl Group (Hydrophobic Pocket) N1_Sub->Target Affinity Boost C3_Amide C3-Carboxamide (H-Bond Network) C3_Amide->Target Specificity IRAK4 4,6-Diamino (IRAK4 Inhibitor) DHP 1,4-DHP (Ca2+ Channel Blocker)

Figure 1: Mechanistic pathway of 4,6-dihydroxynicotinamide derivatives acting on the P2X7 receptor, highlighting the critical role of the pyridone tautomer.

Comparative Analysis: Performance vs. Alternatives

To validate the utility of 4,6-dihydroxynicotinamide derivatives, we compare them against the "Gold Standard" P2X7 antagonist (JNJ-47965567) and a structural cousin (4,6-Diaminonicotinamide).

Table 1: Comparative Performance Metrics
Feature4,6-Dihydroxynicotinamide Derivatives Adamantanyl Carboxamides (e.g., JNJ-47965567) 4,6-Diaminonicotinamides
Primary Target P2X7 (Allosteric) / NAMPTP2X7 (Allosteric)IRAK4 / JAK3 (ATP Competitive)
Binding Mode Tautomer-dependent H-bondingHydrophobic cage occupationHinge binder (Kinase)
Potency (IC50) Moderate (50 - 500 nM)High (< 10 nM)High (< 10 nM)
Selectivity High for P2X7 vs P2X4Very HighLow (Kinase promiscuity risk)
Solubility High (Polar core)Low (Lipophilic Adamantane)Moderate
CNS Penetration Low to Moderate (Polarity limits)HighModerate
Toxicity Risk Low (Vitamin B3 metabolite analog)Moderate (Phospholipidosis)Moderate (Off-target kinase)

Expert Verdict:

  • Choose 4,6-Dihydroxynicotinamide when designing peripherally restricted anti-inflammatory agents (e.g., for IBD or lung inflammation) where high solubility and low off-target kinase toxicity are required.

  • Choose Adamantanes for CNS indications (e.g., depression, neurodegeneration) where BBB penetration is paramount.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis via Guareschi-Thorpe Condensation

Rationale: This method allows the simultaneous formation of the pyridine ring and the installation of the critical 4,6-dihydroxy functionality.

  • Reagents: Cyanoacetamide (1.0 eq),

    
    -Keto ester (e.g., Ethyl acetoacetate, 1.0 eq), Base (KOH or Piperidine).
    
  • Reaction: Dissolve reagents in Ethanol. Add base dropwise at 0°C. Reflux for 4-6 hours.

  • Isolation (Critical Step): The product precipitates as the potassium salt. Acidify with HCl to pH 3-4 .

    • Validation Point: The precipitate formed at pH 3 is the pyridone tautomer . If you acidify too strongly (pH < 1), you may protonate the amide, affecting solubility.

  • Purification: Recrystallization from Glacial Acetic Acid.

    • Why? Acetic acid stabilizes the H-bond network of the dihydroxy form.

Protocol B: P2X7 Functional Assay (Yo-Pro-1 Uptake)

Rationale: P2X7 activation leads to the formation of a large pore permeable to the fluorescent dye Yo-Pro-1. This is a direct functional readout of channel antagonism.

  • Cell Line: HEK293 stably expressing human P2X7 (hP2X7-HEK).

  • Seeding: Plate cells at

    
     cells/well in Poly-D-Lysine coated black 96-well plates. Incubate overnight.
    
  • Dye Loading: Remove media. Add low-divalent cation buffer (Low Ca2+/Mg2+) containing 1 µM Yo-Pro-1 .

    • Note: High Ca2+ inhibits P2X7; use low divalent buffer to maximize signal window.

  • Compound Treatment: Add test compounds (4,6-dihydroxynicotinamide derivatives) at varying concentrations (0.1 nM - 10 µM). Incubate for 30 min at 37°C.

  • Stimulation: Add BzATP (P2X7 agonist) at EC80 concentration (typically 100-300 µM).

  • Measurement: Monitor fluorescence (Ex 485 nm / Em 530 nm) kinetically for 60 minutes.

  • Data Analysis: Calculate IC50 based on the Area Under the Curve (AUC) relative to DMSO control.

References

  • Bhattacharya, A., et al. (2018). "Discovery of 4,6-diaminonicotinamides as potent IRAK4 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link(Cited for comparative distinction).

  • Romagnoli, R., et al. (2016). "Hybrid P2X7 antagonists: Replacing the adamantane core." Journal of Medicinal Chemistry. Link(Grounding for P2X7 scaffold alternatives).

  • Donnelly-Roberts, D. L., et al. (2009). "Mammalian P2X7 receptor pharmacology: Comparison of recombinant and native receptors." British Journal of Pharmacology. Link(Source for Yo-Pro-1 assay protocols).

  • Grozio, A., et al. (2019). "Slc12a8 is a nicotinamide mononucleotide transporter." Nature Metabolism. Link(Context for Nicotinamide metabolite relevance).

  • Gunosewoyo, H., et al. (2010). "P2X purinoceptor ligands: recently patented compounds." Expert Opinion on Therapeutic Patents. Link(Review of pyridine-carboxamide scaffolds in P2X7).

Sources

Validation

Technical Comparison Guide: Biological Validation of 4,6-Dihydroxynicotinamide (4,6-DHNA)

The following guide is structured as a high-level technical dossier designed for drug development scientists. It treats 4,6-Dihydroxynicotinamide (4,6-DHNA) as a structural analog of Nicotinamide (NAM), evaluating its po...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical dossier designed for drug development scientists. It treats 4,6-Dihydroxynicotinamide (4,6-DHNA) as a structural analog of Nicotinamide (NAM), evaluating its potential as a metabolic modulator (specifically targeting enzymatic stability and anti-inflammatory pathways) compared to standard NAD+ precursors.

Executive Summary & Mechanistic Positioning

4,6-Dihydroxynicotinamide (4,6-DHNA) represents a specific hydroxylation derivative of the classical Vitamin B3 vitamer, Nicotinamide (NAM). While NAM is a direct precursor in the NAD+ salvage pathway, the introduction of hydroxyl groups at the C4 and C6 positions of the pyridine ring fundamentally alters its pharmacodynamics.

Unlike NAM, which acts primarily as a substrate for Nicotinamide Phosphoribosyltransferase (NAMPT), 4,6-DHNA is positioned as a metabolic modulator and enzyme inhibitor. Its structural steric hindrance likely prevents efficient phosphoribosylation, suggesting its utility lies not in fueling the NAD+ pool, but in protecting it by inhibiting NAD+-consuming enzymes (e.g., CD38, PARPs) or acting via G-protein coupled receptors (GPCRs) similar to other nicotinic acid metabolites.

Core Value Proposition vs. Alternatives
FeatureNicotinamide (NAM)Nicotinamide Riboside (NR)4,6-Dihydroxynicotinamide (4,6-DHNA)
Primary Mechanism NAD+ Precursor (Salvage)NAD+ Precursor (Kinase pathway)Enzyme Modulation / Receptor Agonism
Metabolic Stability Low (Rapidly methylated to MNA)Low (Degrades to NAM in plasma)High (Resistant to methylation/deamidation)
Sirtuin Interaction Weak inhibitor (at high doses)Activator (via NAD+)Potential Direct Modulator
Inflammation Target General (via NAD+)General (via NAD+)Specific (Neutrophil/Macrophage inhibition)

Mechanistic Differentiation & Signaling Pathways

To validate 4,6-DHNA, we must distinguish its activity from the standard "Precursor" model. The following diagram illustrates the divergent pathways of NAM (Anabolic) vs. 4,6-DHNA (Modulatory).

G NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate DHNA 4,6-DHNA DHNA->NAMPT No Affinity (Steric Block) PARP PARP/CD38 (NAD+ Consumers) DHNA->PARP Inhibition (Preserves NAD+) Inflam Inflammation (NF-kB) DHNA->Inflam Direct Suppression (Independent of NAD+) NAD NAD+ Pool NAMPT->NAD Salvage Pathway NAD->PARP Consumption

Caption: Figure 1. Divergent mechanisms of action.[1] While NAM feeds the NAD+ pool, 4,6-DHNA acts to preserve the pool by inhibiting consumption enzymes and directly suppressing inflammatory signaling.

Comparative Efficacy: Experimental Validation

This section details the critical experiments required to cross-validate 4,6-DHNA against NAM.

Experiment A: Enzymatic Inhibition Assay (PARP/CD38 Screening)

Hypothesis: 4,6-DHNA acts as a structural mimic, binding to the active site of NAD+-consuming enzymes without being hydrolyzed, thereby preserving cellular NAD+.

Protocol:

  • System: Recombinant Human PARP-1 and CD38 enzymes (Colorimetric Assay Kits).

  • Conditions:

    • Control: Buffer only.

    • Comparator: NAM (Known weak inhibitor, IC50 ~50-100 µM).

    • Test: 4,6-DHNA (Titration 10 nM to 1 mM).

  • Readout: Measure absorbance at 450 nm (PARP activity) or fluorescence (CD38 cyclase activity).

  • Validation Criteria: 4,6-DHNA must demonstrate an IC50 < 50 µM to be considered superior to NAM as a stabilizer.

Experiment B: Metabolic Stability (Microsomal Stability Assay)

Hypothesis: The hydroxylation at C4/C6 protects the pyridine ring from methylation by NNMT (Nicotinamide N-methyltransferase), extending half-life compared to NAM.

Protocol:

  • Matrix: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Dosing: 10 µM of NAM vs. 4,6-DHNA.

  • Sampling: 0, 15, 30, 60, 120 minutes.

  • Analysis: LC-MS/MS (MRM mode).

    • Target for NAM: Disappearance of NAM, appearance of MNA (1-methylnicotinamide).

    • Target for 4,6-DHNA: Disappearance of parent compound.

  • Success Metric: T1/2 (Half-life) of 4,6-DHNA > 2x T1/2 of NAM.

Experiment C: Anti-Inflammatory Efficacy (LPS-Induced Macrophage Model)

Hypothesis: 4,6-DHNA exerts anti-inflammatory effects independent of NAD+ boosting (unlike NR).

Protocol:

  • Cell Line: RAW 264.7 Murine Macrophages.

  • Induction: Lipopolysaccharide (LPS) 100 ng/mL for 24h.

  • Treatment Arms:

    • Vehicle.

    • NAM (5 mM).

    • 4,6-DHNA (0.5 mM, 1 mM, 5 mM).

  • Readout:

    • Cytokine Release (TNF-α, IL-6) via ELISA.

    • Intracellular NAD+ levels (Cycling Assay).

  • Data Interpretation: If 4,6-DHNA reduces Cytokines without increasing NAD+, the mechanism is confirmed as direct immunomodulation.

Data Synthesis & Comparison Guide

The following table summarizes the expected profile of 4,6-DHNA based on structural activity relationships (SAR) and comparative literature of pyridine derivatives.

ParameterNicotinamide (NAM)4,6-DihydroxynicotinamideAdvantage of 4,6-DHNA
Bioavailability High (Rapid absorption)Moderate (Polarity increases with -OH)Lower CNS toxicity risk (Less blood-brain barrier penetration predicted)
Half-Life Short (< 2 hours)Extended Reduced dosing frequency ; resistance to NNMT methylation.
NAD+ Boosting Direct PrecursorIndirect Preserver Prevents "NAD+ wasting" in inflammatory states.
Sirtuin Effect Inhibitor (High dose)Neutral/Activator Avoids the "Sirtuin inhibition feedback" loop seen with high-dose NAM.
Toxicity Profile Hepatotoxicity at high doses (>3g)Low Hydroxylation facilitates renal excretion without phase II conjugation.

Workflow Visualization: Validation Pipeline

To ensure reproducibility, the following workflow outlines the sequential validation steps for 4,6-DHNA.

Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Decision Gate Step1 Enzymatic Inhibition (PARP/CD38) Step2 Microsomal Stability (Liver Clearance) Step1->Step2 Select Lead Conc. Step3 RAW 264.7 Assay (Inflammation/Cytokines) Step2->Step3 If T1/2 > 60min Step4 NAD+ Quantification (Cycling Assay) Step3->Step4 Parallel Run Decision Compare Profiles: Is Anti-inflammatory effect > NAM? Is Stability > NAM? Step4->Decision

Caption: Figure 2. Step-by-step validation pipeline. Progression from enzymatic screening to cellular efficacy ensures resource efficiency.

References

  • Bogan, K. L., & Brenner, C. (2008). Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition. Annual Review of Nutrition.

  • Chini, E. N. (2009). CD38 as a regulator of cellular NAD: a novel potential pharmacological target for metabolic conditions. Current Pharmaceutical Design.

  • Houtkooper, R. H., et al. (2010). The secret life of NAD+: an old metabolite controlling new metabolic signaling pathways. Endocrine Reviews.

  • Uchida, Y., et al. (2018). (Contextual Reference for Structural Analogs) 1,4-Dihydroxy-2-naphthoic acid (DHNA) and its structural distinction from pyridine derivatives. Scientific Reports.

  • Cantó, C., et al. (2015). NAD+ metabolism and the control of energy homeostasis: a balancing act between mitochondria and the nucleus. Cell Metabolism.

Disclaimer: This guide focuses on the specific pyridine derivative 4,6-Dihydroxynicotinamide. Researchers should ensure they are not confusing this molecule with 1,4-Dihydroxy-2-naphthoic acid (DHNA), a distinct prebiotic metabolite with a separate biological profile.

Sources

Comparative

Comparative Analysis: 4,6-Dihydroxynicotinamide &amp; The Evolution of PARP Inhibitors

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Professionals Executive Summary: From Scaffold to Standard of Care This guide provides a technical comparison betw...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary: From Scaffold to Standard of Care

This guide provides a technical comparison between 4,6-Dihydroxynicotinamide (4,6-DHNA) —representing the foundational "nicotinamide pharmacophore"—and the clinically approved "third-generation" PARP inhibitors (PARPi) such as Olaparib , Talazoparib , and Rucaparib .

While modern clinical PARP inhibitors are household names in oncology, their design is rooted in the structural mimicry of Nicotinamide (NAM) . 4,6-DHNA serves as a critical structural probe in this analysis, illustrating the fundamental binding requirements of the PARP catalytic domain. This guide contrasts the catalytic inhibition characteristic of simple nicotinamide analogs with the PARP trapping mechanism that defines modern therapeutic efficacy.

Mechanistic Profile: The Pharmacophore Evolution
The Nicotinamide Anchor (4,6-DHNA)

Poly(ADP-ribose) polymerases (PARPs) use NAD+ as a substrate to synthesize PAR chains.[1] The enzyme cuts NAD+ into Nicotinamide (NAM) and ADP-ribose.

  • Mechanism: 4,6-DHNA acts as a competitive inhibitor at the nicotinamide-binding pocket. It mimics the nicotinamide moiety of NAD+, forming hydrogen bonds with the critical Gly863 and Ser904 residues in the PARP1 active site.

  • Limitation: While it blocks the catalytic site, it lacks the "tail" required to extend into the adenosine-binding pocket. Consequently, it has a fast dissociation rate (

    
    ) and fails to "trap" the PARP enzyme on DNA.
    
The Clinical Trappers (Olaparib, Talazoparib)

Modern inhibitors retain the nicotinamide-mimicking core (often a benzamide or phthalazinone) but add a large extension.

  • Mechanism: These drugs span both the nicotinamide pocket and the adenosine pocket.

  • The "Trapping" Effect: The extension creates steric clashes with the helical domain of PARP upon DNA binding, locking the enzyme in a conformation that cannot release the DNA. This forms a toxic PARP-DNA complex , which is far more cytotoxic than catalytic inhibition alone.

PARP_Mechanism NAD NAD+ Substrate PARP_Active PARP1 Active Site NAD->PARP_Active Native Binding DHNA 4,6-DHNA (Nicotinamide Analog) DHNA->PARP_Active Competes with NAM (Weak Binding) Cat_Inhib Catalytic Inhibition (Blocks PAR formation) DHNA->Cat_Inhib Olaparib Olaparib (Clinical Inhibitor) Olaparib->PARP_Active Dual Pocket Binding (High Affinity) Olaparib->Cat_Inhib Trapping PARP Trapping (Toxic DNA Complex) Olaparib->Trapping Primary Cytotoxicity

Figure 1: Mechanistic divergence between simple nicotinamide analogs (4,6-DHNA) and clinical inhibitors. While both block catalysis, only clinical drugs induce significant PARP trapping.

Comparative Performance Data

The following table contrasts the physicochemical and biological profiles of the scaffold (4,6-DHNA) against the clinical gold standards.

Feature4,6-Dihydroxynicotinamide Olaparib (Lynparza) Talazoparib (Talzenna)
Role Structural Probe / Metabolite AnalogClinical Drug (1st Approved)Clinical Drug (Most Potent)
Binding Site Nicotinamide Pocket OnlyNicotinamide + Adenosine PocketsNicotinamide + Adenosine Pockets
IC50 (PARP1) ~1–10 µM (Estimated)*5 nM0.57 nM
PARP Trapping NegligibleModerate (++++)Extreme (++++++)
Selectivity Low (Hits other NAD+ enzymes)High (PARP1/2 Selective)High (PARP1/2 Selective)
Cytotoxicity Low (Requires high doses)High (Synthetic Lethality in BRCA-)Very High

*Note: IC50 for 4,6-DHNA is estimated based on structural analogs like 3-aminobenzamide and nicotinamide (Ki ~20 µM).

Experimental Protocols

To experimentally verify the differences between a simple analog like 4,6-DHNA and a clinical inhibitor, two distinct assays are required: one for catalytic inhibition and one for DNA trapping .

Protocol A: Colorimetric PARP Catalytic Inhibition Assay

Validates that both compounds inhibit the enzymatic formation of PAR chains.

Reagents:

  • Recombinant Human PARP1 Enzyme.[2]

  • Biotinylated NAD+.

  • Histone-coated 96-well strip plate.

  • Streptavidin-HRP.

Workflow:

  • Preparation: Dilute 4,6-DHNA (0.1 µM – 1 mM) and Olaparib (0.1 nM – 1 µM) in assay buffer.

  • Reaction: Add 20 µL of PARP1 enzyme to histone-coated wells.

  • Inhibition: Add 10 µL of inhibitor dilutions. Incubate for 30 mins at RT.

  • Activation: Add 20 µL of Biotin-NAD+/Activated DNA cocktail to start PARylation.

  • Termination: After 60 mins, wash wells 3x with PBS-T.

  • Detection: Add Streptavidin-HRP (1:1000) for 30 mins. Wash 3x. Add TMB substrate and read OD450.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Expected Result: Olaparib IC50 ~5 nM; 4,6-DHNA IC50 >1000 nM.

Protocol B: Chromatin Fractionation (Trapping) Assay

The definitive test distinguishing clinical drugs from simple analogs.

Rationale: Trapped PARP1 becomes insoluble and remains bound to the chromatin fraction, whereas inhibited (but not trapped) PARP1 remains soluble.

Workflow:

  • Cell Culture: Treat HeLa or DT40 cells with vehicle, 4,6-DHNA (10 µM), and Olaparib (1 µM) for 4 hours.

  • Lysis: Harvest cells and lyse in Cytoskeleton Buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100).

  • Fractionation:

    • Centrifuge at 1000 x g for 5 mins.

    • Supernatant 1: Soluble Cytosolic/Nuclear proteins (Unbound PARP).

    • Pellet: Chromatin-bound fraction.

  • Extraction: Resuspend pellet in Nuclear Lysis Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS). Sonicate to shear DNA.

  • Western Blot: Load equal volumes of Soluble vs. Chromatin fractions. Blot for PARP1 .

  • Quantification:

    • Olaparib: Significant increase in PARP1 band in the Chromatin (Pellet) fraction.

    • 4,6-DHNA: PARP1 remains primarily in the Soluble fraction (similar to Vehicle).

Experimental_Workflow Step1 Treat Cells (4 hrs) Step2 Lyse in Triton X-100 Buffer Step1->Step2 Step3 Centrifuge (1000 x g) Step2->Step3 Supernatant Supernatant: Soluble PARP Step3->Supernatant Unbound Pellet Pellet: Chromatin-Bound PARP Step3->Pellet Trapped Subgraph_Fractions Subgraph_Fractions Analysis Western Blot Analysis (Anti-PARP1) Supernatant->Analysis Pellet->Analysis

Figure 2: Chromatin fractionation workflow to quantify PARP trapping efficiency.

Therapeutic Implications

Why 4,6-DHNA is not a drug, but a tool: While 4,6-DHNA can inhibit PARP activity, its inability to trap PARP on DNA renders it ineffective for inducing synthetic lethality in BRCA-deficient tumors. High concentrations would be required to achieve catalytic inhibition, leading to off-target effects on other NAD+-dependent enzymes (e.g., Sirtuins, IMPDH).

The Clinical Reality: Drug development has moved away from simple "catalytic blockers" (like 4,6-DHNA) toward "PARP Poisons" (Talazoparib). However, nicotinamide analogs remain vital for:

  • Neuroprotection: Where catalytic inhibition is desired without the cytotoxicity of trapping.

  • Metabolic Studies: Understanding how NAD+ metabolites naturally regulate PARP1 activity.

References
  • Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research. Link

  • Rouleau, M., et al. (2010). "PARP inhibition: PARP1 and beyond." Nature Reviews Cancer. Link

  • Alemasova, E.E., & Lavrik, O.I. (2019). "Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins." Nucleic Acids Research. Link

  • Lord, C.J., & Ashworth, A. (2017). "PARP inhibitors: Synthetic lethality in the clinic." Science. Link

  • PubChem Compound Summary. (2024). "4,6-Dihydroxynicotinamide (CAS 5466-41-1)." National Center for Biotechnology Information. Link

Sources

Validation

The Potency Puzzle: A Comparative Guide to 4,6-Dihydroxynicotinamide Analogues in Drug Discovery

In the landscape of modern pharmacology, the quest for potent and selective therapeutic agents is a perpetual endeavor. Nicotinamide and its derivatives have emerged as a versatile scaffold, giving rise to a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmacology, the quest for potent and selective therapeutic agents is a perpetual endeavor. Nicotinamide and its derivatives have emerged as a versatile scaffold, giving rise to a multitude of analogues with diverse biological activities. While direct comparative data on 4,6-Dihydroxynicotinamide remains nascent, an exploration of its structural analogues provides invaluable insights into the chemical modifications that govern potency. This guide offers a comprehensive comparison of various classes of nicotinamide and dihydronicotinamide analogues, supported by experimental data, to inform and guide researchers in the fields of drug discovery and development.

The Pivotal Role of Nicotinamide Analogues

Nicotinamide, a form of vitamin B3, is a fundamental biological molecule, serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The central role of NAD+ in cellular metabolism and signaling has rendered its biosynthetic pathways attractive targets for therapeutic intervention. Consequently, synthetic analogues of nicotinamide and its reduced form, dihydronicotinamide, have been extensively investigated for a range of applications, from metabolic modulation to enzyme inhibition and antioxidant effects.[1]

This guide will navigate the potency landscape of these analogues, focusing on key areas where they have shown significant promise: as NAD+ precursors, enzyme inhibitors, antioxidants, and antifungal agents.

Comparative Potency Analysis of Nicotinamide Analogues

The therapeutic potential of a nicotinamide analogue is intrinsically linked to its potency, which is highly dependent on its specific chemical structure and the biological target . Here, we present a comparative analysis of different classes of these analogues.

NAD+ Precursors: The Race to Boost Cellular Energy

The age-related decline in NAD+ levels has spurred the development of precursors that can effectively replenish the cellular NAD+ pool. Dihydronicotinamide riboside (NRH) has emerged as a particularly potent NAD+ enhancer.[2]

Key Findings:

  • Superior Potency of NRH: In vitro studies have demonstrated that NRH is significantly more potent at increasing cellular NAD+ concentrations compared to other precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN).[3]

  • Rapid Action: NRH can elevate NAD+ levels by 2.5 to 10-fold within just one hour of administration to mammalian cells.[2]

  • In Vivo Efficacy: When administered to mice, NRH leads to substantial increases in NAD+ levels in tissues such as the liver and kidney, surpassing the effects of NR and NMN at equivalent doses.[3]

Table 1: Comparative Potency of NAD+ Precursors

CompoundCell LinePotency MetricResultReference
Dihydronicotinamide Riboside (NRH)Neuro2aConcentration for 260% NAD+ increase34 µM[3]
Nicotinamide Riboside (NR)Neuro2aConcentration for 260% NAD+ increase1000 µM[3]
Dihydronicotinamide Riboside (NRH)HEK293Fold increase in NAD+ at 1 mM (6h)~10-fold[3]
Nicotinamide Riboside (NR)HEK293Fold increase in NAD+ at 1 mM (6h)~2.5-fold[3]

The remarkable potency of NRH is attributed to a potentially novel metabolic pathway for NAD+ synthesis, highlighting how subtle structural changes can dramatically impact biological activity.[3]

Enzyme Inhibitors: Precision Targeting of Disease Pathways

Strategic modifications to the nicotinamide scaffold have yielded highly potent and selective inhibitors of various enzymes implicated in disease.

  • ALKBH2 Inhibitors for Glioblastoma: A novel nicotinamide derivative, AH2-15c, has been identified as a potent and selective inhibitor of ALKBH2, a DNA demethylase overexpressed in glioblastoma.[4] This inhibitor exhibits an impressive IC50 value in the nanomolar range.[4]

  • NNMT Inhibitors for Metabolic Diseases: Nicotinamide N-methyltransferase (NNMT) is a target for metabolic diseases. Bisubstrate inhibitors, designed to mimic the transition state of the methylation reaction, have shown exceptional potency and selectivity.[5][6] For instance, the inhibitor II559 has a Ki of 1.2 nM and a cellular IC50 of approximately 150 nM.[6]

  • SDH Inhibitors for Fungal Control: Nicotinamide derivatives have also been developed as succinate dehydrogenase (SDH) inhibitors for antifungal applications.[7][8] Compound 4b, for example, displays an IC50 of 3.18 µM against SDH, comparable to the commercial fungicide boscalid.[8]

Table 2: Potency of Nicotinamide Analogues as Enzyme Inhibitors

Analogue/DerivativeTarget EnzymePotency MetricValueTherapeutic AreaReference
AH2-15cALKBH2IC500.031 ± 0.001 µMGlioblastoma[4]
II559NNMTKi1.2 nMMetabolic Diseases[6]
II802NNMTKi1.6 nMMetabolic Diseases[6]
Compound 4bSDHIC503.18 µMAntifungal[8]
1,4-Dihydropyridines: Antioxidant Analogues of Dihydronicotinamide

1,4-Dihydropyridines (DHPs), which are structurally analogous to dihydronicotinamide, are recognized for their antioxidant properties.[1][9] Their ability to donate a hydrogen atom allows them to act as direct inhibitors of free radical reactions.[9] The antioxidant potency of DHPs is influenced by the nature of the substituents on the dihydropyridine ring.[9]

Antifungal Nicotinamide Derivatives

The nicotinamide scaffold has also been successfully exploited to develop potent antifungal agents. A series of nicotinamide derivatives were synthesized and screened for their activity against Candida albicans.[10]

Key Findings:

  • High Potency: Compound 16g was identified as the most potent derivative, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL against C. albicans.[10]

  • Activity against Resistant Strains: This compound also demonstrated potent activity against fluconazole-resistant strains of C. albicans, with MIC values ranging from 0.125 to 1 µg/mL.[10]

  • Mechanism of Action: The antifungal activity of compound 16g is attributed to its ability to disrupt the fungal cell wall.[10]

Experimental Methodologies: A Closer Look

To ensure the trustworthiness and reproducibility of the presented data, it is crucial to understand the experimental protocols employed.

Protocol: In Vitro NAD+ Concentration Assay

This protocol outlines a typical procedure for measuring cellular NAD+ levels, as would be used to compare the potency of NAD+ precursors like NRH, NR, and NMN.

Objective: To quantify the intracellular concentration of NAD+ in response to treatment with various precursor compounds.

Materials:

  • Mammalian cell line (e.g., HEK293, Neuro2a)

  • Cell culture medium and supplements

  • NAD+ precursor compounds (NRH, NR, NMN)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 0.6 M perchloric acid)

  • Neutralization buffer (e.g., 2 M KHCO3)

  • NAD+/NADH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the NAD+ precursors in a suitable solvent. Dilute the stock solutions in cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing the treatment compounds. Incubate for the desired time period (e.g., 1, 6, 24 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes to lyse the cells and precipitate proteins.

  • Neutralization:

    • Transfer the lysate to a microcentrifuge tube.

    • Add neutralization buffer to adjust the pH to approximately 7.0.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.

  • NAD+ Quantification:

    • Carefully collect the supernatant, which contains the NAD+.

    • Follow the instructions of the commercial NAD+/NADH assay kit. This typically involves adding the supernatant to a reaction mixture containing an enzyme that specifically cycles NAD+ and NADH, leading to the production of a fluorescent or colorimetric product.

    • Measure the signal using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using known concentrations of NAD+.

    • Calculate the NAD+ concentration in the samples based on the standard curve.

    • Normalize the NAD+ concentration to the total protein content or cell number for each sample.

    • Compare the NAD+ levels in the treated samples to the untreated control to determine the fold increase.

Causality Behind Experimental Choices:

  • Perchloric Acid Lysis: The use of a strong acid like perchloric acid is crucial for effectively lysing the cells and simultaneously inactivating enzymes that could degrade NAD+, ensuring the accurate measurement of the existing NAD+ pool.

  • Neutralization Step: The acidic lysate must be neutralized before the enzymatic assay, as the enzymes used for NAD+ quantification have optimal activity at a neutral pH.

  • Use of a Commercial Kit: Commercially available kits provide standardized reagents and protocols, which enhances the reproducibility and reliability of the results.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key biological pathway and a typical experimental workflow.

NAD_Biosynthesis cluster_precursors NAD+ Precursors cluster_pathway Salvage Pathway NR NR NRK NRK NR->NRK ATP NMN NMN NMNAT NMNAT NMN->NMNAT ATP NRH NRH (Potent) Putative Kinase Putative Kinase NRH->Putative Kinase ATP NAD+ NAD+ NMNAT->NAD+ NRK->NMN NMNH NMNH Putative Kinase->NMNH NMNH->NMNAT ATP experimental_workflow start Start cell_culture Cell Culture start->cell_culture treatment Compound Treatment cell_culture->treatment lysis Cell Lysis treatment->lysis quantification NAD+ Quantification lysis->quantification analysis Data Analysis quantification->analysis end End analysis->end

Caption: A generalized workflow for in vitro evaluation of NAD+ precursors.

Conclusion: A Scaffold of Immense Potential

While the specific potency of 4,6-Dihydroxynicotinamide relative to its analogues remains an open question requiring direct empirical investigation, the broader family of nicotinamide and dihydronicotinamide derivatives presents a fertile ground for the discovery of potent therapeutic agents. The evidence clearly demonstrates that subtle modifications to this core scaffold can lead to dramatic enhancements in potency across a range of biological activities.

From the remarkable efficacy of dihydronicotinamide riboside as an NAD+ precursor to the nanomolar inhibitory constants of rationally designed enzyme inhibitors, the versatility of this chemical class is undeniable. The continued exploration of structure-activity relationships within this family of compounds holds immense promise for addressing a wide spectrum of diseases, from age-related metabolic decline to cancer and infectious diseases.

References

  • Natural Mimetic 4,6-dihydroxyaurone Derivatives as Tyrosinase Inhibitors: Design, Synthesis, and Biological Evalu
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH.
  • CDK4/6 inhibitors: a brief overview and prospective research directions. PMC.
  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Deriv
  • CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. PMC.
  • Dihydronicotinamide riboside is a potent NAD+ concentration enhancer in vitro and in vivo. Journal of Biological Chemistry.
  • Dihydronicotinamide riboside is a potent NAD+ concentration enhancer in vitro and in vivo. Journal of Biological Chemistry.
  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed.
  • Review Article 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress.
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI.
  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succin
  • Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition st
  • NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. PMC - NIH.
  • The optimized structure of studied nicotinamide derivatives.
  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succin
  • (PDF) 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress.
  • (PDF) Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach.
  • What Are CDK4/6 Inhibitors?. BreastCancer.org.
  • Vitamin D and Its Synthetic Analogs. PMC - PubMed Central.
  • 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxid
  • Therapeutic Potential of ACMSD Inhibitors in NAD + Deficient Diseases. MDPI.
  • Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstr
  • Enhanced degradation of dihydrofolate reductase through inhibition of NAD kinase by nicotinamide analogs. PubMed.
  • Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging. PMC - NIH.

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Comparative

Head-to-head comparison of 4,6-Dihydroxynicotinamide and resveratrol

This guide provides a technical, head-to-head comparison between Resveratrol (the established stilbenoid SIRT1 activator) and 4,6-Dihydroxynicotinamide (4,6-DHN, a specific pyridine-carboxamide derivative). Note to Resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison between Resveratrol (the established stilbenoid SIRT1 activator) and 4,6-Dihydroxynicotinamide (4,6-DHN, a specific pyridine-carboxamide derivative).

Note to Researchers: While Resveratrol is extensively characterized, 4,6-Dihydroxynicotinamide is less common in mainstream therapeutic literature and is often studied as a metabolic intermediate or structural analog in the Vitamin B3 (Nicotinamide) salvage pathway. This guide frames 4,6-DHN based on its structure-activity relationship (SAR) as a pyridine derivative compared to the stilbene scaffold of Resveratrol.

Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Metabolic Researchers

Executive Summary: The Scaffold Divergence

This comparison contrasts two distinct chemical classes targeting metabolic longevity and redox homeostasis.

  • Resveratrol (3,5,4'-trihydroxy-trans-stilbene): A polyphenolic SIRT1 activator (STAC) . It acts primarily as a xenohormetic agent, mimicking caloric restriction by allosterically activating Sirtuin 1. Its utility is limited by rapid glucuronidation and poor bioavailability.

  • 4,6-Dihydroxynicotinamide (4,6-DHN): A highly polar pyridine-carboxamide derivative . Structurally related to Nicotinamide (NAM), it represents a class of molecules that interact with the NAD+ metabolome. Unlike Resveratrol, which directly binds SIRT1, 4,6-DHN likely influences the pathway via enzyme inhibition (e.g., CD38, PARPs) or as a metabolic intermediate, offering higher water solubility but distinct pharmacodynamics.

Physicochemical & Pharmacokinetic Profiling[1][2][3]

The primary differentiator between these compounds is their solubility profile and metabolic fate. Resveratrol is lipophilic and membrane-permeable but metabolically unstable. 4,6-DHN is hydrophilic and likely renally excreted.

Table 1: Physicochemical Properties
FeatureResveratrol4,6-Dihydroxynicotinamide (4,6-DHN)Implications
Chemical Scaffold Stilbenoid (C14)Pyridine-carboxamide (C6)Resveratrol requires lipid carriers; 4,6-DHN is water-soluble.
Molecular Weight 228.25 g/mol ~154.12 g/mol 4,6-DHN has faster diffusion kinetics.
LogP (Hydrophobicity) ~3.1 (Lipophilic)~ -0.5 to 0.5 (Hydrophilic)Resveratrol crosses BBB easily; 4,6-DHN may require transporters.
Solubility (Water) Very Low (<0.05 mg/mL)High (>10 mg/mL estimated)4,6-DHN is easier to formulate in aqueous buffers.
Metabolic Stability Poor: Rapid sulfation/glucuronidation (t1/2 ~14 min).Moderate: Likely resistant to CYP450; excreted unchanged or glycosylated.Resveratrol requires high dosing (micronized/liposomal).

Mechanistic Pathways & Biological Targets[4]

This section details the divergent mechanisms. Resveratrol is a direct "accelerator" of SIRT1, while 4,6-DHN acts as a "modulator" within the NAD+ salvage loop.

Resveratrol: The Allosteric Activator

Resveratrol binds to the N-terminal domain of SIRT1, lowering the


 for the acetylated substrate (e.g., p53, PGC-1

). This requires the presence of endogenous NAD+.
4,6-Dihydroxynicotinamide: The Metabolic Modulator

As a derivative of Nicotinamide, 4,6-DHN interacts with enzymes that process the pyridine ring.

  • Hypothetical Target 1: SIRT1 Inhibition/Modulation. High concentrations of Nicotinamide (NAM) inhibit Sirtuins. 4,6-DHN, with hydroxyl groups, may act as a non-competitive inhibitor or a "dummy" substrate, preventing feedback inhibition by NAM.

  • Hypothetical Target 2: Antioxidant Activity. The dihydroxy-pyridine structure can tautomerize to pyridones, potentially acting as a radical scavenger (similar to 1,4-dihydropyridines) without the pro-oxidant effects sometimes seen with high-dose polyphenols.

Diagram 1: Signaling Pathway Divergence

This diagram contrasts the direct activation of SIRT1 by Resveratrol against the metabolic interference of 4,6-DHN in the NAD+ salvage pathway.

PathwayComparison Resveratrol Resveratrol (Stilbene) SIRT1 SIRT1 (Deacetylase) Resveratrol->SIRT1 Allosteric Activation DHN 4,6-DHN (Pyridine Derivative) DHN->SIRT1 Potential Modulation/Inhibition? NAM Nicotinamide (NAM) DHN->NAM Structural Analog SIRT1->NAM Product Inhibition Targets Downstream Targets (PGC-1a, FOXO, p53) SIRT1->Targets Deacetylation NAM->SIRT1 Inhibits NAD NAD+ NAD->SIRT1 Cofactor Mitochondria Mitochondrial Biogenesis Targets->Mitochondria

Caption: Resveratrol directly activates SIRT1, whereas 4,6-DHN likely modulates the feedback loop involving Nicotinamide (NAM) and NAD+ availability.

Experimental Protocols for Head-to-Head Validation

To objectively compare these compounds, you must use a self-validating system that controls for fluorescence interference (common with Resveratrol) and enzymatic feedback.

Protocol A: SIRT1 Deacetylase Fluorometric Assay

Objective: Determine if 4,6-DHN activates or inhibits SIRT1 compared to Resveratrol.

  • Reagents: Recombinant human SIRT1, Fluorogenic peptide substrate (p53 sequence), NAD+ (500 µM), Developer solution.

  • Preparation:

    • Dissolve Resveratrol in DMSO (Stock 10 mM).

    • Dissolve 4,6-DHN in PBS or Water (Stock 10 mM). Note: Avoid DMSO for 4,6-DHN if possible to reduce solvent effects.

  • Workflow:

    • Step 1: Incubate SIRT1 enzyme with varying concentrations (0.1, 1, 10, 50, 100 µM) of Test Compound for 10 min at 37°C.

    • Step 2: Add NAD+ and Substrate to initiate reaction.

    • Step 3: Read Fluorescence (Ex 360nm / Em 460nm) kinetically for 30 min.

  • Control Check (Critical): Resveratrol is autofluorescent. You must run a "Compound Only" blank (No Enzyme) and subtract this baseline.

  • Data Output: Calculate the % Activity relative to DMSO control.

    • Expectation: Resveratrol > 150% Activity (Activation). 4,6-DHN may show < 100% (Inhibition) or ~100% (No Effect).

Protocol B: Cell Viability & Oxidative Stress Rescue (H2O2 Challenge)

Objective: Compare antioxidant capacity in a cellular environment.

  • Cell Line: HUVEC or HEK293T cells.

  • Treatment:

    • Pre-treat cells with Resveratrol (10 µM) or 4,6-DHN (10 µM, 50 µM) for 24 hours.

  • Challenge: Wash cells, then expose to

    
     (200 µM) for 4 hours.
    
  • Readout: MTT or CCK-8 assay for viability; DCFDA staining for ROS levels.

  • Analysis:

    • If 4,6-DHN protects cells better than Resveratrol at equivalent doses, it suggests a superior ROS scavenging mechanism or better cellular uptake due to hydrophilicity/transporters.

Comparative Data Summary (Projected)

Based on the structural classes and literature on analogs, the following performance metrics are projected for a comparative study.

MetricResveratrol4,6-DHNAdvantage
SIRT1 Activation (

)
~46 µM (Effective)Inactive or InhibitoryResveratrol (Target Specificity)
Bioavailability (Oral) < 1% (Rapid Metabolism)High (Renal Clearance)4,6-DHN (Systemic Exposure)
Solubility (Formulation) Difficult (Needs Ethanol/DMSO)Excellent (Aqueous)4,6-DHN (Ease of Use)
Toxicity (

)
Low (Safe up to 5g/day)Unknown (Likely Low)Resveratrol (Proven Safety)
Mechanism Xenohormesis (Stress Signal)Metabolic Substrate/AnalogContext Dependent

Scientist's Critical Note: The "Dihydro" Confusion

CRITICAL WARNING: When sourcing "4,6-Dihydroxynicotinamide," ensure you are not confusing it with 1,4-Dihydronicotinamide .

  • 1,4-Dihydronicotinamide: This is the reduced moiety found in NADH . It is a potent reducing agent (hydrogen donor) and antioxidant.

  • 4,6-Dihydroxynicotinamide: This is an oxidized pyridine derivative (often a bacterial metabolite). It lacks the high-energy hydride transfer capability of the 1,4-isomer.

  • Recommendation: Verify the CAS number and structure (NMR) before experimentation. If your goal is redox modulation, the 1,4-isomer is the biologically relevant target; if your goal is enzyme inhibition or structural analog studies, 4,6-DHN is appropriate.

References

  • SIRT1 Activation by Resveratrol: Howitz, K. T., et al. (2003). "Small molecule activators of sirtuins extend Saccharomyces cerevisiae lifespan." Nature. Link

  • Nicotinamide Inhibition of Sirtuins: Avalos, J. L., et al. (2005). "Structure of a Sir2 enzyme bound to an acetylated peptide and NAD+."[1][2] Molecular Cell. Link

  • Resveratrol Pharmacokinetics: Walle, T. (2011). "Bioavailability of resveratrol." Annals of the New York Academy of Sciences. Link

  • Nicotinamide Metabolism: Bogan, K. L., & Brenner, C. (2008). "Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition." Annual Review of Nutrition. Link

  • Chemical Structure Validation (PubChem): "Nicotinamide and Derivatives." National Center for Biotechnology Information. Link

Sources

Validation

A Senior Application Scientist's Guide to the Analytical Detection of 4,6-Dihydroxynicotinamide

For researchers, scientists, and drug development professionals, the accurate quantification of novel molecules is paramount. This guide provides a comprehensive comparison of analytical methodologies for the detection o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel molecules is paramount. This guide provides a comprehensive comparison of analytical methodologies for the detection of 4,6-Dihydroxynicotinamide, a nicotinamide derivative of increasing interest. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) coupled with various detectors—UV-Vis, Fluorescence, and Mass Spectrometry (MS)—offering insights grounded in years of field experience to empower you in selecting the optimal method for your research needs.

Introduction to 4,6-Dihydroxynicotinamide and its Analytical Challenges

4,6-Dihydroxynicotinamide is a pyridine derivative with structural similarities to nicotinamide, a vital component of the coenzyme nicotinamide adenine dinucleotide (NAD+). The presence of two hydroxyl groups on the pyridine ring introduces unique chemical properties that influence its analytical behavior. The primary challenge in its detection lies in achieving high sensitivity and selectivity, especially within complex biological matrices where numerous interfering substances exist. The choice of analytical technique is therefore a critical decision that will profoundly impact the quality and reliability of your experimental data.

Comparative Analysis of Detection Methodologies

The selection of an analytical method is a trade-off between sensitivity, selectivity, cost, and throughput. Here, we compare three workhorse techniques in the modern analytical laboratory.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

Principle: HPLC-UV relies on the principle that molecules absorb light at specific wavelengths. Following chromatographic separation on an HPLC column, the eluent passes through a UV-Vis detector. The absorbance of light by 4,6-Dihydroxynicotinamide at a specific wavelength is proportional to its concentration. Nicotinamide, a related compound, exhibits absorption maxima at 210 nm and 260 nm, and it is plausible that 4,6-Dihydroxynicotinamide will have a similar UV-Vis spectrum.[1]

Expertise & Experience: This method is often the first line of attack due to its simplicity and robustness. The key to a successful HPLC-UV method is the selection of an appropriate wavelength where the analyte shows maximum absorbance and matrix components show minimal interference. For compounds with chromophores, like the pyridine ring in our target molecule, UV detection is a straightforward approach. However, be mindful that pH can affect the UV-Vis spectrum of some compounds.[1]

Trustworthiness: While reliable for quantification in relatively clean samples, the specificity of HPLC-UV can be a limitation. Co-eluting impurities that absorb at the same wavelength can lead to overestimation of the analyte concentration. Therefore, peak purity analysis using a diode array detector (DAD) is highly recommended to ensure the specificity of the method.

Experimental Workflow:

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample Extraction Extraction Sample->Extraction e.g., SPE, LLE Filtration Filtration Extraction->Filtration e.g., SPE, LLE Autosampler Autosampler Filtration->Autosampler Injection HPLC_Column HPLC_Column Autosampler->HPLC_Column Injection UV_Detector UV_Detector HPLC_Column->UV_Detector Separation Chromatogram Chromatogram UV_Detector->Chromatogram Signal Quantification Quantification Chromatogram->Quantification Signal

Caption: Workflow for 4,6-Dihydroxynicotinamide analysis by HPLC-UV.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Principle: Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis. This technique is applicable to compounds that are naturally fluorescent or can be chemically modified (derivatized) to become fluorescent. While the intrinsic fluorescence of 4,6-Dihydroxynicotinamide is not documented, a common strategy for related compounds like nicotinamide is to convert them into highly fluorescent derivatives.[2][3] This often involves a chemical reaction to introduce a fluorophore.

Expertise & Experience: The power of HPLC-FLD lies in its ability to detect trace amounts of an analyte in a complex sample. The derivatization step is the most critical part of this workflow. The reaction must be reproducible, and the resulting fluorescent product must be stable. For nicotinamide, a method involving conversion to N1-methylnicotinamide followed by reaction with acetophenone to produce a fluorescent derivative has been successfully employed, achieving a lower limit of detection of 10 ng/mL.[3] A similar strategy could be explored for 4,6-Dihydroxynicotinamide.

Trustworthiness: The two-step process of excitation and emission at specific wavelengths provides a high degree of selectivity. The chances of an interfering compound having the same retention time and the same excitation/emission maxima are significantly lower than with UV detection. This makes HPLC-FLD a more reliable technique for complex matrices.

Experimental Workflow:

HPLC_FLD_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample Extraction Extraction Sample->Extraction Chemical Reaction Derivatization Derivatization Extraction->Derivatization Chemical Reaction Autosampler Autosampler Derivatization->Autosampler Injection HPLC_Column HPLC_Column Autosampler->HPLC_Column Injection Fluorescence_Detector Fluorescence_Detector HPLC_Column->Fluorescence_Detector Separation Chromatogram Chromatogram Fluorescence_Detector->Chromatogram Signal Quantification Quantification Chromatogram->Quantification Signal

Caption: Workflow for 4,6-Dihydroxynicotinamide analysis by HPLC-FLD.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the gold standard for sensitive and specific quantification of small molecules in complex biological matrices.[4][5] After chromatographic separation, the analyte is ionized and enters the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), the parent ion of the analyte is selected in the first quadrupole, fragmented in the second, and specific fragment ions are monitored in the third. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Expertise & Experience: The development of an LC-MS/MS method requires a deeper level of expertise. Key considerations include optimizing the ionization source parameters (e.g., electrospray ionization - ESI), selecting appropriate precursor and product ion transitions, and choosing a suitable internal standard to correct for matrix effects and variations in sample preparation.[6] The use of stable isotope-labeled internal standards is highly recommended for the most accurate and precise quantification.[6]

Trustworthiness: The high selectivity of MRM makes LC-MS/MS the most trustworthy method for bioanalysis. It can distinguish the analyte from structurally similar compounds and matrix components, virtually eliminating the risk of interference. This is crucial for pharmacokinetic and metabolism studies where accurate concentration measurements are essential.[4]

Experimental Workflow:

LC_MS_Workflow cluster_prep Sample Preparation cluster_lc LC System cluster_ms MS/MS System cluster_analysis Data Analysis Sample Sample Extraction Extraction Sample->Extraction Protein Precipitation/SPE Filtration Filtration Extraction->Filtration Protein Precipitation/SPE Autosampler Autosampler Filtration->Autosampler Injection LC_Column LC_Column Autosampler->LC_Column Injection Ion_Source Ion_Source LC_Column->Ion_Source Ionization Q1 Q1 Ion_Source->Q1 Ionization Q2 Q2 Q1->Q2 Precursor Ion Selection Q3 Q3 Q2->Q3 Fragmentation Detector Detector Q3->Detector Product Ion Selection Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum Signal Quantification Quantification Mass_Spectrum->Quantification Signal

Caption: Workflow for 4,6-Dihydroxynicotinamide analysis by LC-MS/MS.

Quantitative Data Summary

ParameterHPLC-UVHPLC-FLDLC-MS/MS
Sensitivity Moderate (µg/mL range)High (ng/mL range)[3]Very High (pg/mL to ng/mL range)
Selectivity ModerateHighVery High[7]
Linear Range Typically 2-3 orders of magnitudeTypically 3-4 orders of magnitudeTypically 4-5 orders of magnitude
Throughput HighModerate (derivatization step)High (with fast gradients)[8]
Cost (Instrument) LowModerateHigh
Cost (Operational) LowModerateHigh
Expertise Required BasicIntermediateAdvanced

Detailed Experimental Protocols

The following are generalized protocols that must be optimized for your specific application and instrumentation.

Protocol 1: HPLC-UV Method Development
  • Standard Preparation: Prepare a stock solution of 4,6-Dihydroxynicotinamide in a suitable solvent (e.g., methanol or water). Prepare a series of calibration standards by serial dilution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Monitor at the wavelength of maximum absorbance (determined by UV scan, likely around 260 nm).

  • Sample Preparation: For biological samples, perform protein precipitation with acetonitrile or solid-phase extraction (SPE) to remove interferences.

  • Analysis: Inject standards and samples. Construct a calibration curve by plotting peak area against concentration.

Protocol 2: HPLC-FLD with Pre-column Derivatization (Hypothetical)
  • Derivatization Reagent Preparation: Prepare the necessary reagents for the derivatization reaction (e.g., methylating agent and a fluorogenic reagent).

  • Derivatization Procedure:

    • To an aliquot of the extracted sample or standard, add the derivatization reagents.

    • Incubate at a specific temperature for a defined period to ensure complete reaction.

    • Stop the reaction and dilute the sample if necessary.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Optimized to separate the fluorescent derivative from other components.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Set the fluorescence detector to the optimal excitation and emission wavelengths of the derivative.

  • Analysis: Analyze the derivatized standards and samples to generate a calibration curve.

Protocol 3: LC-MS/MS Method Development
  • Tuning and Optimization: Infuse a standard solution of 4,6-Dihydroxynicotinamide into the mass spectrometer to determine the optimal ionization parameters and identify the most abundant precursor ion. Perform a product ion scan to identify the most intense and stable fragment ions for MRM.

  • Chromatographic Conditions:

    • Column: A fast-separating column (e.g., C18, 2.1 x 50 mm, sub-2 µm).

    • Mobile Phase: A rapid gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4-0.6 mL/min.

    • Injection Volume: 2-5 µL.

  • Sample Preparation: Use a simple and fast extraction method like protein precipitation, followed by centrifugation and filtration. Incorporate an internal standard early in the process.

  • Analysis: Create a quantification method with the optimized MRM transitions for the analyte and internal standard. Process the data using the appropriate software.

Conclusion and Recommendations

The choice of an analytical method for 4,6-Dihydroxynicotinamide is contingent on the specific requirements of your study.

  • For initial screening and analysis of relatively pure samples, HPLC-UV offers a cost-effective and straightforward solution.

  • When high sensitivity is required, particularly in complex matrices, HPLC-FLD with a validated derivatization procedure is a powerful option.

  • For definitive quantification in biological samples for pharmacokinetic or metabolism studies, LC-MS/MS is the unparalleled choice, providing the highest level of sensitivity and specificity.

References

  • Lun, Y., et al. (2016). Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. EDP Sciences. Available at: [Link]

  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel). Available at: [Link]

  • Semantic Scholar. (n.d.). Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. Available at: [Link]

  • Semantic Scholar. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Available at: [Link]

  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel). Available at: [Link]

  • ResearchGate. (2016). Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. Available at: [Link]

  • Yoshino, J., Baur, J. A., & Imai, S. I. (2018). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in Enzymology. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinamide. Available at: [Link]

  • Kanamori, K. S., et al. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. Bio-protocol. Available at: [Link]

  • Lu, W., & Rabinowitz, J. D. (2018). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. Antioxidants & Redox Signaling. Available at: [Link]

  • Google Patents. (n.d.). Method for the production of 6-hydroxynicotinic acid.
  • Gadda, G., et al. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. PLoS ONE. Available at: [Link]

  • Balaban, R. S., & Balaban, R. S. (1990). Nicotinamide adenine dinucleotide fluorescence spectroscopy and imaging of isolated cardiac myocytes. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Kanamori, K. S., et al. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry. Bio-protocol. Available at: [Link]

  • Al-Kaabi, A., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances. Available at: [Link]

  • Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of compounds 1, 4, and 6, and the n-BuOH extracts. Available at: [Link]

  • Al-Omary, F. A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nicotinamide. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Available at: [Link]

  • ResearchGate. (n.d.). LC-MS/MS Based Detection and Characterization of Covalent Glutathione Modifications Formed by Reactive Drug of Abuse Metabolites. Available at: [Link]

  • Keller, A., & Keller, A. (2018). UV/Vis+ photochemistry database: Structure, content and applications. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Fluorescence decay studies of reduced nicotinamide adenine dinucleotide in solution and bound to liver alcohol dehydrogenase. Available at: [Link]

  • National Science Foundation Public Access Repository. (n.d.). Study of UV-Vis Molar Absorptivity Variation and Quantitation of Anthocyanins Using. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of DHI oxidation over 24 hours reaction time in the presence of 1% PVA. Available at: [Link]

  • Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Laboratory Safety &amp; Disposal Guide: 4,6-Dihydroxynicotinamide

Executive Summary & Immediate Action Do not dispose of 4,6-Dihydroxynicotinamide down the drain. While this compound is not classified as an acutely toxic P-listed waste (like cyanides), it is a nitrogen-bearing organic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of 4,6-Dihydroxynicotinamide down the drain. While this compound is not classified as an acutely toxic P-listed waste (like cyanides), it is a nitrogen-bearing organic solid that requires thermal destruction via a licensed hazardous waste contractor.[1][2] Improper disposal risks environmental accumulation and regulatory non-compliance (RCRA).

Urgency Level: ROUTINE - HAZARDOUS (Requires standard organic waste protocols).

Chemical Identity & Hazard Profile
ParameterDetail
Chemical Name 4,6-Dihydroxynicotinamide
Synonyms 4,6-dihydroxypyridine-3-carboxamide; 4,6-Pyrimidinediol (analogous structure)
CAS Number 7096-25-5
Physical State Solid (Yellow-orange or white powder)
Primary Hazards Irritant (Skin H315, Eye H319, Respiratory H335)
RCRA Status Non-listed (treat as General Organic Waste unless mixed with listed solvents)

Technical Rationale: The "Why" Behind the Protocol

As scientists, we do not simply follow rules; we manage risk based on chemical properties. The disposal protocols below are designed based on the following mechanistic principles:

Nitrogenous Waste & Thermal Destruction

4,6-Dihydroxynicotinamide contains a pyridine ring structure. Unlike simple carbon chains, the nitrogen content presents a specific challenge.

  • The Logic: We prioritize incineration over landfilling.

  • The Mechanism: High-temperature incineration (typically >1000°C) ensures the complete cleavage of the heterocyclic ring. Incomplete combustion or low-temperature oxidation could release nitrogen oxides (NOx) or unreacted pyridine derivatives into the atmosphere. Professional incineration facilities utilize scrubbers to capture these byproducts.

Solubility & Water Protection

While nicotinamide derivatives often exhibit varying degrees of water solubility, 4,6-dihydroxynicotinamide should be treated as sparingly soluble in standard wastewater streams.

  • The Risk: Discharging into the sink can lead to precipitation in plumbing traps or pass-through into municipal water systems where it acts as a nutrient source (nitrogen) for microbial overgrowth (eutrophication) or persists as a micropollutant.

Chemical Incompatibility[2]
  • The Hazard: This compound is incompatible with Strong Oxidizing Agents .[3]

  • Self-Validating Step: Before adding this waste to a bulk container, you must validate that the container does not contain concentrated nitric acid, perchlorates, or permanganates. Mixing these can result in rapid exothermic reactions.

Detailed Disposal Procedures

Protocol A: Solid Waste Disposal (Primary Stream)

Use this for pure powder, contaminated weighing boats, or spill cleanup residues.[1][2]

  • Segregation: Obtain a dedicated hazardous waste container labeled "Solid Organic Waste."

    • Validation: Ensure the container is compatible (HDPE or Glass) and free of liquid oxidizers.

  • Collection: Transfer the solid material into the container.

    • Dust Control: If the powder is fine, dampen slightly with an inert solvent (like water or ethanol) only if necessary to prevent airborne dust during transfer.

  • Labeling: Affix a hazardous waste tag.

    • Must Include: "4,6-Dihydroxynicotinamide," "Irritant," and the start date of accumulation.

  • Handoff: Seal the container tightly. Schedule pickup with your facility's licensed hazardous waste contractor for Incineration .

Protocol B: Liquid Waste Disposal (Solutions)

Use this if the compound is dissolved in solvents (e.g., DMSO, Methanol, Water).[1][2]

  • Characterization: Identify the primary solvent.

    • Scenario 1 (Organic Solvent): Dispose of in "Non-Halogenated Organic Solvents" carboy (unless halogenated solvents are present).

    • Scenario 2 (Aqueous Solution): Dispose of in "Aqueous Organic Waste" carboy. Do not neutralize and pour down the drain.

  • pH Check (Self-Validating Step):

    • Check the pH of the waste carboy before addition. Ensure the solution is not extremely acidic (< pH 2) or basic (> pH 12) if your facility requires pH neutralization prior to pickup, though most contractors accept wide pH ranges.

  • Handoff: Cap container. Request pickup for Fuel Blending or Incineration .

Protocol C: Contaminated Packaging
  • Empty Containers: If the bottle is "RCRA Empty" (<3% residue by weight), triple rinse the bottle with a compatible solvent (collect the rinsate as Liquid Waste - Protocol B).

  • Defacing: Deface the original label.

  • Disposal: Discard the rinsed, defaced bottle in standard lab trash or glass recycling (depending on local policy).

Spill Response & Decontamination

For small benchtop spills (< 50g).[1][2]

  • PPE Required: Nitrile gloves, safety goggles, and lab coat. Use an N95 respirator if dust is visible.

  • Containment: Do not dry sweep if dust generation is likely. Cover with a damp paper towel.

  • Cleanup: Scoop up the material and place it in the Solid Waste container (Protocol A).

  • Surface Decontamination: Wipe the surface with 70% Ethanol followed by soap and water.

    • Why Ethanol? It effectively solubilizes residual organic traces better than water alone.

Decision Logic Visualization

The following diagram illustrates the operational workflow for determining the correct disposal path.

DisposalWorkflow Start Waste Generation: 4,6-Dihydroxynicotinamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solution StateCheck->LiquidPath SolidContainer Segregate: Solid Organic Waste (HDPE/Glass Container) SolidPath->SolidContainer LiquidCheck Check Solvent Type LiquidPath->LiquidCheck OxidizerCheck CRITICAL CHECK: Is container free of Strong Oxidizers? SolidContainer->OxidizerCheck OrganicSolvent Organic Solvent (DMSO, MeOH, etc.) LiquidCheck->OrganicSolvent AqueousSolvent Aqueous Solution LiquidCheck->AqueousSolvent OrganicBin Bin: Non-Halogenated Organic Waste OrganicSolvent->OrganicBin AqueousBin Bin: Aqueous Organic Waste AqueousSolvent->AqueousBin OrganicBin->OxidizerCheck AqueousBin->OxidizerCheck Labeling Labeling: 'Irritant' + Chemical Name OxidizerCheck->Labeling Yes (Safe) FinalDisp Final Disposal: High-Temp Incineration (Licensed Contractor) Labeling->FinalDisp

Figure 1: Decision matrix for segregating and disposing of 4,6-Dihydroxynicotinamide waste streams to ensure regulatory compliance and safety.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 82061: 4,6-Dihydroxynicotinamide. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dihydroxynicotinamide
Reactant of Route 2
Reactant of Route 2
4,6-Dihydroxynicotinamide
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